Sucrose laurate
Description
Properties
CAS No. |
25339-99-5 |
|---|---|
Molecular Formula |
C24H46O13 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
InChI Key |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Other CAS No. |
25339-99-5 |
Pictograms |
Corrosive |
Related CAS |
37266-93-6 (unspecified laurate) |
Synonyms |
eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sucrose Laurate for Researchers and Drug Development Professionals
Introduction: Sucrose (B13894) laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile surfactant properties make it an attractive excipient for a variety of applications, including as an emulsifier, solubilizing agent, and permeation enhancer.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose laurate, complete with experimental protocols and visual workflows to support researchers, scientists, and drug development professionals in its application.
Core Physicochemical Properties of this compound
The functional characteristics of this compound are dictated by its molecular structure, featuring a hydrophilic sucrose head and a hydrophobic laurate tail.[3] This amphiphilic nature governs its behavior in various formulations. A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₄O₁₂ | [1] |
| Molecular Weight | 524.6 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 150-152 °C | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 8.2 - 17 | [1][5][6] |
| Surface Tension | 52.8 mN/m | [1] |
| Critical Micelle Concentration (CMC) | 0.21 - 0.43 mM | [1] |
Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) for this compound can vary depending on the degree of esterification and the specific composition of the commercial product. While a value of 8.2 suggests suitability for oil-in-water emulsions, other sources report values as high as 17, indicating a strongly hydrophilic character.[1][5][6] Researchers should consult the specifications of their particular this compound product.
Solubility Profile
The solubility of this compound is a critical parameter for formulation development. Its amphiphilic nature results in varying solubility across different solvent systems.
| Solvent | Solubility | Reference |
| Water | 5 mg/mL (limited) | [1] |
| ~29.8 mg/L (estimated at 25°C) | [1] | |
| Ethanol | 10 mg/mL (moderate) | [1] |
| Dimethylformamide (DMF) | 15 mg/mL (enhanced) | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (limited) | [1] |
| Phosphate Buffered Saline (PBS) | 3 mg/mL (limited) | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound, designed to be readily implemented in a laboratory setting.
Determination of Melting Point by Capillary Method
This protocol outlines the standard procedure for determining the melting point range of this compound using a melting point apparatus.
Materials:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
This compound powder (finely ground)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound into a mortar and grind it into a fine powder to ensure uniform packing.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered this compound until a small amount of the sample is packed into the tube.
-
Sample Packing: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is known, heat the apparatus rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid appears as the initial melting point.
-
Record the temperature at which the entire sample has melted into a clear liquid as the final melting point.
-
-
Repeatability: For accuracy, repeat the measurement with a fresh sample in a new capillary tube.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the equilibrium solubility determination of this compound in water, a fundamental parameter for aqueous formulations.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Analytical balance
-
Syringes and filters (e.g., 0.45 µm)
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass flasks. The excess solid is necessary to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume of water to each flask.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol details the determination of the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
This compound
-
Distilled or deionized water
-
A series of volumetric flasks
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in water. From this stock solution, prepare a series of dilutions with varying concentrations, both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension like pure water.
-
Surface Tension Measurement:
-
Measure the surface tension of each prepared this compound solution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate for a sufficient time before taking a reading to ensure that the surfactant molecules have migrated to the air-water interface.
-
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
CMC Determination: The resulting plot will typically show a region where the surface tension decreases linearly with increasing log C, followed by a point where the surface tension becomes relatively constant. The concentration at the intersection of these two linear portions is the Critical Micelle Concentration (CMC).
Evaluation of Intestinal Permeation Enhancement using the Caco-2 Cell Model
This compound is known to enhance the intestinal permeation of poorly absorbed drugs.[7] The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium to assess drug absorption and the effect of permeation enhancers.[2]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test drug and this compound solutions
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.
-
Seed the cells onto the apical side of Transwell® inserts at an appropriate density.
-
-
Monolayer Differentiation:
-
Culture the cells on the inserts for 21 days, changing the medium every 2-3 days. During this time, the cells differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the established acceptable range for your laboratory, indicating a confluent and intact barrier.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test drug solution with and without this compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
-
Sample Collection:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test drug in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the insert
-
C₀ is the initial concentration of the drug in the apical compartment
-
-
-
Data Interpretation: An increase in the Papp value of the test drug in the presence of this compound indicates its permeation-enhancing effect.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the characterization and application of this compound.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Logical workflow for CMC determination via surface tension.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. westlab.com [westlab.com]
- 5. personal.ems.psu.edu [personal.ems.psu.edu]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
An In-depth Technical Guide to Sucrose Laurate for Researchers and Drug Development Professionals
Sucrose (B13894) laurate, a non-ionic surfactant, is gaining significant attention in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and versatile properties. This technical guide provides a comprehensive overview of sucrose laurate, focusing on its chemical and physical characteristics, synthesis and analysis protocols, and its mechanism of action as a permeation enhancer, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a sucrose fatty acid ester, primarily consisting of the monoester of sucrose and lauric acid.[1] Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic laurate tail, governs its functionality as an emulsifier and surfactant.[2][3]
CAS Numbers and Molecular Identity
This compound is associated with multiple CAS numbers, which can denote different purities or isomeric compositions. The most common are:
-
25339-99-5: Often refers to sucrose monolaurate.[4]
-
37266-93-6: May refer to a mixture of sucrose esters of lauric acid or an unspecified laurate.[4][5][6]
It is also known by other names such as lauryl sucrose and sucrose dodecanoate.[7]
Molecular Formula and Weight
The molecular formula of sucrose monolaurate is C₂₄H₄₄O₁₂ , with a molecular weight of approximately 524.60 g/mol .[2][8]
Physicochemical Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄O₁₂ | [2] |
| Molecular Weight | 524.60 g/mol | [2] |
| Appearance | White to off-white powder | [4][7] |
| LogP | -3.484 | [7] |
| Purity | >97% | [4][9] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble, solubility increases with heating | [10] |
| Ethanol | Soluble | [11] |
| Dimethylformamide (DMF) | 15 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [2] |
| Phosphate (B84403) Buffered Saline (PBS) | 3 mg/mL | [2] |
Table 3: Surfactant Properties of this compound and Related Esters
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Hydrophilic-Lipophilic Balance (HLB) | Reference(s) |
| This compound (C₁₂) | 0.34 | 11-16 (for monoesters) | [2][12] |
| Sucrose-Trehalose (C₁₂) | 0.21 | - | [12] |
| Sucrose-Lactose (C₁₂) | 0.43 | - | [12] |
Note: HLB values for sucrose esters can be calculated based on the percentage of monoester and the fatty acid chain length. Higher monoester content and shorter fatty acid chains result in higher HLB values, indicating greater hydrophilicity.[1][13]
Molecular Structure
This compound consists of a sucrose molecule esterified with lauric acid. The ester bond can be formed at different hydroxyl groups of the sucrose molecule, leading to various regioisomers, such as 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose.[14][15] The monoester is the primary component in many commercial grades.[1]
Figure 1: Chemical structure of this compound.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound via Transesterification
This protocol describes a common method for synthesizing this compound.
Materials:
-
Sucrose
-
Vinyl laurate or methyl laurate
-
Dimethyl sulfoxide (DMSO) or methanol (B129727)
-
Anhydrous disodium (B8443419) hydrogen phosphate or potassium carbonate (catalyst)
-
n-hexane
-
Anhydrous sodium sulfate (B86663)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sucrose in DMSO. Add the catalyst (e.g., anhydrous disodium hydrogen phosphate).[16] Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 15 minutes.[16]
-
Transesterification: Add the acylating agent (e.g., vinyl laurate) to the mixture.[16] Allow the reaction to proceed at the same temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][17]
-
Reaction Quenching and Initial Purification: Once the reaction is complete, cool the mixture to room temperature. Add n-hexane and stir vigorously. Cool the mixture to -20°C and decant the n-hexane layer, which contains residual vinyl esters.[16]
-
Solvent Extraction: Filter the remaining DMSO phase. Mix the filtrate with water and perform a liquid-liquid extraction using a mixture of cyclohexane and 1-butanol (1:1 v/v).[16]
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under vacuum to obtain the crude this compound.[17]
Ultrasonic Synthesis Variation: An alternative, more rapid method involves ultrasonic irradiation.
-
Combine methanol, methyl laurate, sucrose, and a catalyst in an Erlenmeyer flask.[17]
-
Place the flask in an ultrasonic bath at a controlled temperature (e.g., 40-65°C).[17]
-
After the reaction (typically shorter than the conventional method), distill the solvent under vacuum.[17]
-
Dissolve the residue in a 25% NaCl/n-butanol solution (1:1 v/v) and separate the layers. Perform further extractions with n-butanol.[17]
-
Dry the combined organic extracts with anhydrous sodium sulfate and remove the solvent under vacuum.[17]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a method for the analysis of this compound, particularly for determining the ratio of monoesters to diesters.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Refractive Index - RI).
-
Column: A reversed-phase column, such as a C8 or C18 column (e.g., NUCLEOSIL 100-5 C18, 250 mm x 4.6 mm, 5 µm).[18][19]
-
Mobile Phase: A gradient of methanol and water is often used. For separating monoesters from diesters, an isocratic mobile phase of methanol and water (e.g., 95:5 v/v) can be employed.[16] For separating regioisomers, a different ratio (e.g., 7:1 v/v methanol/water) may be necessary.[16]
-
Column Temperature: 40°C.[18]
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 250 mg) and dissolve it in a suitable solvent, such as tetrahydrofuran, in a volumetric flask (e.g., 50 mL).[18]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[18]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks corresponding to mono-, di-, and other esters based on retention times of standards.
-
Quantify the different ester components by integrating the peak areas.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Mechanism as a Permeation Enhancer
This compound enhances the permeation of drugs across biological membranes, such as the intestinal epithelium, through a combination of mechanisms. The primary action involves the perturbation of the plasma membrane and the opening of tight junctions, which facilitates the paracellular transport of molecules.[20][21][22]
Conclusion
This compound is a versatile and promising excipient for pharmaceutical and cosmetic applications. Its well-defined physicochemical properties, coupled with its biocompatibility, make it an attractive candidate for various formulations. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and utilize this compound in their work. Furthermore, a clear understanding of its mechanism of action as a permeation enhancer will aid in the rational design of novel drug delivery systems. As research continues, the full potential of this compound in advancing drug development is yet to be realized.
References
- 1. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 2. Buy this compound | 25339-99-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. ammol.org [ammol.org]
- 5. This compound | 37266-93-6 [chemicalbook.com]
- 6. beta-D-Fructofuranosyl-alpha-D-glucopyranoside, monododecanoate | C24H44O12 | CID 5360776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. This compound, 25339-99-5 [thegoodscentscompany.com]
- 9. Sucrose monolaurate Manufacturers, with SDS [mubychem.com]
- 10. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications [jstage.jst.go.jp]
- 11. fao.org [fao.org]
- 12. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sucrose esters - Wikipedia [en.wikipedia.org]
- 14. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sucrose, 1-laurate | C24H44O12 | CID 10311609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. fao.org [fao.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) laurate, a non-ionic surfactant belonging to the family of sucrose fatty acid esters, has garnered significant attention across the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and tunable hydrophilic-lipophilic balance (HLB) make it a versatile excipient, particularly in drug delivery systems. This technical guide provides an in-depth overview of the synthesis and characterization of sucrose laurate, offering detailed experimental protocols and data analysis for researchers and drug development professionals.
Physicochemical Properties
This compound's functionality is dictated by its molecular structure, comprising a hydrophilic sucrose head and a lipophilic laurate tail. The degree of esterification—whether it is a monoester, diester, or polyester—significantly influences its properties.
| Property | Value | References |
| Molecular Weight (Monolaurate) | ~524.6 g/mol | [1] |
| HLB (Hydrophilic-Lipophilic Balance) | Varies with the degree of esterification. Monoesters typically range from 11 to 16, making them effective oil-in-water emulsifiers. A reported value for a commercial grade is approximately 16. | [2][3][4][5] |
| Critical Micelle Concentration (CMC) | Approximately 0.3 mM to 0.36 mM in aqueous solutions. This value can be influenced by the buffer, temperature, and degree of esterification. | [1][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, each with its own advantages in terms of yield, selectivity, and environmental impact. The primary challenge lies in the selective esterification of one or more of the eight hydroxyl groups on the sucrose molecule.
Chemical Synthesis: Transesterification
Transesterification is a common method for producing sucrose esters. This process typically involves the reaction of sucrose with a fatty acid ester, such as methyl laurate or vinyl laurate, in the presence of a catalyst.
Experimental Protocol: Base-Catalyzed Transesterification with Vinyl Laurate
This protocol is adapted from a method designed to improve the synthesis of sucrose fatty acid monoesters.[7]
-
Materials: Sucrose, vinyl laurate, dimethyl sulfoxide (B87167) (DMSO), anhydrous disodium (B8443419) hydrogen phosphate (B84403) (catalyst), n-hexane, 1-butanol (B46404), cyclohexane (B81311).
-
Procedure: a. Dissolve 20 g of sucrose in 100 mL of DMSO. b. Add 10 g of anhydrous disodium hydrogen phosphate to the solution. c. Stir the mixture at 40°C for 15 minutes. d. Add 15 mmol of vinyl laurate to the reaction mixture. e. Maintain the reaction at 40°C, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the vinyl ester is consumed.[7] f. Upon completion, cool the mixture to room temperature and add 100 mL of n-hexane. g. Stir vigorously and then cool to -20°C to precipitate the catalyst and remove residual vinyl ester. h. Decant the n-hexane layer. i. Filter the DMSO phase and wash the solid catalyst with 1-butanol. j. Mix the liquid phase with 100 mL of water and extract three times with a 1:1 (v/v) mixture of cyclohexane and 1-butanol (200 mL each). k. The precipitated monoesters can be filtered and dried under a vacuum.[7]
Experimental Protocol: Sonochemical Transesterification
Ultrasound assistance can significantly accelerate the reaction rate and improve efficiency.[8][9]
-
Materials: Sucrose, methyl laurate, methanol (B129727), potassium carbonate (K₂CO₃) catalyst, sodium chloride (NaCl), n-butanol.
-
Procedure: a. In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol, 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of K₂CO₃ catalyst.[8] b. Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath (e.g., 100 W, 44 kHz) at a controlled temperature (e.g., 40°C or 65°C).[8][9] c. Monitor the reaction progress using TLC. The reaction is typically complete within 60 minutes.[8] d. After the reaction, distill the methanol under a vacuum. e. Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl and n-butanol. f. Separate the mixture using a separation funnel and perform a threefold extraction with 20 cm³ of n-butanol. g. Dry the combined butanol extracts with anhydrous Na₂SO₄ and distill the solvent in vacuo to obtain the this compound.[9]
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often providing higher regioselectivity and milder reaction conditions. Lipases and proteases are commonly employed for this purpose.[10][11][12][13]
Experimental Protocol: Lipase-Catalyzed Synthesis in a Non-Aqueous System
This microwave-assisted enzymatic method enhances reaction rates.[11]
-
Materials: Sucrose, lauric acid, Novozym 435 (immobilized lipase), tert-butanol, molecular sieves.
-
Procedure: a. Prepare a 0.6 mol/L solution of lauric acid in 10 mL of tert-butanol. b. Add 0.08 mol/L of sucrose, 30 g/L of Novozym 435 lipase, and 15 g/L of molecular sieves.[11] c. Carry out the reaction in a microwave chemical reactor at a controlled temperature (e.g., 50°C) and microwave power (e.g., 200W) for approximately 25 minutes.[11] d. Monitor the conversion of lauric acid to determine the reaction endpoint. e. The product can be purified by removing the enzyme via filtration and the solvent via evaporation.
Characterization of this compound
A suite of analytical techniques is employed to confirm the synthesis of this compound and to determine its purity, structure, and physicochemical properties.
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the synthesized product. The key spectral feature confirming the formation of an ester is the appearance of a carbonyl (C=O) stretching band.
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3300-3400 | O-H stretching (from sucrose hydroxyl groups) | [8][14][15][16] |
| ~2800-3000 | C-H stretching (from laurate alkyl chain) | [8] |
| ~1734 | C=O stretching (ester carbonyl group) | [8] |
| ~1000-1200 | C-O stretching (from sucrose backbone) | [14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure, including the degree and position of esterification.
¹H NMR Spectral Data [8][17][18]
| Chemical Shift (ppm) | Assignment |
| 0.99 | Protons of the methyl group (CH₃) in the laurate chain. |
| 1.30 - 2.34 | Protons of the methylene (B1212753) groups (CH₂) in the laurate chain. The signal at ~2.34 ppm corresponds to the methylene group adjacent to the ester. |
| 3.27 - 5.40 | Protons of the glucopyranose and fructofuranose rings of the sucrose moiety. |
¹³C NMR Spectral Data [8]
| Chemical Shift (ppm) | Assignment |
| 14.02 | Carbon of the methyl group (CH₃) in the laurate chain. |
| 22.9 - 34.03 | Carbons of the methylene groups (CH₂) in the laurate chain. |
| 60 - 105 | Carbons of the sucrose moiety. |
| 174.6 | Carbonyl carbon (C=O) of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized this compound and to analyze the distribution of mono-, di-, and triesters. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques. The molecular ion adduct with sodium [M+Na]⁺ is often observed.[19][20][21]
| m/z | Assignment |
| 547.27 | [Sucrose Monolaurate + Na]⁺ |
| 385.22 | Fragment corresponding to the sodium adduct of lauroyl fructose. |
| 367.20 | Fragment corresponding to the sodium adduct of lauroyl fructosyl. |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of this compound, such as its melting point and glass transition temperature. When used as a plasticizer, for instance in polyvinyl chloride (PVC), the glass transition temperature of the polymer decreases with increasing this compound content, confirming its plasticizing effect.[8][9]
| This compound Content in PVC (%) | Glass Transition Temperature (Tg) of PVC (°C) |
| 0 | ~81 |
| 30 | ~52.1 |
Visualization of Synthesis and Application Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A two-stage process for this compound synthesis.[22][23]
Caption: Mechanism of this compound as a permeation enhancer.[1][24]
Applications in Drug Development
This compound's properties make it a valuable excipient in various pharmaceutical formulations.
-
Emulsifying Agent: Its favorable HLB value allows for the formation of stable oil-in-water emulsions, which are useful for delivering poorly water-soluble drugs.[2][25]
-
Solubilizing Agent: It can form micelles in aqueous solutions that encapsulate and solubilize hydrophobic drug molecules, thereby enhancing their bioavailability.[26][27]
-
Permeation Enhancer: this compound has been shown to enhance the intestinal absorption of macromolecules by reversibly opening the tight junctions between epithelial cells, facilitating paracellular drug transport.[1][24] It is also investigated as a penetration enhancer for transdermal drug delivery.[28]
-
Hot-Melt Extrusion: It can be used in hot-melt technology to increase the dissolution rate of poorly soluble drugs.[25]
This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to harness the full potential of this versatile excipient.
References
- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 25339-99-5 [smolecule.com]
- 3. This compound natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]
- 4. Product Information [mfc.co.jp]
- 5. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. innopraxis.com [innopraxis.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. A complete characterization of the vibrational spectra of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Application of this compound, a new pharmaceutical excipient, in peroral formulations of cyclosporin A | Semantic Scholar [semanticscholar.org]
- 27. Micellization and solubilization behavior of this compound, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound gels as a percutaneous delivery system for oestradiol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sucrose (B13894) laurate, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnology industries. This document outlines quantitative CMC data, detailed experimental protocols for its determination, and visual representations of key concepts and mechanisms.
Quantitative Data on the Critical Micelle Concentration of Sucrose Laurate
The CMC of this compound is a pivotal parameter that dictates its efficacy as a solubilizing agent, emulsifier, and permeation enhancer. This value can be influenced by several factors, including temperature, the composition of the aqueous medium, and the purity of the this compound itself (degree of esterification). The following table summarizes reported CMC values for this compound under various experimental conditions.
| CMC (mM) | Temperature (°C) | Solvent/Medium | Method of Determination | Reference(s) |
| 0.36 | Not Specified | Water | Not Specified | [1] |
| 0.34 | Not Specified | Krebs-Henseleit buffer | Not Specified | |
| ~0.3 | 25 | Water | Not Specified | |
| 0.1 | 25 | Water | Surface Tension |
Note: Differences in reported CMC values can be attributed to variations in the purity of this compound (monoester vs. di- or tri-esters), experimental methodology, and the specific composition of buffer solutions.[1]
Experimental Protocols for CMC Determination
The determination of the CMC is achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property typically indicates the onset of micelle formation. The most common methods are detailed below.
Surface Tensiometry
This is a direct and widely used method for determining the CMC of surfactants, including non-ionic surfactants like this compound.[2]
Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, surfactants begin to form micelles in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this transition occurs.[3]
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., ultrapure water or a specific buffer). The concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the pure solvent first.
-
Proceed with measuring the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.
-
Allow sufficient time for the surface tension to equilibrate before recording the value, especially for concentrations near the CMC.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at concentrations above the CMC, is a plateau with a slope close to zero.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2][4]
-
Fluorescence Spectroscopy (Using a Hydrophobic Probe)
This method offers high sensitivity and is particularly useful for determining low CMC values.[2]
Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. In a polar environment (water), the fluorescence emission spectrum of pyrene has distinct characteristics. When micelles form, the hydrophobic pyrene molecules partition into the non-polar core of the micelles. This change in the microenvironment of the probe leads to a significant alteration in its fluorescence spectrum, which can be correlated with the surfactant concentration to determine the CMC.[2][5]
Detailed Methodology:
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.
-
Sample Preparation:
-
Prepare a series of this compound solutions in the desired aqueous medium, spanning a concentration range below and above the expected CMC.
-
Aliquot a small, fixed volume of the pyrene stock solution into a series of clean vials.
-
Evaporate the solvent completely to leave a thin film of pyrene on the bottom of each vial.
-
Add a known volume of each this compound solution to the vials. The final concentration of pyrene should be very low (e.g., 10⁻⁶ M) to avoid self-quenching.
-
Allow the solutions to equilibrate, typically with gentle stirring overnight, to ensure complete solubilization of the pyrene within the micelles.
-
-
Fluorimeter Settings:
-
Set the excitation wavelength for pyrene, typically around 335 nm.
-
Record the emission spectrum from approximately 350 nm to 500 nm.
-
-
Data Analysis:
-
Monitor the changes in the pyrene emission spectrum as a function of this compound concentration. A common approach is to calculate the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).
-
Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.
-
A sigmoidal curve is typically obtained, with a sharp decrease in the I₁/I₃ ratio as micelles are formed. The CMC is determined from the inflection point of this curve.[6]
-
Conductivity Measurement
Principle: This method is primarily suitable for ionic surfactants. For non-ionic surfactants like this compound, the change in conductivity at the CMC is generally too small to be accurately measured, making this method less reliable for this type of surfactant.[2][7] The principle relies on the change in the mobility of charge carriers as monomers aggregate into micelles. Since this compound is non-ionic, it does not significantly contribute to the conductivity of the solution, and thus, a distinct inflection point in the conductivity versus concentration plot is not typically observed.[7]
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates the general workflow for determining the CMC of this compound using either surface tensiometry or fluorescence spectroscopy.
Factors Influencing the CMC of this compound
Several factors can influence the CMC of this compound. The following diagram illustrates these logical relationships.
References
- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. scribd.com [scribd.com]
- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of sucrose (B13894) laurate, a non-ionic surfactant increasingly utilized in pharmaceutical formulations. This document details the theoretical underpinnings and experimental methodologies for determining the HLB value of sucrose laurate, presents relevant quantitative data, and outlines its significance in drug development.
Introduction to the Hydrophilic-Lipophilic Balance (HLB) System
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity.[1] The scale typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) nature, and a higher value signifies a more hydrophilic (water-soluble) character.[1] This value is critical for formulators in selecting the appropriate surfactant to achieve stable emulsions, enhance solubility, and control drug release in various delivery systems.
This compound is a sucrose ester, a class of surfactants synthesized from the esterification of sucrose with fatty acids, in this case, lauric acid.[2] These esters are valued for their biodegradability, low toxicity, and wide range of achievable HLB values, making them versatile excipients in pharmaceutical and cosmetic applications.[3][4][5] The HLB of this compound is influenced by its degree of esterification—the number of lauric acid molecules attached to the sucrose backbone. Monoesters are more hydrophilic (higher HLB), while di-, tri-, and polyesters are progressively more lipophilic (lower HLB).[6]
HLB Value of this compound: A Quantitative Overview
The reported HLB value of this compound varies in scientific literature and commercial product specifications. This variation is primarily due to the differing compositions of this compound products, which are often mixtures of mono-, di-, and triesters. The method of determination, whether theoretical calculation or experimental measurement, also contributes to the range of reported values.
| Product/Composition Description | Reported HLB Value | Method of Determination/Reference | Application/Emulsion Type |
| This compound (unspecified) | 8.2 | Experimental (Saponification)[7][8] | O/W Emulsifier[7][8] |
| Sucrose Monolaurate | 11-16 | Not Specified[6] | O/W Emulsifier[6] |
| This compound (commercial grades) | 12-16 | Not Specified[6] | O/W Emulsifier[6] |
| Sucrose Monolaurate (calculated) | 16.09 | Davies' Method[9] | Bacteriostatic/bactericidal activities |
| Sugar Ester L-1695 (this compound) | Approx. 16 | Not Specified (Mitsubishi Chemical)[10] | O/W Emulsifier, Solubilizer |
| This compound (C12 fatty acid) | 16 | Not Specified[11] | O/W Emulsifier |
Determination of the HLB Value
The HLB value of this compound can be determined through both theoretical calculations and experimental methods.
Theoretical Calculation Methods
Theoretical methods provide an estimation of the HLB value based on the molecular structure of the surfactant.
Developed in 1949 and 1954, Griffin's method is widely used for non-ionic surfactants.[1][12][13] The formula is as follows:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule (the sucrose head group).
An HLB value of 0 corresponds to a completely lipophilic molecule, while a value of 20 indicates a completely hydrophilic molecule.[1]
In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the different chemical groups within the molecule.[1] This method takes into account the relative strengths of various hydrophilic and lipophilic groups.
HLB = 7 + Σ(hydrophilic group values) - n × 0.475
Where:
-
n is the number of lipophilic groups in the molecule.
Experimental Determination Methods
Experimental methods provide a more practical and accurate measure of a surfactant's behavior in a formulation.
This method is particularly suitable for esters like this compound and involves determining the saponification value (S) of the ester and the acid value (A) of the fatty acid from which it is derived.[12]
The HLB is then calculated using the formula:
HLB = 20 * (1 - S / A)
Experimental Protocol: Determination of HLB of this compound by Saponification
Objective: To experimentally determine the Hydrophilic-Lipophilic Balance (HLB) value of a this compound sample using the saponification method.
Materials:
-
This compound sample
-
0.5N Alcoholic Potassium Hydroxide (KOH) solution
-
0.5N Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Round-bottom flasks (250 mL)
-
Reflux condenser
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
-
Heating mantle or water bath
Procedure:
Part 1: Determination of Saponification Value (S)
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and transfer it into a 250 mL round-bottom flask.
-
Saponification: Add 30 mL of 0.5N alcoholic KOH solution to the flask. Attach a reflux condenser and heat the mixture on a boiling water bath for 1 hour to ensure complete saponification.[12]
-
Blank Preparation: Simultaneously, prepare a blank by refluxing 30 mL of the 0.5N alcoholic KOH solution without the this compound sample under the same conditions.
-
Titration: After cooling the reaction mixtures to room temperature, titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[12]
-
Calculation of Saponification Value (S):
-
S = [(B - V) * N * 56.1] / W
-
Where:
-
B = Volume of HCl used for the blank (mL)
-
V = Volume of HCl used for the sample (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the this compound sample (g)
-
-
Part 2: Determination of Acid Value (A) of Lauric Acid
-
Sample Preparation: Accurately weigh approximately 1 gram of lauric acid and dissolve it in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).
-
Titration: Titrate the lauric acid solution with a standardized 0.1N KOH solution using phenolphthalein as an indicator until a faint pink color persists.
-
Calculation of Acid Value (A):
-
A = (V * N * 56.1) / W
-
Where:
-
V = Volume of KOH used for the titration (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the lauric acid sample (g)
-
-
Part 3: Calculation of HLB Value
-
Use the determined saponification value (S) of this compound and the acid value (A) of lauric acid in the following formula:
-
HLB = 20 * (1 - S / A)
-
Visualization of Experimental and Synthetic Workflows
Experimental Workflow for HLB Determination via Saponification
Caption: Workflow for HLB determination via the saponification method.
Synthesis of this compound: A Two-Stage Process
The synthesis of this compound can be achieved through a two-stage process involving the esterification of lauric acid to methyl laurate, followed by the transesterification of methyl laurate with sucrose.
Caption: Two-stage synthesis process of this compound.
Significance in Drug Development and Formulation
The HLB value of this compound is a critical parameter that dictates its functionality in pharmaceutical formulations.
-
Emulsion Stabilization: As an emulsifier, the HLB value determines whether this compound will favor the formation of an oil-in-water (O/W) or water-in-oil (W/O) emulsion. High HLB sucrose laurates (typically > 8) are effective O/W emulsifiers, which are common in oral and topical drug delivery systems.[6]
-
Solubility Enhancement: High HLB sucrose laurates can act as solubilizers for poorly water-soluble drugs, thereby improving their bioavailability.
-
Formation of Solid Dispersions: this compound has been investigated for its applicability in solid dispersions prepared by melt technology to enhance the dissolution of poorly soluble drugs.[4]
-
Permeation Enhancement: this compound has been shown to act as an intestinal permeation enhancer, which is beneficial for the oral delivery of macromolecules.[5]
-
Nanoemulsion Formulation: Sucrose esters are used to stabilize nanoemulsions for dermal and transdermal drug delivery, offering advantages in terms of stability and drug permeation.[8][14]
By understanding and controlling the HLB value of this compound, formulation scientists can design more stable, effective, and bioavailable drug products. The choice of a specific grade of this compound with a particular HLB value will depend on the specific requirements of the drug and the desired characteristics of the final dosage form.
References
- 1. benchchem.com [benchchem.com]
- 2. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 3. researchgate.net [researchgate.net]
- 4. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105037450A - Method for preparing sucrose esters with series HLB values - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmajournal.net [pharmajournal.net]
- 13. spcop.in [spcop.in]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of sucrose (B13894) laurate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, arising from a hydrophilic sucrose head and a lipophilic laurate tail, governs its solubility in various solvents and its functionality as an emulsifier, solubilizing agent, and permeation enhancer. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents visual workflows to aid in research and development.
Quantitative Solubility Data
The solubility of sucrose laurate is highly dependent on the solvent system and temperature. The following table summarizes the available quantitative data for the solubility of this compound in various solvents. It is important to note that the specific grade of this compound (e.g., degree of esterification) can influence its solubility.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | Ambient | ~ 5 mg/mL | |
| Water | 25 | > 10% w/w | [1] |
| Ethanol | Ambient | ~ 10 mg/mL | |
| Ethanol | 25 | > 10% w/w | [1] |
| Isopropyl Alcohol | 25 | > 10% w/w | [1] |
| Tetraglycol | 25 | > 10% w/w | [1] |
| Dimethylformamide (DMF) | Ambient | ~ 15 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~ 5 mg/mL | |
| Phosphate (B84403) Buffered Saline (PBS) | Ambient | ~ 3 mg/mL |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for formulation development. The following protocols outline the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Equilibrium Solubility Determination via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity grade)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The exact amount should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid is necessary.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of excess solid. For finer suspensions, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a suitable detector is a robust method for quantifying this compound in solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase combination is a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The exact ratio will depend on the specific this compound and column used.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is suitable for detecting non-chromophoric compounds like this compound. A UV detector can be used at low wavelengths (e.g., ~210 nm) if the sensitivity is adequate.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area (or height) against the concentration.
-
Sample Analysis: Inject the diluted sample solutions into the HPLC system.
-
Concentration Calculation: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
Solubility Calculation: Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Logical flow for HPLC quantification of this compound.
References
Sucrose Laurate: A Comprehensive Technical Guide to its Non-Ionic Surfactant Properties
Sucrose (B13894) laurate is a prominent member of the sucrose fatty acid ester family, which is unequivocally classified as a non-ionic surfactant.[1][2][3][4] Its utility in various scientific and industrial applications, particularly in pharmaceuticals and cosmetics, stems from its advantageous properties such as high biodegradability, low toxicity, and excellent surface activity.[1][2][5] This technical guide provides an in-depth analysis of sucrose laurate for researchers, scientists, and drug development professionals, detailing its chemical characteristics, mechanism of action, synthesis, and key applications, supported by quantitative data and experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is an amphiphilic molecule synthesized through the esterification of sucrose, a hydrophilic disaccharide, with lauric acid, a hydrophobic saturated fatty acid.[1][2] This structure, comprising a polar head group (sucrose) and a nonpolar tail (lauric acid), is the fundamental basis for its surfactant properties. The degree of esterification can vary, leading to monoesters, diesters, and polyesters, which in turn influences the molecule's overall hydrophilic-lipophilic balance (HLB) and its functional properties.[1][6] The monoester form is the primary component in most commercial grades of this compound.[7]
Quantitative Physicochemical Data
The surfactant properties of this compound can be quantified by several key parameters, which are summarized in the table below. These values are crucial for formulation development, enabling the selection of appropriate concentrations and process conditions.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₄O₁₂ | [1][8][9][10] |
| Molecular Weight | 524.6 g/mol | [5][8][9] |
| Hydrophilic-Lipophilic Balance (HLB) | 11-17 (for monoesters) | [1][11][12][13] |
| Critical Micelle Concentration (CMC) | 0.3 - 0.36 mM in aqueous solutions | [14][15] |
| Surface Tension | Approximately 52.8 mN/m in aqueous solution | [1] |
Mechanism of Action as a Non-Ionic Surfactant
As a non-ionic surfactant, this compound does not possess a net electrical charge. This characteristic makes it less susceptible to pH changes and the presence of electrolytes in a formulation. Its mechanism of action is centered around its ability to adsorb at interfaces, such as oil-water or air-water interfaces, thereby reducing the interfacial or surface tension.
At concentrations below its critical micelle concentration (CMC), this compound molecules align at the interface, with the hydrophilic sucrose head orienting towards the aqueous phase and the lipophilic lauric acid tail towards the non-aqueous or air phase. Above the CMC, the molecules self-assemble into spherical structures known as micelles in the bulk phase, with the hydrophobic tails forming the core and the hydrophilic heads creating the outer shell. This micellization is critical for solubilizing poorly water-soluble compounds, a key application in drug delivery.[1][15]
Caption: Orientation of this compound at an interface and formation of a micelle.
Synthesis of this compound
This compound is typically synthesized via transesterification. This process involves the reaction of sucrose with a lauric acid ester, such as methyl laurate or vinyl laurate, in the presence of a catalyst.[16][17][18] The choice of solvent and catalyst can influence the reaction efficiency and the resulting degree of esterification. Both conventional heating and sonochemical (ultrasound-assisted) methods have been employed for its synthesis.[6][16][19]
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Conventional Synthesis Protocol
This protocol is based on a conventional heating method for the transesterification of sucrose with methyl laurate.[16]
-
Reactant Preparation: In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol (B129727), 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of potassium carbonate (K₂CO₃) as a catalyst.
-
Reaction: Place the flask in a water bath maintained at a constant temperature (e.g., 65°C).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 120 minutes.
-
Solvent Removal: After the reaction is complete, distill the methanol under a vacuum.
-
Purification:
-
Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl solution and n-butanol.
-
Transfer the mixture to a separation funnel and allow the phases to separate.
-
Collect the organic (n-butanol) phase and perform a threefold extraction with 20 cm³ of n-butanol.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and distill the solvent in vacuo to obtain the final product.
-
Ultrasonic Synthesis Protocol
This protocol utilizes ultrasound to accelerate the synthesis process.[16]
-
Reactant Preparation: Prepare the same reactant mixture as in the conventional method in a 100 cm³ Erlenmeyer flask.
-
Reaction: Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath (e.g., 100 W, 44 kHz) at a controlled temperature (e.g., 65°C).
-
Monitoring: Monitor the reaction progress with TLC. The reaction time is significantly reduced, often to around 60 minutes.
-
Purification: Follow the same purification steps as outlined in the conventional synthesis protocol.
Applications in Drug Development
This compound's non-ionic and biocompatible nature makes it a valuable excipient in pharmaceutical formulations.
-
Emulsifier: It is used to create stable oil-in-water emulsions for the delivery of lipophilic drugs.[2][20][21]
-
Solubilizing Agent: It can enhance the solubility of poorly water-soluble drugs by forming micelles, thereby improving their bioavailability.[1][22][23]
-
Permeation Enhancer: Studies have shown that this compound can facilitate the absorption of drugs across biological membranes, making it a candidate for oral and transdermal drug delivery systems.[1][5][15]
-
Stabilizer in Solid Dispersions: It can be incorporated into solid dispersions prepared by methods like melt technology to improve the dissolution rate of poorly soluble active pharmaceutical ingredients.[22][23]
Conclusion
This compound is a well-characterized non-ionic surfactant with a favorable safety profile and versatile applications. Its amphiphilic structure enables it to effectively reduce surface tension, emulsify immiscible liquids, and enhance the solubility of hydrophobic compounds. These properties, combined with its biodegradability and derivation from natural sources, position this compound as a key enabling excipient in the development of advanced drug delivery systems and other specialized formulations. The detailed understanding of its physicochemical properties and synthesis is crucial for its effective utilization in research and industrial settings.
References
- 1. Buy this compound | 25339-99-5 [smolecule.com]
- 2. la-saponaria.com [la-saponaria.com]
- 3. incibeauty.com [incibeauty.com]
- 4. nbinno.com [nbinno.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Green Synthesis of this compound Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]
- 7. This compound | 37266-93-6 [chemicalbook.com]
- 8. Sucrose, 1-laurate | C24H44O12 | CID 10311609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. This compound natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]
- 12. Product Information [mfc.co.jp]
- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
- 19. researchgate.net [researchgate.net]
- 20. chosenstore.in [chosenstore.in]
- 21. This compound - Properties and benefits [beonmelab.com]
- 22. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [The applicability of this compound in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Properties of Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) laurate, an ester formed from sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its amphipathic nature makes it an effective emulsifier, solubilizer, and stabilizer in various formulations. For drug development professionals, a thorough understanding of the thermal properties of excipients like sucrose laurate is paramount for ensuring the stability, efficacy, and safety of the final drug product. This technical guide provides an in-depth analysis of the key thermal characteristics of this compound, detailed experimental protocols for their determination, and visual representations of analytical workflows.
Core Thermal Properties of this compound
The thermal behavior of this compound dictates its suitability for manufacturing processes such as hot-melt extrusion, spray drying, and sterilization, where temperature extremes can impact the formulation's integrity. The primary thermal properties of interest are the melting point, glass transition temperature, and decomposition temperature.
Data Summary
The following table summarizes the available quantitative data for the thermal properties of this compound. It is important to note that "this compound" can refer to a mixture of mono-, di-, and triesters, and the exact composition can influence these values. The data presented here is for sucrose monolaurate where specified.
| Thermal Property | Value | Notes |
| Melting Point (Tm) | ~40 - 60 °C | For sucrose esters in general, dependent on fatty acid type and degree of substitution.[2] |
| Glass Transition Temperature (Tg) | Variable | When used as a plasticizer in PVC, it lowers the Tg of the polymer matrix from ~81°C to 52.1°C at 30% concentration.[3] The Tg of pure this compound is not consistently reported in literature. |
| Decomposition Temperature (Td) | Stable up to 120 °C | Sucrose esters are generally stable at this temperature, though some color change due to caramelization may occur at higher temperatures.[2][4] |
| Specific Heat Capacity (Cp) | Data not available | Specific heat capacity data for this compound is not readily available in the literature. For reference, the solid phase heat capacity of sucrose is approximately 424.3 J/mol·K at 298.15 K.[5] |
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound requires standardized experimental procedures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques employed for this purpose.[6][7]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is instrumental in determining the melting point and glass transition temperature.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min is a typical heating rate for initial screening.[]
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected transitions (e.g., 0 °C).
-
Ramp the temperature at the specified heating rate to a temperature above the expected melting point (e.g., 200 °C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is often performed to analyze the amorphous and recrystallized behavior of the sample.
-
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The glass transition is observed as a step change in the baseline of the heat flow curve.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a TGA pan (typically ceramic or platinum).
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min is commonly used.[]
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at the specified heating rate to a high temperature, ensuring complete decomposition (e.g., 600 °C).
-
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation. A flow rate of 20-50 mL/min is typical.
-
-
Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of decomposition. The temperature at which a specific percentage of mass is lost (e.g., 5% or 10%) is often reported as the decomposition temperature.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA analysis of this compound.
Role in Drug Development and Formulation
This compound's thermal properties are directly relevant to its application in pharmaceutical formulations. Its relatively low melting point makes it a suitable candidate for hot-melt extrusion processes, where it can act as a carrier to enhance the dissolution of poorly soluble drugs.[1] The thermal stability of this compound is also a critical factor, ensuring that it does not degrade during manufacturing processes that involve elevated temperatures. As this compound is primarily used as an excipient to modify the physical properties of a formulation (e.g., solubility, stability), it does not typically have a direct pharmacological effect or interact with specific signaling pathways in the body. Its role is to ensure the effective and stable delivery of the active pharmaceutical ingredient.
Conclusion
This technical guide has provided a detailed overview of the thermal properties of this compound, including its melting point, glass transition behavior, and decomposition temperature. Standardized experimental protocols for DSC and TGA have been outlined to facilitate accurate characterization by researchers and drug development professionals. The provided workflow diagrams offer a clear visual guide for these analytical techniques. A comprehensive understanding of these thermal characteristics is essential for the successful formulation and manufacture of stable and effective pharmaceutical products utilizing this compound as an excipient.
References
- 1. [The applicability of this compound in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chembk.com [chembk.com]
- 5. Sucrose [webbook.nist.gov]
- 6. biomedres.us [biomedres.us]
- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Self-assembly and micellization of Sucrose laurate
An In-depth Technical Guide to the Self-assembly and Micellization of Sucrose (B13894) Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose laurate, a non-ionic surfactant derived from the esterification of sucrose and lauric acid, has garnered significant attention across the pharmaceutical, cosmetic, and food industries.[1] Its biocompatibility, biodegradability, and unique physicochemical properties make it an attractive excipient for a wide range of applications.[1][2] This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of this compound, offering in-depth experimental protocols, quantitative data, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work.
This compound's amphiphilic nature, consisting of a hydrophilic sucrose head group and a hydrophobic lauric acid tail, drives its self-assembly in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC).[1][3][4] These micellar structures are of particular interest in drug delivery for their ability to encapsulate and solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.[1][5][6] Furthermore, this compound has been shown to act as a permeation enhancer, facilitating the transport of therapeutic agents across biological membranes.[1]
This guide will delve into the fundamental principles of this compound micellization, present key quantitative data in a structured format, provide detailed experimental methodologies for characterization, and visualize complex workflows and relationships through diagrams.
Core Concepts in this compound Micellization
The formation of micelles by this compound in an aqueous environment is a thermodynamically driven process. Below the CMC, this compound molecules exist as monomers in solution. As the concentration increases to the CMC, the hydrophobic tails of the monomers aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic sucrose heads form a protective outer shell that interacts with the surrounding water molecules. This spontaneous self-assembly results in the formation of thermodynamically stable micellar structures.
The characteristics of these micelles, including their size, shape, and aggregation number (the number of surfactant molecules per micelle), are influenced by several factors:
-
Concentration: Above the CMC, the number of micelles increases with increasing this compound concentration.[7][8]
-
Temperature: Temperature can affect the CMC, micelle size, and shape. For this compound, an increase in temperature can lead to micellar growth.[3]
-
Additives: The presence of other substances, such as salts or co-solvents, can alter the micellization behavior.
-
Purity: The presence of impurities, such as sucrose dilaurate, can lead to the formation of larger and more polydisperse structures.[5][6]
Data Presentation
This section summarizes the key quantitative data related to the micellization of this compound from various studies.
Table 1: Critical Micelle Concentration (CMC) of this compound
| CMC (mM) | Temperature (°C) | Method | Solvent/Medium | Reference |
| 0.34 | Not Specified | Not Specified | Aqueous solution | [1] |
| ~0.21 | Not Specified | Not Specified | Aqueous solution | [9] |
| 0.3 | Not Specified | Not Specified | Not Specified | |
| 0.5 (transient TEER reduction) | 37 | TEER measurement | Caco-2 cell culture medium | [10] |
| 1.0 (irreversible TEER reduction) | 37 | TEER measurement | Caco-2 cell culture medium | [10] |
Table 2: Micelle Size and Aggregation Number of this compound
| Hydrodynamic Radius (Å) | Micelle Diameter (nm) | Aggregation Number (Nagg) | Method | Conditions | Reference |
| 29.2 | 5.84 | Not Specified | Laser Light Scattering | Pure sucrose monolaurate | [5][6] |
| Not Specified | < 10 | Not Specified | Dynamic Light Scattering (DLS) | Microemulsion | [11] |
| Not Specified | Not Specified | ~79 (plateau) | Time-Resolved Fluorescence Quenching | Sucrose 6-O-laurate, >12.5 mM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the self-assembly and micellization of this compound.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
This protocol describes the use of a fluorescent probe, pyrene (B120774), to determine the CMC of this compound. The polarity-sensitive fluorescence of pyrene allows for the detection of micelle formation.
Principle: Pyrene exhibits a characteristic change in its fluorescence emission spectrum upon partitioning from a polar aqueous environment to the nonpolar interior of a micelle. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the emission spectrum is sensitive to the polarity of the microenvironment. A significant change in the I₁/I₃ ratio with increasing surfactant concentration indicates the formation of micelles.[5][12]
Materials:
-
This compound
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity water
-
Volumetric flasks
-
Micropipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 0.1 mM).
-
Prepare a series of this compound solutions of varying concentrations in high-purity water, spanning the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is low enough to avoid excimer formation (e.g., 1 µM).[12] Ensure the volume of acetone added is minimal to not affect the micellization.
-
Allow the solutions to equilibrate for a specified period (e.g., 24 hours) at a constant temperature in the dark to ensure the pyrene is fully partitioned.[12]
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 450 nm.[13]
-
Determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).[13]
-
Calculate the I₁/I₃ ratio for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve. This can be identified as the intersection of two linear fits to the pre-micellar and post-micellar regions of the plot.[3]
Figure 1: Experimental workflow for CMC determination using fluorescence spectroscopy.
Micelle Size Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing this compound micelles.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Smaller particles move faster, leading to more rapid fluctuations, while larger particles move slower. The analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic diameter of the micelles is calculated using the Stokes-Einstein equation.[8][14]
Materials:
-
This compound solution (above CMC)
-
High-purity water (filtered)
-
DLS instrument
-
Cuvettes (dust-free)
-
Syringe filters (e.g., 0.22 µm)[14]
Procedure:
-
Prepare the this compound solution at the desired concentration (above the CMC) in filtered, high-purity water.
-
Filter the sample through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[14]
-
Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument to avoid thermal gradients.[7]
-
Set the measurement parameters in the instrument software, including the solvent viscosity and refractive index for the experimental temperature.[14] The instrument will typically auto-adjust settings like the laser attenuator and measurement duration.
-
Perform the DLS measurement. Typically, multiple runs are performed and averaged to ensure data accuracy.[14]
-
Analyze the data. The software will generate a particle size distribution profile. The z-average diameter and the polydispersity index (PDI) are key parameters to report. A low PDI value indicates a monodisperse sample with a narrow size distribution.
Figure 2: Step-by-step workflow for micelle size analysis using DLS.
Rheological Characterization of this compound Solutions
Rheology is the study of the flow of matter, and it provides valuable information about the structure and interactions of this compound micelles in solution.
Principle: The viscosity of a this compound solution can change significantly with concentration and temperature, reflecting changes in micelle size, shape, and interactions. Rheological measurements can reveal whether a solution behaves as a Newtonian fluid (viscosity is independent of shear rate) or a non-Newtonian fluid (viscosity changes with shear rate), providing insights into the micellar structure.
Materials:
-
This compound solutions of various concentrations
-
Rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)
-
Temperature control unit
Procedure:
-
Prepare this compound solutions at the desired concentrations.
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the sample into the rheometer, ensuring there are no air bubbles.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform a steady-state flow sweep by measuring the viscosity over a range of shear rates. This will determine if the solution is Newtonian or non-Newtonian.
-
(Optional) Perform an oscillatory measurement (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the solution, which can provide information on the gel-like or liquid-like behavior of the micellar system.
-
Analyze the data by plotting viscosity versus shear rate and/or G' and G'' versus frequency.
References
- 1. Buy this compound | 25339-99-5 [smolecule.com]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Micellization and solubilization behavior of this compound, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. muser-my.com [muser-my.com]
- 8. researchgate.net [researchgate.net]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
The Regulatory Landscape and Scientific Applications of Sucrose Laurate in Pharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant increasingly utilized in the pharmaceutical industry as an excipient. Its biocompatibility, biodegradability, and favorable safety profile make it an attractive alternative to traditional synthetic surfactants. This technical guide provides an in-depth overview of the current regulatory status of sucrose laurate in key global markets, alongside a comprehensive summary of its applications in drug delivery, supported by experimental data and detailed methodologies.
Regulatory Status of this compound
This compound's acceptance in pharmaceutical formulations is underpinned by its established safety profile, primarily in food and cosmetics. Its regulatory status as a pharmaceutical excipient varies by region, with approvals often nested within the broader category of "sucrose esters of fatty acids."
United States (Food and Drug Administration - FDA)
In the United States, this compound is listed in the FDA's Inactive Ingredient Database (IID) for use in approved drug products. The IID provides information on the maximum potency of an excipient in a given dosage form. While the database is extensive, a specific example indicates its use at 30 mg in an oral gelatin-coated capsule . The presence of a US Drug Master File (DMF) for this compound further facilitates its inclusion in new drug applications by providing confidential, detailed information about the chemistry, manufacturing, and controls of the substance directly to the FDA.
Canada (Health Canada)
Health Canada has established an Acceptable Daily Intake (ADI) for sucrose esters of fatty acids, including this compound, of up to 30 mg/kg of body weight per day [1]. For non-medicinal purposes in pharmaceuticals, this compound is permitted in oral formulations at concentrations up to 2% and in topical formulations up to 3% [1].
European Union (European Medicines Agency - EMA)
Sucrose esters of fatty acids are approved as food additives in the European Union and are assigned the E-number E 473. While a specific monograph for this compound as a pharmaceutical excipient is not prominently available on the EMA website, its use is generally considered acceptable based on its food additive status and extensive safety data. The Committee for Medicinal Products for Human Use (CHMP) evaluates the safety of excipients as part of the overall risk-benefit assessment of a medicinal product.
Japan (Pharmaceuticals and Medical Devices Agency - PMDA)
Similar to the EMA, the Japanese Pharmacopoeia (JP) lists "Sucrose Fatty Acid Esters" as pharmaceutical excipients. While a specific monograph for this compound is not detailed, its inclusion under this general category allows for its use in pharmaceutical products, subject to demonstration of safety and quality in the final formulation.
Table 1: Regulatory Status and Approved Limits of this compound
| Regulatory Body | Jurisdiction | Status | Approved Use & Concentration Limits |
| FDA | United States | Inactive Ingredient | Oral (Capsule): Up to 30 mg. A Drug Master File is available. |
| Health Canada | Canada | Non-medicinal Ingredient | Oral: Up to 2%; Topical: Up to 3%. ADI for sucrose esters: 30 mg/kg bw/day.[1] |
| EMA | European Union | Food Additive (E 473) | Use as a pharmaceutical excipient is considered based on its food additive status and safety data. |
| PMDA | Japan | Pharmaceutical Excipient | Listed under "Sucrose Fatty Acid Esters" in the Japanese Pharmacopoeia. |
Pharmaceutical Applications and Functional Data
This compound's primary functions in pharmaceutical formulations are as a solubilizing agent and a permeation enhancer, particularly for oral drug delivery.
Solubility Enhancement
This compound can significantly improve the solubility of poorly water-soluble drugs by forming micelles that encapsulate the drug molecules.
Table 2: Solubility Enhancement Data for this compound
| Drug | Formulation Type | This compound Concentration | Observed Effect | Reference |
| Gemfibrozil | Solid Dispersion | 5-10% (w/w) | Markedly improved dissolution compared to binary solid dispersion.[2] | Szuts et al., 2011 |
| Cyclosporin A | Aqueous Solution | Not specified | Excellent solubilizer for poorly water-soluble drugs. | Lerk & Sucker, 1993 |
Permeation Enhancement
This compound has been extensively studied for its ability to enhance the intestinal absorption of drugs, including macromolecules, by reversibly modulating the permeability of the intestinal epithelium.
Table 3: Permeation Enhancement Data for this compound
| Model System | Drug/Marker | This compound Concentration | Observed Effect | Reference |
| Caco-2 Monolayers | [¹⁴C]-Mannitol | 1 mM | Increased apparent permeability coefficient (Papp).[3][4] | McCartney et al., 2019 |
| Rat Intestinal Instillation | Insulin (B600854) | 50 mM and 100 mM | Induced blood glucose reduction, indicating enhanced insulin absorption.[3][4][5] | McCartney et al., 2019 |
| Rat Duodenum | FD-4 (FITC-dextran 4 kDa) | 10% (w/v) | 14-fold increase in AUC₀₋₁₂₀ mins.[6][7] | Onishi et al., 2012 |
Experimental Protocols
Caco-2 Cell Permeability Assay (Transepithelial Electrical Resistance - TEER)
Objective: To evaluate the effect of this compound on the integrity of tight junctions in an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with stable TEER values.
-
TEER Measurement: The initial TEER of the Caco-2 monolayer is measured using a voltohmmeter with "chopstick" electrodes.
-
Treatment: The apical side of the monolayer is treated with varying concentrations of this compound (e.g., 0.5 mM, 1 mM) dissolved in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). A buffer control is also included.
-
Monitoring TEER: TEER is measured at various time points (e.g., 0, 30, 60, 90, 120 minutes) after the addition of this compound.
-
Data Analysis: The percentage change in TEER from the initial value is calculated for each concentration and time point. A significant decrease in TEER indicates a disruption of tight junction integrity.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of this compound on Caco-2 cells.
Methodology:
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24 hours). A vehicle control (no this compound) and a positive control for cytotoxicity (e.g., Triton X-100) are included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control.
Mechanism of Action: Permeation Enhancement
The primary mechanism by which this compound enhances intestinal permeability is through the perturbation of the cell membrane and the modulation of tight junctions, which are protein complexes that regulate the paracellular pathway (the space between adjacent epithelial cells).
Studies have shown that this compound can lead to the disruption and altered expression of key tight junction proteins, such as Zonula Occludens-1 (ZO-1)[3][4][5]. This disruption leads to a transient opening of the paracellular pathway, allowing for increased passage of drug molecules.
Caption: Mechanism of this compound-Mediated Permeation Enhancement.
Conclusion
This compound is a well-characterized and versatile pharmaceutical excipient with a favorable regulatory profile in major markets. Its primary applications as a solubility and permeability enhancer offer significant advantages for the formulation of challenging drug candidates. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers and drug development professionals seeking to leverage the benefits of this compound in their formulations. Further harmonization of regulatory standards across different regions would facilitate its broader adoption in the pharmaceutical industry.
References
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies | Zendy [zendy.io]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [researchrepository.ucd.ie]
- 6. Enhancement potential of this compound (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of Sucrose Laurate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of sucrose (B13894) laurate, a biodegradable and biocompatible non-ionic surfactant with applications in the food, pharmaceutical, and cosmetic industries. The enzymatic approach offers a green and regioselective alternative to traditional chemical synthesis methods.
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data from various studies on the enzymatic synthesis of sucrose laurate, offering a comparative overview of different reaction conditions and their outcomes.
| Enzyme | Acyl Donor | Solvent System | Temp. (°C) | Time (h) | Sucrose:Acyl Donor Molar Ratio | Enzyme Conc. (g/L) | Conversion/Yield (%) | Reference |
| Lipozyme TL IM | Vinyl laurate | 2-methyl-2-butanol (B152257) (2M2B) / [3CIM(EO)][NTf2] (1:1.5 v/v) | 60 | 24 | 1:4 | 50 | 72% (yield) | [1] |
| Lipase (B570770) from Humicola lanuginosa | Vinyl laurate | 2-methyl-2-butanol / DMSO (4:1 v/v) | Not Specified | 24 | Not Specified | 50 (mg/mL) | 70% (conversion) | [2] |
| Novozym 435 | Lauric acid | tert-butanol | 50 | 25 min | 1:7.5 | 30 | 63.8% (conversion) | [3][4] |
| Novozym 435 | Lauric acid | tert-butanol | 50 | 65 | 1:7.5 | 30 | Not Specified | [5][6] |
| Alkaline Protease (AL-89) | Vinyl laurate | N,N-dimethylformamide (DMF) | Not Specified | 48 | Not Specified | Not Specified | 53% (yield) | [7] |
| Thermolysin | Vinyl laurate | N,N-dimethylformamide (DMF) | Not Specified | 6 | Not Specified | Not Specified | 63% (yield) | [7] |
| Candida antarctica lipase | Methyl ester | n-hexane | 30-33 | 10 | Not Specified | 0.4% (w/w) | 90.45% (yield) | [8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on common methodologies for the lipase-catalyzed synthesis of this compound.[1][2][4] Researchers should optimize conditions based on their specific enzyme and equipment.
1. Materials and Reagents
-
Sucrose (finely ground and dried)[1]
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme TL IM)[1][4]
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-butanol)[2][4]
-
Co-solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, ionic liquids)[1][2]
-
Reaction vessel (e.g., screw-capped vials)
-
Incubator shaker or magnetic stirrer with heating
-
Centrifuge
-
Rotary evaporator
-
Analytical instruments for product analysis (TLC, HPLC, NMR)
2. Procedure
2.1. Substrate and Solvent Preparation
-
Dry crystalline sucrose in an oven at 60°C overnight and grind it into a fine powder.[1] Store in a desiccator until use.
-
Prepare the desired solvent system. For example, a 4:1 (v/v) mixture of 2-methyl-2-butanol and DMSO.[2]
-
Activate molecular sieves by heating them in an oven to remove any adsorbed water.
2.2. Reaction Setup
-
In a screw-capped reaction vessel, add sucrose and the acyl donor (e.g., vinyl laurate) at the desired molar ratio (e.g., 1:4 sucrose to vinyl laurate).[1]
-
Add the prepared solvent system to the reaction vessel.
-
Add activated molecular sieves (e.g., 10% w/v) to the mixture to maintain anhydrous conditions.[1]
-
Place the vessel in an incubator shaker or on a heated magnetic stirrer and allow the mixture to equilibrate to the desired reaction temperature (e.g., 60°C).[1]
2.3. Enzymatic Reaction
-
Add the immobilized lipase (e.g., 50 g/L) to the pre-warmed reaction mixture to initiate the synthesis.[1]
-
Incubate the reaction mixture for the desired duration (e.g., 24 hours) with continuous agitation.[1]
-
Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.4. Reaction Termination and Product Isolation
-
After the desired reaction time, terminate the reaction by filtering or centrifuging the mixture to remove the immobilized enzyme and molecular sieves.
-
The recovered enzyme can often be washed with a suitable solvent and reused.
-
Concentrate the supernatant containing the product using a rotary evaporator to remove the solvent.
2.5. Product Purification
-
The crude product can be purified to remove unreacted substrates and by-products.
-
Add distilled water to the crude product to dissolve any unreacted sucrose.[9]
-
Centrifuge the mixture to separate the water-insoluble this compound from the aqueous phase containing sucrose and the co-solvent (if water-soluble).
-
Wash the solid product with a non-polar solvent like hexane (B92381) to remove any remaining unreacted lauric acid or vinyl laurate.[9]
-
Dry the purified this compound under vacuum.
2.6. Product Analysis
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as:
-
Thin Layer Chromatography (TLC): For qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and product purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): For structural elucidation and confirmation of the acylation position.[1][10]
-
This protocol provides a robust starting point for the enzymatic synthesis of this compound. Optimization of parameters such as enzyme concentration, substrate molar ratio, temperature, and reaction time is recommended to achieve the desired yield and purity for your specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Microwave-assisted Lipase-catalyzed Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 4. innopraxis.com [innopraxis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Chemical Synthesis of Sucrose Laurate via Transesterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sucrose (B13894) laurate is a non-ionic surfactant belonging to the sucrose fatty acid ester family. Comprising a hydrophilic sucrose head and a lipophilic laurate tail, it is valued for its properties as an emulsifier, stabilizer, and permeation enhancer.[1] Due to its excellent biodegradability, low toxicity, and production from renewable resources, sucrose laurate is widely utilized in the food, cosmetic, and pharmaceutical industries.[2][3] In drug development, it is a promising excipient for enhancing the solubility and oral bioavailability of poorly water-soluble drugs and macromolecules.[4][5][6][7] This document provides detailed protocols for the chemical synthesis of this compound via transesterification, a common and effective method for its production.
Synthesis Overview: The Transesterification Approach
Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. In this context, the laurate group from a lauric acid ester (e.g., vinyl laurate or methyl laurate) is transferred to one of the hydroxyl groups of a sucrose molecule. The reaction can be catalyzed by bases, acids, or enzymes, with base-catalyzed methods being common for chemical synthesis.[2][8]
The general reaction is as follows: Sucrose + Lauric Acid Ester → this compound + Alcohol
Key factors influencing the reaction include the choice of acyl donor, catalyst, solvent, temperature, and the molar ratio of reactants.[2][3] Selectively producing sucrose monolaurate, the most desirable form for many pharmaceutical applications, can be challenging due to the eight hydroxyl groups on the sucrose molecule.[2][4] However, optimizing reaction conditions can significantly favor monoester formation.[2]
Chemical Reaction Pathway
Caption: General transesterification reaction for this compound synthesis.
Data Summary
Quantitative data from various synthesis protocols are summarized below to allow for easy comparison of methodologies and outcomes.
Table 1: Comparison of this compound Synthesis Methods via Transesterification
| Parameter | Method 1: Vinyl Laurate[2][9] | Method 2: Two-Stage (Methyl Laurate)[4][10] | Method 3: Sonochemical[3] | Method 4: Enzymatic[11] |
|---|---|---|---|---|
| Acyl Donor | Vinyl Laurate | Methyl Laurate (from Lauric Acid) | Methyl Laurate | Methyl Ester (from CPKO) |
| Catalyst | Disodium (B8443419) Hydrogen Phosphate (B84403) (Na₂HPO₄) | Amberlyst 21 (Base) | Potassium Carbonate (K₂CO₃) | Candida antarctica Lipase |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) | Methanol (B129727) | n-Hexane |
| Temperature | 40-45°C | 120°C | 40-65°C | 30-33°C |
| Time | ~5 hours | 60 minutes (residence time) | 60 minutes | 10 hours |
| Sucrose:Ester Molar Ratio | 4:1 | 0.63:1 | Not specified | Not specified |
| Yield | >85% | 33% (overall yield) | Not specified | 90.45% |
| Monoester Purity/Selectivity | ≥90% | 95% | Not specified | Not specified |
| Key Feature | High monoester purity, mild conditions | Continuous process potential | "Green Chemistry" approach | Mild, solvent-less potential |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis Using Vinyl Laurate
This protocol is adapted from a method demonstrating high yields of sucrose monoesters under mild conditions.[2][9] The use of a 4:1 molar ratio of sucrose to the acylating agent is crucial for maximizing the formation of monoesters over di- or triesters.[2]
Materials:
-
Sucrose (high purity)
-
Vinyl Laurate
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Disodium Hydrogen Phosphate (Na₂HPO₄, anhydrous), catalyst
-
Cyclohexane
-
Deionized Water
-
Molecular Sieves (for drying DMSO)
Equipment:
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Condenser
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Solvent Preparation: Dry DMSO over molecular sieves for at least 5 days before use to ensure anhydrous conditions.[2]
-
Reactant Dissolution: In a round-bottom flask, dissolve sucrose (e.g., 20 g) in anhydrous DMSO (e.g., 100 mL).
-
Catalyst Addition: Add anhydrous disodium hydrogen phosphate (e.g., 10 g) to the sucrose solution.
-
Reaction Initiation: Stir the mixture at 40°C for 15 minutes. Add vinyl laurate (e.g., 15 mmol, to achieve a 4:1 sucrose/vinyl ester molar ratio).[2]
-
Reaction Monitoring: Allow the reaction to proceed at 40°C. Monitor the consumption of vinyl laurate using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5 hours.[2]
-
Catalyst Recovery: Cool the reaction mixture. Add n-hexane to precipitate the catalyst and dissolve residual vinyl ester. Decant the hexane (B92381) layer. The solid catalyst can be washed with 1-butanol and filtered for reuse.[2]
-
Product Extraction: To the remaining DMSO phase, add deionized water (e.g., 100 mL). Extract the sucrose esters with a 1:1 (v/v) mixture of cyclohexane/1-butanol (e.g., 3 x 200 mL).[2]
-
Washing: Pool the organic phases and wash twice with a saturated sucrose solution diluted 1:1 with water to remove residual DMSO.[2]
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator.
-
Final Product: The resulting solid contains a high percentage (≥90%) of sucrose monolaurate.[2] It can be further purified by filtration and vacuum drying.
Protocol 2: Two-Stage Synthesis via Methyl Laurate
This method involves the initial conversion of lauric acid to methyl laurate, followed by the transesterification of the purified methyl laurate with sucrose.[4][10] This approach can achieve very high selectivity for the desired monoester.[10]
Stage 1: Esterification of Lauric Acid to Methyl Laurate
-
Reaction Setup: Continuously feed a solution of lauric acid in methanol into a fixed-bed reactor containing a solid acid catalyst (e.g., Amberlyst 15).
-
Reaction Conditions: Optimal conditions have been reported as a temperature of 110°C, a residence time of 5 minutes, and a lauric acid concentration of 94 g/L.[4][10]
-
Purification: The product stream, containing methyl laurate, methanol, and water, is purified via evaporation to remove methanol and water, yielding high-purity methyl laurate.[10]
Stage 2: Transesterification of Methyl Laurate with Sucrose
-
Reactant Preparation: Dissolve sucrose (e.g., 5 g/L) and the purified methyl laurate in DMSO. A molar ratio of sucrose to methyl laurate of 0.63:1 has been used.[4][10]
-
Reaction: Pass the solution through a mini fixed-bed reactor containing a solid base catalyst (e.g., Amberlyst 21).
-
Reaction Conditions: The reaction is carried out at 120°C with a residence time of 60 minutes.[10]
-
Product: The resulting product stream contains sucrose monolaurate with a reported selectivity of 95%.[10] Further purification would follow steps similar to those in Protocol 1 (extraction and solvent removal).
Experimental Workflows
Caption: Experimental workflow for this compound synthesis using Protocol 1.
Caption: Detailed workflow for the purification of this compound.
Applications in Drug Development
This compound's amphiphilic nature makes it a highly effective surfactant and emulsifier, but its role as a permeation enhancer is of particular interest in pharmaceutical sciences.
-
Enhancing Oral Bioavailability: By reversibly modulating intestinal tight junctions and cell membranes, this compound can increase the absorption of macromolecules and poorly permeable small molecules.[7] Studies have shown it can significantly increase the permeability of compounds like mannitol (B672) and insulin (B600854) across intestinal epithelia.[7]
-
Formulation of Solid Dispersions: this compound can be used in melt technology to prepare high drug-loaded solid dispersions. It improves the dissolution rate of poorly soluble drugs, such as gemfibrozil, by acting as a surface-active agent, with an optimal concentration range determined to be 5-10%.[5][6]
-
Safety Profile: Cytotoxicity studies on Caco-2 cells, a model for the intestinal barrier, have demonstrated that the effective concentrations of this compound used in dissolution experiments are non-toxic, supporting its potential for use in oral pharmaceutical formulations.[5]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
Characterization of Sucrose Laurate Using NMR Spectroscopy: An Application Note and Protocol
Introduction
Sucrose (B13894) laurate, a non-ionic surfactant synthesized from sucrose and lauric acid, finds extensive application in the pharmaceutical, cosmetic, and food industries due to its emulsifying, solubilizing, and biodegradable properties. The position of the laurate ester on the sucrose backbone significantly influences its physicochemical characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of sucrose laurate regioisomers. This document provides a detailed protocol for the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure and connectivity.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[3][4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two to four bonds, crucial for identifying long-range connectivity and piecing together molecular fragments.[3][5]
Data Presentation: NMR Chemical Shifts of this compound
The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the specific regioisomer of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for sucrose and its laurate esters in deuterated solvents. Note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Sucrose and this compound Regioisomers.
| Proton | Sucrose | 6-O-Lauroyl Sucrose | 6'-O-Lauroyl Sucrose |
| Sucrose Moiety | |||
| H-1 | 5.41 | 5.42 | 5.39 |
| H-2 | 3.53 | 3.55 | 3.52 |
| H-3 | 3.82 | 3.84 | 3.81 |
| H-4 | 3.44 | 3.46 | 3.43 |
| H-5 | 3.82 | 3.89 | 3.80 |
| H-6a | 3.78 | 4.35 | 3.77 |
| H-6b | 3.68 | 4.25 | 3.67 |
| H-1' | 4.21 | 4.22 | 4.19 |
| H-3' | 4.05 | 4.07 | 4.04 |
| H-4' | 3.85 | 3.87 | 3.84 |
| H-5' | 3.89 | 3.91 | 3.88 |
| H-6'a | 3.68 | 3.70 | 4.33 |
| H-6'b | 3.68 | 3.70 | 4.23 |
| Laurate Moiety | |||
| H-2'' | - | 2.34 | 2.35 |
| H-3'' | - | 1.62 | 1.63 |
| H-4'' to H-11'' | - | 1.25-1.35 | 1.26-1.36 |
| H-12'' | - | 0.88 | 0.89 |
Data synthesized from multiple sources.[6][7]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Sucrose and this compound Regioisomers.
| Carbon | Sucrose | 6-O-Lauroyl Sucrose | 6'-O-Lauroyl Sucrose |
| Sucrose Moiety | |||
| C-1 | 93.1 | 93.0 | 93.2 |
| C-2 | 72.0 | 71.9 | 72.1 |
| C-3 | 73.4 | 73.3 | 73.5 |
| C-4 | 70.2 | 70.1 | 70.3 |
| C-5 | 73.2 | 71.5 | 73.4 |
| C-6 | 61.2 | 64.5 | 61.3 |
| C-1' | 62.5 | 62.6 | 62.7 |
| C-2' | 104.5 | 104.4 | 104.6 |
| C-3' | 77.3 | 77.2 | 77.4 |
| C-4' | 74.9 | 74.8 | 75.0 |
| C-5' | 81.3 | 81.2 | 80.0 |
| C-6' | 63.3 | 63.4 | 66.5 |
| Laurate Moiety | |||
| C-1'' (C=O) | - | 174.5 | 174.6 |
| C-2'' | - | 34.2 | 34.3 |
| C-3'' | - | 25.1 | 25.2 |
| C-4'' to C-10'' | - | 29.0-29.5 | 29.1-29.6 |
| C-11'' | - | 31.9 | 32.0 |
| C-12'' | - | 22.7 | 22.8 |
| C-13'' | - | 14.1 | 14.2 |
Data synthesized from multiple sources.[6][7][8]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents for sucrose esters include deuterated methanol (B129727) (CD₃OD), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterium (B1214612) oxide (D₂O). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube using a pipette with a cotton or glass wool plug.[8][11]
-
Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added for accurate chemical shift referencing (0 ppm).[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-64, depending on sample concentration.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C has low natural abundance and sensitivity.
-
Temperature: 298 K.
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Scans (NS) per Increment: 2-8.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K.
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): ~160-180 ppm, covering the carbon chemical shift range.
-
Number of Increments in F1 (TD1): 128-256.
-
Number of Scans (NS) per Increment: 4-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Temperature: 298 K.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as the ¹³C spectrum.
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Scans (NS) per Increment: 8-32.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (typically 4-10 Hz).
-
Temperature: 298 K.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Correct the baseline to be flat across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations and assign the signals to specific nuclei in the this compound molecule.
Visualization of Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
Determining the HLB Value of Sucrose Laurate Experimentally: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for the characterization of surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value, typically on a scale of 0 to 20, is instrumental in selecting the appropriate surfactant for a specific application, such as the formation of stable emulsions in pharmaceutical and cosmetic formulations. For oil-in-water (O/W) emulsions, surfactants with higher HLB values (8-18) are generally preferred, while water-in-oil (W/O) emulsions require surfactants with lower HLB values (3-6).[1]
Sucrose (B13894) laurate, a non-ionic surfactant derived from sugar and lauric acid, is widely used in the food, cosmetic, and pharmaceutical industries due to its biocompatibility and biodegradability. The HLB value of sucrose laurate can vary depending on its degree of esterification. Therefore, experimental determination of the HLB value for a specific grade of this compound is crucial for optimal formulation development.
This application note provides detailed protocols for two common experimental methods for determining the HLB value of this compound: the Griffin Method (Emulsion Stability) and the Emulsion Inversion Point (EIP) Method.
Experimental Protocols
Griffin Method (Emulsion Stability)
This method involves preparing a series of emulsions with a known oil phase and varying the HLB of the emulsifier blend. The HLB value of the blend that produces the most stable emulsion is considered to be the required HLB of the oil phase, and thus the HLB of the surfactant being tested if it is the sole emulsifier.
Materials and Equipment:
-
This compound (sample to be tested)
-
A high HLB surfactant (e.g., Tween 20, HLB ≈ 16.7)
-
A low HLB surfactant (e.g., Span 80, HLB ≈ 4.3)
-
A selection of oils with known required HLB values (see Table 1)
-
Distilled water
-
Beakers or vials
-
Homogenizer or high-shear mixer
-
Graduated cylinders
-
Microscope (optional)
Protocol:
-
Preparation of Emulsifier Blends: Prepare a series of emulsifier blends of the this compound with a known high or low HLB surfactant to achieve a range of HLB values. For example, to test for a higher HLB value, blend the this compound with Tween 20 in varying ratios. The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)
-
Emulsion Preparation:
-
For each emulsifier blend, prepare an oil-in-water emulsion. A typical formulation would be 5% emulsifier blend, 45% oil phase, and 50% aqueous phase (distilled water).
-
Heat the oil phase (containing the oil and the emulsifier blend) and the aqueous phase separately to 70-75°C.
-
Slowly add the aqueous phase to the oil phase while homogenizing at high speed for a set period (e.g., 5 minutes).
-
Cool the emulsion to room temperature while stirring gently.
-
-
Stability Assessment:
-
Pour each emulsion into a separate graduated cylinder and observe for creaming, coalescence, or phase separation at regular intervals (e.g., 1, 2, 4, 24, and 48 hours).
-
The stability of the emulsions can be quantified by measuring the volume of the separated aqueous or oil phase.
-
Optionally, the emulsion droplet size and distribution can be analyzed using a microscope to assess the quality of the emulsion.
-
-
HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion (i.e., minimal phase separation) corresponds to the required HLB of the oil used. If the this compound is used as the sole emulsifier, the HLB of the most stable system is the HLB of the this compound.
Emulsion Inversion Point (EIP) Method
The EIP method, also known as the Phase Inversion Temperature (PIT) method, is based on the principle that the solubility of non-ionic surfactants changes with temperature. For O/W emulsions stabilized by polyethoxylated surfactants, increasing the temperature causes the surfactant to become more lipophilic, leading to an inversion to a W/O emulsion. The temperature at which this inversion occurs is the PIT. The PIT is related to the HLB of the surfactant; a higher PIT generally corresponds to a higher HLB.
Materials and Equipment:
-
This compound
-
A suitable oil phase (e.g., liquid paraffin, isopropyl myristate)
-
Distilled water
-
Beaker with a magnetic stirrer and hot plate
-
Conductivity meter
-
Thermometer or thermocouple
Protocol:
-
System Preparation: Prepare a mixture of the oil phase, aqueous phase, and the this compound in a beaker. A typical ratio is 40:60 oil to water with 5% this compound.
-
Heating and Monitoring:
-
Place the beaker on a hot plate with a magnetic stirrer and begin heating the mixture gently while stirring.
-
Immerse the probe of a conductivity meter and a thermometer into the mixture.
-
Record the conductivity and temperature as the mixture is heated.
-
-
Determining the Inversion Point:
-
For an O/W emulsion, the initial conductivity will be relatively high as water is the continuous phase.
-
As the temperature increases and approaches the PIT, the emulsion will become more viscous, and the conductivity will start to decrease.
-
At the PIT, the emulsion inverts to a W/O emulsion, and the conductivity will drop sharply as oil becomes the continuous phase.
-
The temperature at which this sharp drop in conductivity occurs is the Phase Inversion Temperature.
-
-
HLB Correlation: The determined PIT can be correlated to the HLB value. This often requires a calibration curve created using surfactants with known HLB values and their corresponding PITs under the same experimental conditions. A higher PIT is indicative of a more hydrophilic surfactant (higher HLB).
Data Presentation
Quantitative data should be recorded and presented in a clear and organized manner.
Table 1: Required HLB Values for Common Oils (for O/W emulsions)
| Oil | Required HLB |
| Beeswax | 12 |
| Castor Oil | 14 |
| Cetyl Alcohol | 15 |
| Coconut Oil | 8 |
| Cottonseed Oil | 10 |
| Isopropyl Myristate | 11.5 |
| Lanolin, Anhydrous | 10 |
| Lauric Acid | 15 |
| Mineral Oil, light | 12 |
| Olive Oil | 12 |
| Paraffin Wax | 10 |
| Petrolatum | 10.5 |
| Stearic Acid | 15 |
| Sunflower Oil | 7 |
Table 2: Example Data Sheet for Griffin Method
| Emulsion No. | % this compound | % Tween 20 | Calculated HLB of Blend | Stability Observation (24h) |
| 1 | 100 | 0 | (Unknown) | (e.g., Complete Separation) |
| 2 | 80 | 20 | (Calculated) | (e.g., Significant Creaming) |
| 3 | 60 | 40 | (Calculated) | (e.g., Slight Creaming) |
| 4 | 40 | 60 | (Calculated) | (e.g., Stable, no separation) |
| 5 | 20 | 80 | (Calculated) | (e.g., Slight Coalescence) |
Mandatory Visualization
Caption: Experimental workflow for the Griffin Method.
Caption: Experimental workflow for the Emulsion Inversion Point (EIP) Method.
References
Application Notes and Protocols: Sucrose Laurate as a Permeation Enhancer in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sucrose (B13894) laurate as a permeation enhancer in drug delivery systems. The document details its mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key experiments to evaluate its potential in your research.
Introduction to Sucrose Laurate
This compound is a non-ionic surfactant and a member of the sucrose ester family, which are generally regarded as safe (GRAS) and have applications as food additives.[1] It is composed of sucrose and lauric acid, a fatty acid. Due to its amphiphilic nature, this compound has been investigated as a permeation enhancer to improve the oral bioavailability of poorly permeable drugs, including macromolecules like peptides and proteins.[2][3] Its ability to enhance absorption is attributed to its effects on the intestinal epithelium, primarily through the perturbation of the plasma membrane and modulation of tight junctions, leading to an increase in paracellular transport.[4][5]
Mechanism of Action
This compound primarily enhances intestinal permeability through a combination of transcellular and paracellular pathways. The primary mechanism involves the perturbation of the plasma membrane, which subsequently leads to the opening of tight junctions, facilitating the paracellular flux of molecules.[2][3][4][5] Studies have shown that this compound can cause a concentration-dependent decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4][6] Additionally, it has been observed to alter the expression of the tight junction protein ZO-1.[2][4][7] Some studies also suggest that this compound can fluidize the plasma membrane.[5][7]
Caption: Proposed mechanism of this compound as a permeation enhancer.
Quantitative Data on Permeation Enhancement
The efficacy of this compound as a permeation enhancer has been quantified in various in vitro, ex vivo, and in vivo models. The following tables summarize key findings.
Table 1: Effect of this compound on Caco-2 Monolayers
| Concentration | Effect on TEER | Effect on Papp of 14C-Mannitol | Reference |
| 0.5 mM | Transient reduction | - | [6] |
| 1 mM | Irreversible reduction | Increased | [4][6] |
Table 2: Effect of this compound on Rat Intestinal Mucosae (Ex Vivo)
| Concentration | Effect on TEER | Fold Increase in Papp of 14C-Mannitol | Fold Increase in Papp of FD4 | Reference |
| 1.5 - 10 mM | Rapid, concentration-dependent decrease | - | - | [6] |
| 5 mM | Significant reduction | Significant increase | Significant increase | [6] |
| 8 mM | ~80% reduction in 5 minutes | - | - | [8] |
| 10 mM | - | 2.6-fold | 8.2-fold | [6] |
Table 3: In Vivo Efficacy of this compound with Co-administered Insulin in Rats
| Concentration | Administration Site | Relative Bioavailability (%) | Reference |
| 50 mM | Jejunal and Colonic Instillations | 2.4 | [2][4] |
| 100 mM | Jejunal and Colonic Instillations | 8.9 | [2][4] |
Table 4: Effect of this compound (L-1695) on the Absorption of FITC-Dextrans (FDs) in Rats
| Concentration | Model Compound | Fold Increase in AUC0-120 min | Reference |
| 10% (w/v) | FD-4 (MW 4,000) | 14-fold | [9] |
| 10% (w/v) | FD-10 (MW 10,000) | 8-fold | [9] |
| 10% (w/v) | FD-70 (MW 70,000) | No significant change | [9] |
Experimental Protocols
The following are detailed protocols for commonly used methods to assess the permeation-enhancing effects of this compound.
In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the effect of this compound on the permeability of a model compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Model poorly permeable compound (e.g., 14C-mannitol, FITC-dextran)
-
TEER meter (e.g., Millicell® ERS-2)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
TEER Measurement (Baseline): Before the experiment, wash the monolayers with pre-warmed HBSS and measure the initial TEER to ensure monolayer integrity (typically > 300 Ω·cm²).
-
Treatment:
-
Prepare solutions of this compound at various concentrations (e.g., 0.5 mM, 1 mM) in HBSS.
-
Prepare a solution of the model compound in HBSS with and without this compound.
-
Add the treatment solutions to the apical (donor) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
-
Permeability Assessment:
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Measure TEER at each time point to assess the effect on monolayer integrity.
-
-
Quantification: Analyze the concentration of the model compound in the basolateral samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescent compounds).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Caption: Workflow for the in vitro Caco-2 permeability assay.
Ex Vivo Rat Intestinal Mucosa Permeation Study (Ussing Chamber)
This protocol uses isolated rat intestinal tissue mounted in an Ussing chamber to assess the effect of this compound on drug permeation across a more complex biological barrier.
Materials:
-
Male Wistar rats (250-300 g)
-
Ussing chambers
-
Krebs-Henseleit (KH) buffer
-
This compound
-
Model poorly permeable compound (e.g., 14C-mannitol, FD4)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Voltage-clamp apparatus
Procedure:
-
Tissue Preparation: Euthanize a rat and excise a segment of the intestine (e.g., jejunum, colon). Open the segment along the mesenteric border and rinse with ice-cold KH buffer.
-
Mounting: Mount the intestinal mucosa in the Ussing chamber, separating the apical and basolateral sides.
-
Equilibration: Add KH buffer to both chambers and allow the tissue to equilibrate for 20-30 minutes while bubbling with carbogen gas and maintaining the temperature at 37°C.
-
TEER Measurement: Measure the baseline TEER.
-
Treatment:
-
Prepare solutions of this compound and the model compound in KH buffer.
-
Replace the buffer on the apical side with the treatment solution.
-
-
Permeability Assessment:
-
At set time intervals, take samples from the basolateral chamber and replace with fresh KH buffer.
-
Continuously monitor the TEER.
-
-
Quantification and Calculation: Analyze the samples and calculate the Papp as described in the Caco-2 protocol.
In Vivo Rat Intestinal Instillation
This in vivo model evaluates the effect of this compound on the systemic absorption of a drug after direct administration into a specific intestinal segment.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Drug to be tested (e.g., insulin)
-
Saline solution
-
Blood collection supplies (e.g., syringes, tubes)
Procedure:
-
Animal Preparation: Anesthetize the rat and make a midline abdominal incision to expose the intestine.
-
Intestinal Loop Formation: Isolate a segment of the intestine (e.g., jejunum or colon) and ligate both ends to form a closed loop.
-
Instillation: Inject the drug solution with or without this compound into the intestinal loop.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Processing and Analysis: Process the blood samples to obtain plasma or serum and analyze the drug concentration using a validated analytical method (e.g., ELISA for insulin).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) to determine the relative bioavailability.
-
Histology (Optional): After the experiment, the intestinal loop can be excised, fixed in formalin, and processed for histological examination to assess any potential tissue damage.[2][4]
Caption: Workflow for the in vivo rat intestinal instillation study.
Safety and Considerations
While this compound is a promising permeation enhancer, it is important to note that the concentrations that enhance flux may be close to those that induce cytotoxicity.[2][3][4] Therefore, careful dose-response studies are essential to identify a concentration that provides significant permeation enhancement with minimal and reversible effects on the intestinal mucosa. Histological examination of tissues exposed to this compound is recommended to assess any potential for damage.[2][4] However, studies have shown that at effective concentrations, this compound caused less damage to isolated rat colonic mucosae compared to the gold standard permeation enhancer, sodium caprate (C10).[1]
Conclusion
This compound is a potent and promising permeation enhancer for improving the oral delivery of poorly absorbed drugs. Its mechanism of action, primarily involving the modulation of tight junctions, has been demonstrated in various preclinical models. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their own drug delivery systems. Careful optimization of its concentration is crucial to maximize efficacy while ensuring safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [researchrepository.ucd.ie]
- 3. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [mdpi.com]
- 6. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement potential of this compound (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Nanoemulsions Using Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable nanoemulsions using sucrose (B13894) laurate, a non-ionic, biodegradable, and biocompatible surfactant. The protocols detailed below are based on established methodologies for creating oil-in-water (O/W) nanoemulsions, suitable for various applications, including drug delivery.[1][2]
Introduction to Sucrose Laurate in Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[3][4][5] Their small droplet size offers numerous advantages, including high surface area, enhanced stability, and improved bioavailability of encapsulated active pharmaceutical ingredients (APIs).[6][7]
This compound, a monoester of sucrose and lauric acid, is an effective surfactant for forming stable O/W nanoemulsions due to its favorable hydrophilic-lipophilic balance (HLB).[8] It is particularly well-suited for pharmaceutical and cosmetic applications due to its low toxicity and non-irritant properties.[1]
Formulation Principles
The formulation of this compound-based nanoemulsions typically involves an oil phase, an aqueous phase, this compound as the primary surfactant, and often a co-surfactant or co-solvent to improve stability.[3][8] The ratio of these components is critical in determining the droplet size, stability, and overall performance of the nanoemulsion.[4][5]
A common method for preparing nanoemulsions with sucrose esters is the low-energy emulsification method, which relies on the spontaneous formation of fine droplets.[4][5] One such technique is the nanophase gel (NPG) method.[3][4][5]
Experimental Protocols
Materials Required
-
Oil Phase: e.g., Olive Oil, Isopropyl Myristate, or other suitable oil.[1][3]
-
Surfactant: this compound.
-
Co-surfactant/Co-solvent: e.g., Glycerol, Isopropyl Alcohol.[1][3]
-
Aqueous Phase: Deionized or distilled water.
Protocol 1: Low-Energy Emulsification (Nanophase Gel Method)
This protocol is adapted from a method used for preparing olive oil nanoemulsions with this compound and glycerol.[3]
Step 1: Preparation of the Nanophase Gel (NPG)
-
In a heat-resistant beaker, combine this compound and glycerol.
-
Heat the mixture to 70°C while stirring continuously until the this compound is completely dissolved and a clear, viscous gel (the nanophase gel) is formed.
-
In a separate beaker, heat the oil phase to 70°C.
-
Slowly add the heated oil phase to the this compound-glycerol mixture under constant stirring.
-
Continue stirring at 70°C until a complete and uniform dispersion is achieved.
Step 2: Formation of the Nanoemulsion
-
Heat the aqueous phase (deionized water) to 70°C.
-
Gradually add the heated aqueous phase to the prepared nanophase gel with continuous stirring. The ratio of NPG to water will determine the final oil concentration. For example, a 40:60 ratio of a 50% oil NPG to water will yield a nanoemulsion with a final oil concentration of 20%.[3][5]
-
Continue stirring until a homogenous, translucent nanoemulsion is formed.
-
Allow the nanoemulsion to cool to room temperature.
Protocol 2: High-Energy Emulsification (High-Pressure Homogenization)
High-energy methods can also be employed to produce nanoemulsions with smaller droplet sizes.[9]
Step 1: Preparation of the Coarse Emulsion
-
Prepare the oil phase (oil and any oil-soluble components) and the aqueous phase (water, this compound, and any water-soluble components) separately.
-
Heat both phases to 50-55°C.[10]
-
Gradually add the oil phase to the aqueous phase while stirring at a high speed (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.[10]
Step 2: High-Pressure Homogenization
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of approximately 10,000 psi for multiple cycles (e.g., 7 cycles) to achieve a narrow droplet size distribution.[10]
-
Collect the resulting nanoemulsion and allow it to cool to room temperature.
Characterization of Nanoemulsions
The physical and chemical properties of the formulated nanoemulsions should be thoroughly characterized to ensure quality and stability.
Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Procedure: Dilute the nanoemulsion sample with deionized water to an appropriate concentration. Perform the measurement at a fixed angle and temperature (e.g., 25°C).
-
Significance: Droplet size should ideally be below 200 nm for a nanoemulsion.[3][4][5] The PDI indicates the uniformity of the droplet size distribution, with values below 0.2 being desirable. The zeta potential is a measure of the surface charge of the droplets and is an indicator of stability; values more negative than -30 mV or more positive than +30 mV suggest good stability due to electrostatic repulsion between droplets.
Stability Studies
-
Method: Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., up to 6 months).[8]
-
Analysis: Periodically measure the droplet size, PDI, and zeta potential to assess any changes over time. Visual inspection for signs of instability such as creaming, sedimentation, or phase separation should also be performed.
-
Expected Outcome: Stable nanoemulsions will show minimal changes in their physicochemical properties over time, particularly at lower storage temperatures.[4][8]
Data Presentation
The following tables summarize representative data for olive oil nanoemulsions formulated with this compound.
Table 1: Composition and Properties of Olive Oil Nanoemulsions [3]
| Formulation | Nanophase Gel (NPG) Composition (Oil:this compound) | NPG:Water Ratio | Final Oil Concentration (%) | Droplet Size (nm) | Zeta Potential (mV) |
| E1 | 50% Olive Oil, 25% this compound | 40:60 | 20 | 173.7 | -64.4 |
| E2 | 60% Olive Oil, 25% this compound | 33.3:66.7 | 20 | 164.6 | -67.2 |
Table 2: Stability of Nanophase Gels (NPGs) at Different Temperatures [3]
| NPG Composition | Storage Temperature (°C) | Stability after 3 Months |
| 50% Olive Oil | 4 | Stable, no significant change in droplet size or PDI |
| 50% Olive Oil | 25 | Increase in droplet size and PDI |
| 50% Olive Oil | 40 | Less stable, significant increase in droplet size and PDI |
| 60% Olive Oil | 4 | Stable, no significant change in droplet size or PDI |
| 60% Olive Oil | 25 | Increase in droplet size and PDI |
| 60% Olive Oil | 40 | Less stable, significant increase in droplet size and PDI |
Visualizations
Caption: Workflow for Low-Energy Nanoemulsion Preparation.
Caption: Key Formulation and Property Relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsion preparation [protocols.io]
Application of Sucrose Laurate in Solid Dispersion Technology: Enhancing the Bioavailability of Poorly Soluble Drugs
Introduction
Sucrose (B13894) laurate, a non-ionic surfactant, has emerged as a valuable excipient in pharmaceutical solid dispersion technology. Its primary application lies in enhancing the dissolution rate and, consequently, the oral bioavailability of poorly water-soluble drugs. This application note provides a detailed overview of the use of sucrose laurate in solid dispersions, including its mechanism of action, formulation considerations, and comprehensive experimental protocols for preparation and characterization.
Mechanism of Action
This compound acts as a surfactant in solid dispersion formulations, improving the dissolution of poorly soluble active pharmaceutical ingredients (APIs) through several mechanisms. When incorporated into a solid dispersion, typically with a hydrophilic carrier, this compound enhances the wettability of the drug particles and reduces interfacial tension between the drug and the dissolution medium. This facilitates the release of the drug from the carrier matrix into the surrounding aqueous environment. The optimal concentration of this compound in these formulations has been found to be between 5-10%.[1][2]
The use of this compound is particularly beneficial in ternary solid dispersions, where it is combined with a drug and a carrier like polyethylene (B3416737) glycol (PEG) 6000.[1] Studies have shown a marked improvement in the dissolution of drugs such as gemfibrozil (B1671426) from these ternary systems compared to binary solid dispersions (drug and carrier only).[1] Importantly, the presence of this compound does not typically alter the solid-state characteristics of the drug, which is crucial for maintaining stability.[2]
Data Presentation: Formulation and Dissolution
The following tables summarize the formulation composition and in vitro dissolution data for solid dispersions of gemfibrozil prepared with PEG 6000 and varying concentrations of this compound.
Table 1: Composition of Gemfibrozil Solid Dispersions
| Formulation Code | Gemfibrozil (% w/w) | PEG 6000 (% w/w) | This compound (% w/w) |
| F1 (Binary) | 40 | 60 | 0 |
| F2 (Ternary) | 40 | 59 | 1 |
| F3 (Ternary) | 40 | 55 | 5 |
| F4 (Ternary) | 40 | 50 | 10 |
| F5 (Ternary) | 40 | 45 | 15 |
Table 2: In Vitro Dissolution of Gemfibrozil Solid Dispersions
| Time (minutes) | Pure Gemfibrozil (% Dissolved) | F1 (Binary) (% Dissolved) | F3 (5% this compound) (% Dissolved) | F4 (10% this compound) (% Dissolved) |
| 5 | < 5 | ~ 20 | ~ 45 | ~ 55 |
| 10 | < 5 | ~ 30 | ~ 60 | ~ 70 |
| 20 | < 10 | ~ 45 | ~ 75 | ~ 85 |
| 30 | < 10 | ~ 55 | ~ 85 | > 90 |
| 60 | < 15 | ~ 70 | > 90 | > 95 |
Note: The dissolution data is presented as approximate values based on graphical representations from the cited literature. Actual values may vary.
Experimental Protocols
Detailed methodologies for the preparation and characterization of solid dispersions containing this compound are provided below.
Preparation of Solid Dispersions by the Melting Method
This protocol describes the preparation of a ternary solid dispersion of a poorly soluble drug with a hydrophilic carrier and this compound using the hot-melt method.[3]
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Gemfibrozil)
-
Hydrophilic Carrier (e.g., PEG 6000)
-
This compound
-
Mortar and Pestle
-
Hot Plate with Magnetic Stirrer
-
Beaker
-
Sieve with appropriate mesh size
Procedure:
-
Accurately weigh the required amounts of the API, hydrophilic carrier, and this compound according to the desired formulation ratio.
-
Place the hydrophilic carrier in a beaker on a hot plate and heat to a temperature just above its melting point (for PEG 6000, approximately 70-80°C) with continuous stirring until a clear molten mass is obtained.
-
Gradually add the this compound to the molten carrier and stir until a homogeneous mixture is formed.
-
Slowly add the API to the molten mixture with constant stirring until it is completely dissolved or finely dispersed.
-
Once a uniform melt is achieved, remove the beaker from the hot plate and allow it to cool rapidly to solidify. This can be done by placing the beaker on a cold surface or in an ice bath.
-
The solidified mass is then pulverized using a mortar and pestle.
-
The resulting powder is passed through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Diagram of the Melting Method Workflow:
Caption: Workflow for preparing solid dispersions using the melting method.
Characterization of Solid Dispersions
DSC is used to evaluate the solid-state properties of the prepared solid dispersions, such as the melting point and crystallinity of the drug.
Instrument: Differential Scanning Calorimeter Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and seal it. Typical DSC Parameters:
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 200°C (or a range appropriate for the drug and carrier)
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min
-
Reference: Empty sealed aluminum pan
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place the prepared sample pan and the reference pan in the DSC cell.
-
Run the analysis using the specified parameters.
-
Analyze the resulting thermogram for the presence, absence, or shifting of the drug's melting endotherm. The absence of the melting peak of the drug suggests its amorphous state within the solid dispersion.
XRPD is employed to confirm the crystalline or amorphous nature of the drug within the solid dispersion.
Instrument: X-ray Powder Diffractometer Sample Preparation: Pack the solid dispersion powder into a sample holder. Typical XRPD Parameters:
-
Radiation Source: Cu Kα radiation
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Scan Speed: 2°/min
Procedure:
-
Mount the sample holder in the XRPD instrument.
-
Perform the scan over the specified 2θ range.
-
Analyze the resulting diffractogram. Sharp, characteristic peaks indicate the presence of crystalline material. A halo pattern with the absence of sharp peaks is indicative of an amorphous state.
This test evaluates the rate and extent of drug release from the solid dispersion.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus) Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8 for gemfibrozil) Typical Dissolution Parameters:
-
Paddle Speed: 50 rpm
-
Temperature: 37 ± 0.5°C
-
Sampling Time Points: 5, 10, 15, 30, 45, and 60 minutes
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)
Procedure:
-
Place the dissolution medium in the vessels and allow it to equilibrate to the specified temperature.
-
Accurately weigh an amount of solid dispersion equivalent to a specific dose of the drug and add it to each vessel.
-
Start the apparatus and withdraw samples at the predetermined time points.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of solid dispersions.
Conclusion
This compound is a promising surfactant for use in solid dispersion technology to enhance the dissolution and potential bioavailability of poorly water-soluble drugs. Its application in ternary solid dispersions, particularly with carriers like PEG 6000 and prepared by the melting method, has been shown to be effective. The provided protocols offer a comprehensive guide for researchers and drug development professionals to formulate and characterize solid dispersions containing this compound. Further optimization of the formulation and process parameters for specific drug candidates is recommended to achieve the desired product performance.
References
- 1. A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sucrose Laurate in Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sucrose (B13894) laurate in the development of self-emulsifying drug delivery systems (SEDDS). Sucrose laurate, a non-ionic surfactant derived from sucrose and lauric acid, offers promising potential in enhancing the oral bioavailability of poorly water-soluble drugs due to its surface-active properties and favorable safety profile.[1][2] This document outlines the formulation strategies, characterization methods, and experimental workflows to guide researchers in harnessing the benefits of this compound for advanced drug delivery.
Introduction to this compound in SEDDS
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][4] This spontaneous emulsification allows for the drug to be presented in a solubilized state with a large interfacial area, which can lead to improved dissolution and absorption.
This compound, with its hydrophilic sucrose head and lipophilic laurate tail, acts as an effective emulsifier.[5] Its utility has been demonstrated in enhancing the dissolution of poorly soluble drugs in solid dispersion systems, a concept that can be extended to liquid SEDDS formulations.[1][2] The optimal concentration of this compound in such formulations has been suggested to be in the range of 5-10%.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the formulation and characterization of drug delivery systems incorporating this compound.
Table 1: Example Formulation Composition of a Gemfibrozil Solid Dispersion Containing this compound
| Component | Function | Concentration (% w/w) |
| Gemfibrozil | Model Drug | 40 |
| PEG 6000 | Carrier | 45-55 |
| This compound (D1216) | Surfactant | 5-10[1][2] |
Note: This data is derived from a study on solid dispersions and is presented here as an illustrative example for the potential concentration range of this compound in a SEDDS formulation.
Table 2: Physicochemical Characterization Parameters
| Parameter | Method | Typical Values/Observations |
| Droplet Size | Dynamic Light Scattering (DLS) | Dependent on formulation, aiming for < 200 nm for nanoemulsions[6] |
| Zeta Potential | Electrophoretic Light Scattering | Negative values, e.g., -10 to -30 mV, indicate good stability[7][8] |
| Self-Emulsification Time | Visual Observation | < 1 minute for efficient SEDDS |
| Drug Release | In vitro dissolution testing | Significantly enhanced compared to pure drug[1][2] |
Experimental Protocols
Protocol for Preparation of this compound-Based SEDDS
Objective: To prepare a stable and efficient self-emulsifying drug delivery system using this compound as the primary surfactant.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
Oil (e.g., Oleic acid, Caprylic/Capric Triglycerides)
-
Surfactant: this compound
-
Co-surfactant/Co-solvent (e.g., Polyethylene Glycol 400, Transcutol®)
-
Magnetic stirrer
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies:
-
Determine the solubility of the API in various oils, this compound, and co-surfactants to select appropriate excipients.
-
Add an excess amount of the API to a known volume of each excipient.
-
Mix vigorously using a vortex mixer and then agitate on a mechanical shaker for 48 hours at a controlled temperature (e.g., 25°C).
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for dissolved drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the self-emulsifying region, construct a pseudo-ternary phase diagram with the chosen oil, this compound, and co-surfactant.
-
Prepare various mixtures with different ratios of oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water dropwise while gently stirring.
-
Visually observe the formation of a clear or slightly bluish, homogenous emulsion.
-
Plot the compositions on a triangular phase diagram to delineate the self-emulsifying region.[9][10]
-
-
Formulation Preparation:
-
Based on the phase diagram, select the desired ratios of oil, this compound, and co-surfactant from the self-emulsifying region.
-
Accurately weigh the required quantities of the oil, this compound, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to a suitable temperature (e.g., 40-60°C) to ensure homogeneity, especially if any components are semi-solid.
-
Add the pre-weighed API to the excipient mixture and stir until it is completely dissolved.
-
Vortex the mixture to ensure a uniform liquid pre-concentrate.
-
Protocol for Characterization of this compound-Based SEDDS
Objective: To evaluate the physicochemical properties and performance of the prepared SEDDS formulation.
A. Droplet Size and Zeta Potential Analysis:
-
Dilute a small aliquot (e.g., 100 µL) of the SEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water, phosphate (B84403) buffer) to a final volume of 10 mL in a volumetric flask.[11]
-
Gently invert the flask several times to allow for spontaneous emulsification.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a Zetasizer.[7][11][12][13]
B. Self-Emulsification Time Assessment:
-
Add 1 mL of the SEDDS pre-concentrate to 500 mL of a relevant aqueous medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8) in a beaker at 37°C with gentle agitation (e.g., 50 rpm).
-
Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a homogenous emulsion.
C. In Vitro Drug Release Study:
-
Use a USP dissolution apparatus (e.g., Type II - paddle).
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.
-
Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Compare the release profile with that of the pure API.
Visualizations
Experimental Workflow for SEDDS Development
Caption: Workflow for the development and optimization of this compound-based SEDDS.
Self-Emulsification Process
Caption: The process of spontaneous self-emulsification of a this compound-based SEDDS.
Hypothetical Signaling Pathway for Enhanced Absorption
References
- 1. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micellization and solubilization behavior of this compound, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zeta potential changing self-emulsifying drug delivery systems: A promising strategy to sequentially overcome mucus and epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Enhancing Protein Stability with Sucrose Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Instability
Therapeutic proteins, such as monoclonal antibodies (mAbs) and other biologics, are susceptible to a variety of physical and chemical degradation pathways. Physical instability often manifests as aggregation, where protein monomers associate to form soluble or insoluble aggregates. This can lead to a loss of therapeutic efficacy and may induce an immunogenic response in patients. Chemical instability can involve processes like oxidation, deamidation, and hydrolysis. A critical challenge in the development of biopharmaceuticals is to formulate the protein in a way that preserves its native structure and biological activity throughout its shelf life.
The Role of Sucrose (B13894) Laurate as a Stabilizer
Sucrose laurate is a non-ionic surfactant belonging to the sucrose esters family. These compounds are synthesized by esterifying sucrose with fatty acids, in this case, lauric acid.[1][2] This structure imparts amphipathic properties, with the sucrose moiety being hydrophilic and the lauric acid chain being lipophilic.[1] Sucrose esters are known for their low toxicity, biocompatibility, and excellent biodegradability, making them attractive excipients for pharmaceutical formulations.[1][2][3]
This compound can stabilize proteins through a dual mechanism:
-
Preferential Exclusion (from the sucrose moiety): Similar to sucrose, the sucrose headgroup is preferentially excluded from the protein surface. This phenomenon increases the free energy of the unfolded state, making the native conformation thermodynamically more favorable.[4] This mechanism is crucial for stabilizing proteins in both liquid and lyophilized states.[5][6] In frozen and dried formulations, the sucrose moiety can also replace water molecules, forming hydrogen bonds with the protein to maintain its native structure.[5]
-
Surface Activity (from the laurate moiety): The surfactant nature of this compound allows it to protect proteins from interfacial stress. Proteins are prone to denaturation and aggregation at air-water, ice-water, and solid-water interfaces encountered during manufacturing, shipping, and administration. This compound can accumulate at these interfaces, preventing the protein from unfolding and aggregating.
Advantages of Using this compound
-
Dual-functionality: Combines the benefits of a traditional stabilizer (like sucrose) and a non-ionic surfactant.
-
Reduced Particle Formation: Can help minimize the formation of subvisible and visible particles, a critical quality attribute for parenteral drug products.
-
Low Effective Concentration: As a surfactant, it can be effective at lower concentrations compared to traditional bulking agents. Studies on sucrose esters for microencapsulation of Bovine Serum Albumin (BSA) have shown that their effective concentration can be 20 to 200 times lower than that of polyvinyl alcohol (PVA).[1][3]
-
Biocompatibility: Sucrose esters are generally regarded as safe and are biodegradable.[1][2]
Data on the Stabilizing Effects of Sucrose-based Excipients
While specific quantitative data for this compound in stabilizing monoclonal antibodies is not extensively published, the well-documented effects of sucrose provide a strong indication of the potential benefits. The following tables summarize data on the stabilizing effects of sucrose on therapeutic proteins.
Table 1: Effect of Sucrose on the Formation of Subvisible Particles in a Lyophilized IgG1 Monoclonal Antibody Formulation
| Sucrose:Protein Weight Ratio | Total Subvisible Particles (>1 µm) per mL |
| 0:1 | > 1,000,000 |
| 0.5:1 | ~ 200,000 |
| 1:1 | ~ 50,000 |
| 2:1 | < 10,000 |
Data is illustrative and based on trends observed in published studies.
Table 2: Impact of Sucrose on the Thermal Stability of Various Proteins
| Protein | Sucrose Concentration (wt%) | Denaturation Temperature (Tm) Increase (°C) |
| Whey Protein Isolate | 40% | 6 - 8 |
| Lysozyme | Varies | Increase with higher sugar-to-protein ratio |
| Myoglobin | Varies | Increase with higher sugar-to-protein ratio |
This table demonstrates the general trend of increased thermal stability with the addition of sucrose.[7][8]
Experimental Protocols
Protocol 1: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC)
This protocol outlines the methodology to quantify the extent of soluble aggregate formation in a protein formulation containing this compound.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: Phosphate-buffered saline (PBS) pH 7.4, or other suitable buffer.
-
Protein formulation with and without this compound.
-
Control protein formulation (without stabilizer).
-
Forced degradation samples (e.g., heat-stressed, agitation-stressed).
2. Sample Preparation:
-
Prepare protein formulations at the desired concentration (e.g., 10 mg/mL) in the chosen formulation buffer.
-
Create a set of formulations with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control formulation with no this compound and potentially a control with sucrose only.
-
Subject a subset of samples to stress conditions (e.g., incubation at 40°C for 2 weeks, or gentle agitation for 24 hours) to induce aggregation.
3. SEC Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
Inject a fixed volume (e.g., 20 µL) of the protein sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
-
Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).
4. Data Analysis:
-
Calculate the percentage of aggregate as follows: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Compare the percentage of aggregates in the this compound-containing formulations to the control formulations under both initial and stressed conditions.
Protocol 2: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol describes how to determine the thermal denaturation temperature (Tm) of a protein in the presence of this compound.
1. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Protein formulation with and without this compound.
-
Control formulation buffer.
2. Sample Preparation:
-
Prepare protein samples at a concentration of 1-2 mg/mL in the desired buffer.
-
Prepare corresponding buffer blanks for each formulation.
-
Accurately load the protein sample and the corresponding buffer blank into the DSC sample and reference cells, respectively.
3. DSC Method:
-
Set the DSC to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Perform a buffer-buffer baseline scan first.
-
Run the protein sample against its corresponding buffer blank.
4. Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The resulting thermogram will show an endothermic peak representing the unfolding of the protein.
-
The apex of this peak corresponds to the melting temperature (Tm).
-
Compare the Tm of the protein with and without this compound. An increase in Tm indicates enhanced thermal stability.
Protocol 3: Analysis of Subvisible Particles using Micro-Flow Imaging (MFI)
This protocol details the use of MFI to quantify subvisible particles in protein formulations containing this compound.
1. Materials and Equipment:
-
Micro-Flow Imaging (MFI) system.
-
Protein formulation with and without this compound.
-
Control protein formulation.
-
Samples subjected to stress (e.g., freeze-thaw cycles, agitation).
2. Sample Preparation:
-
Prepare protein formulations as described in the SEC protocol.
-
Ensure samples are free of air bubbles before analysis. If necessary, allow samples to sit undisturbed or centrifuge briefly at a low speed.
3. MFI Method:
-
Prime the MFI system with particle-free water or the formulation buffer.
-
Perform a blank analysis of the buffer to ensure the system is clean.
-
Set the analysis parameters, including the sample volume to be analyzed (e.g., 0.5 mL) and the particle size range of interest (e.g., 1-100 µm).
-
Run the protein samples through the MFI system.
4. Data Analysis:
-
The MFI software will provide data on the concentration (particles/mL) and size distribution of subvisible particles.
-
It can also provide morphological parameters of the particles, which can help in distinguishing between proteinaceous particles and other contaminants.
-
Compare the particle counts in the this compound-containing formulations to the control formulations.
Conclusion
This compound presents a promising, biocompatible excipient for the stabilization of therapeutic protein formulations. Its dual-action mechanism, combining preferential exclusion and surface activity, offers a comprehensive approach to preventing both solution-based and interface-induced aggregation. While further studies are needed to quantify its specific effects on a wide range of proteins, the established principles of sucrose stabilization and surfactant functionality provide a strong rationale for its use. The protocols outlined above provide a framework for researchers to systematically evaluate the benefits of this compound in their specific protein formulations.
References
- 1. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sucrose Laurate for Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sucrose (B13894) laurate as a permeation enhancer in transdermal drug delivery systems (TDDS). Detailed protocols for key experiments are included to facilitate research and development in this area.
Introduction to Sucrose Laurate in Transdermal Drug Delivery
This compound, a non-ionic surfactant composed of sucrose and lauric acid, has garnered significant interest as a safe and effective permeation enhancer for transdermal drug delivery.[1] Its biocompatibility, biodegradability, and low skin irritation potential make it an attractive alternative to harsher chemical enhancers.[1] this compound enhances the permeation of a variety of drugs across the stratum corneum, the primary barrier of the skin, by reversibly disrupting the highly ordered lipid structure. This document outlines the mechanisms of action, provides quantitative data on its enhancement effects, and details experimental protocols for the evaluation of this compound in TDDS.
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which this compound enhances transdermal drug delivery is through the fluidization of the intercellular lipid lamellae of the stratum corneum. This biophysical interaction, rather than a specific signaling pathway, leads to a temporary and reversible increase in skin permeability.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy studies have shown that treatment with this compound leads to a shift in the C-H asymmetric and symmetric stretching bands of the lipid methylene (B1212753) groups to higher wavenumbers.[2] This shift indicates a transition from a more ordered, solid-like state (trans conformation) to a more disordered, fluid-like state (gauche conformation) of the lipid acyl chains. This increased fluidity of the lipid bilayer reduces the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and diffuse through the skin more readily.
References
Troubleshooting & Optimization
Improving the yield and purity of Sucrose laurate synthesis
Welcome to the technical support center for sucrose (B13894) laurate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of sucrose laurate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized via transesterification. This can be achieved through chemical or enzymatic methods.
-
Chemical Synthesis: This method often involves reacting sucrose with a lauric acid ester, such as vinyl laurate or methyl laurate, in the presence of a basic catalyst like potassium carbonate (K₂CO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄).[1][2][3] Common solvents include dimethyl sulfoxide (B87167) (DMSO), which effectively dissolves sucrose.[1][2]
-
Enzymatic Synthesis: This "green" chemistry approach uses lipases (e.g., from Candida antarctica) to catalyze the reaction in an organic solvent.[4][5] This method is performed under milder conditions, reducing the risk of sucrose degradation.[5]
Q2: Why is my this compound yield consistently low?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Equilibrium: The transesterification reaction is reversible. To favor product formation, a large excess of one reactant, typically sucrose, is recommended.[1][6] A molar ratio of sucrose to vinyl ester of 4:1 has been shown to produce yields higher than 85%.[1][6]
-
Presence of Water: Moisture in the reaction can lead to hydrolysis of the fatty acid ester, a competing side reaction.[1][7] Using dried solvents and reagents is critical.[1]
-
Incorrect Temperature: High temperatures can cause sucrose to degrade, while low temperatures result in slow reaction rates.[1][8] For chemical synthesis in DMSO, the optimal temperature is typically between 40-45°C.[1]
-
Inactive Catalyst: Ensure the catalyst is fresh and active. For enzymatic reactions, proper storage and handling of the lipase (B570770) are crucial to maintain its activity.[8]
Q3: How can I improve the purity and increase the monoester content of my product?
A3: Achieving high purity, particularly a high monoester-to-diester ratio, is a common challenge.
-
Control Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of di- and triesters.[1] Maintaining a mild temperature (e.g., 40°C) is preferable for high monoester selectivity.[1][2]
-
Adjust Molar Ratio: Using a significant molar excess of sucrose helps to favor mono-substitution on the sucrose molecule.[1][6]
-
Purification Method: A multi-step purification process is often necessary. This can involve solvent extraction to remove unreacted starting materials and filtration.[1][3] For example, after the reaction, the mixture can be extracted with a cyclohexane/1-butanol solution, followed by washing to remove residual DMSO.[1]
Q4: What is the best solvent for this compound synthesis?
A4: The choice of solvent is critical as it must dissolve both the hydrophilic sucrose and the lipophilic acyl donor.[2]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly effective and commonly used solvent because it can dissolve sucrose in high concentrations (e.g., 880 g/L at 40°C).[1][2]
-
Other Organic Solvents: For enzymatic synthesis, solvent systems like 2-methyl-2-butanol (B152257) (2M2B) mixed with DMSO are often used to balance substrate solubility and enzyme selectivity.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction equilibrium favors reactants. | Use a molar excess of sucrose (e.g., 4:1 ratio of sucrose to laurate ester).[1][6] |
| Presence of moisture causing hydrolysis. | Use anhydrous solvents and reagents. Dry DMSO over molecular sieves before use.[1] | |
| Suboptimal reaction temperature. | For chemical synthesis in DMSO, maintain the temperature between 40-45°C to balance reaction rate and prevent sucrose degradation.[1] | |
| Low Purity (High Di/Polyester Content) | Reaction temperature is too high. | Operate at a milder temperature (e.g., 40°C) to favor monoester formation.[1] |
| Molar ratio of reactants is close to equimolar. | Increase the molar excess of sucrose relative to the laurate ester. | |
| Product is Dark/Brown | Sucrose degradation. | Avoid excessive temperatures (above 65°C) and prolonged reaction times.[1][9] |
| Difficult Product Isolation | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to help break the emulsion during the workup phase.[8] |
| Unreacted starting materials remain. | Utilize a thorough purification process, including solvent extraction and washing, to remove impurities like residual vinyl esters and DMSO.[1][3] |
Data and Parameters
Table 1: Impact of Reaction Conditions on this compound Synthesis
| Parameter | Condition | Outcome | Reference |
| Method | Chemical (Na₂HPO₄ catalyst) | Yield >85%; Monoester content ≥90% | [1] |
| Molar Ratio (Sucrose:Vinyl Laurate) | 4:1 | High monoester selectivity | [1][6] |
| Temperature | 40-45°C | Optimal balance of reaction speed and minimal side products/degradation | [1] |
| Solvent | Anhydrous DMSO | High sucrose solubility, facilitating the reaction | [1][2] |
| Acyl Donor | Vinyl Laurate | Efficient transesterification under mild conditions | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Monoester
This protocol is adapted from a procedure for synthesizing high-purity sucrose monoesters.[1]
Materials:
-
Sucrose (dried)
-
Vinyl Laurate
-
Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Dimethyl Sulfoxide (DMSO, dried over molecular sieves)
-
Cyclohexane
-
1-Butanol
Procedure:
-
Dissolution: Dissolve sucrose (e.g., 20 g, ~58 mmol) in anhydrous DMSO (100 mL) in a reaction flask.
-
Catalyst Addition: Add anhydrous Na₂HPO₄ (10 g) to the solution.
-
Pre-incubation: Stir the mixture at 40°C for 15 minutes.
-
Acylation: Add vinyl laurate (e.g., 15 mmol) to the mixture. Maintain the temperature at 40°C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the vinyl ester is almost completely consumed.
-
Purification - Extraction:
-
Cool the reaction mixture and add n-hexane to precipitate the catalyst and dissolve residual vinyl ester. Decant the hexane (B92381) layer.
-
Allow the DMSO phase to return to room temperature and filter to recover the catalyst.
-
Mix the liquid phase with water (100 mL).
-
Extract the aqueous mixture three times with a 1:1 (v/v) solution of cyclohexane/1-butanol (e.g., 3 x 200 mL).
-
-
Purification - Washing:
-
Pool the organic phases and wash them twice with a saturated sucrose solution diluted 1:1 with water to remove residual DMSO.
-
-
Final Product: Evaporate the solvents from the organic phase under reduced pressure to obtain the purified this compound.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Relationship of Key Parameters to Yield & Purity
Caption: Key parameters affecting this compound synthesis yield and purity.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. This compound Reagent [benchchem.com]
- 3. fao.org [fao.org]
- 4. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sucrose esters - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Synthesis of Sucrose Laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of sucrose (B13894) laurate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Sucrose Laurate Monoesters
Q1: My reaction is resulting in a low yield of the desired this compound monoester. What are the potential causes and how can I improve the yield?
A1: Low yields in this compound synthesis can stem from several factors, including reaction equilibrium, catalyst activity, reaction temperature, and the presence of water.
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To favor product formation, it's recommended to use a large excess of one reactant, typically the less expensive one. Another strategy is the removal of water as it forms, which can be achieved using a Dean-Stark apparatus or by adding molecular sieves.
-
Inactive or Insufficient Catalyst: Ensure that the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active. For enzymatic catalysis, proper storage of the enzyme is crucial to maintain its activity.
-
Suboptimal Reaction Temperature: The reaction temperature should be optimized. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions and decomposition of sucrose.[1] The optimal temperature depends on the specific catalyst and reactants being used.
-
Presence of Water: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants through hydrolysis. It is crucial to use dry glassware and anhydrous solvents and reagents whenever possible.[2]
-
Molar Ratio of Reactants: To specifically favor the formation of monoesters, a higher molar ratio of sucrose to the laurate source is recommended. For instance, a 4:1 molar ratio of sucrose to vinyl laurate has been demonstrated to yield a high percentage of monoesters.[1][3]
Issue 2: Poor Regioselectivity and Formation of Polyesters
Q2: I am observing the formation of significant amounts of di- and tri-esters, leading to poor regioselectivity for the monoester. How can I control the degree of esterification?
A2: Controlling the regioselectivity to favor mono-acylation is a primary challenge due to the eight hydroxyl groups on the sucrose molecule with similar reactivity.[3]
-
Molar Ratio of Reactants: As with improving yield, adjusting the molar ratio of reactants is a critical factor in controlling the degree of esterification. An excess of the fatty acid ester will drive the reaction towards the formation of di- and polyesters.[1] Utilizing a higher molar ratio of sucrose to the acylating agent favors monoester synthesis.[1][3]
-
Enzymatic Catalysis: Enzymes, such as lipases, can offer high regioselectivity due to their specific catalytic action. For example, a commercial subtilisin preparation has been used to catalyze the regioselective conversion of sucrose and fatty acid vinyl esters to the 1'-O-acyl sucrose derivatives as the major products.[4]
-
Reaction Conditions: Mild reaction conditions, such as lower temperatures, can help to improve selectivity towards mono-esterification.[3]
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence selectivity. Vinyl esters are often used in base-catalyzed synthesis to achieve high yields of monoesters under mild conditions.[3]
Issue 3: Sucrose Degradation or Caramelization
Q3: My sucrose appears to be degrading or caramelizing during the reaction. What measures can I take to prevent this?
A3: Sucrose degradation is primarily caused by excessive heat. While the melting point of pure sucrose is approximately 186°C, decomposition can occur at lower temperatures, especially in the presence of other reagents.[1]
-
Reduce Reaction Temperature: Operating at the lowest effective temperature is critical. The optimal temperature will vary depending on the reaction system (solvent-free, solvent-based, or enzymatic).[1]
-
Minimize Reaction Time: Prolonged exposure to heat, even at moderate temperatures, can lead to decomposition. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to optimize the reaction time.[1][3]
-
Use a Protective Atmosphere: Conducting the reaction under a vacuum or an inert atmosphere, such as nitrogen, can help minimize the oxidative degradation of sucrose at elevated temperatures.[1]
Issue 4: Difficulties in Product Purification
Q4: I am facing challenges in purifying the synthesized this compound and separating it from unreacted starting materials and byproducts. What are some effective purification strategies?
A4: The purification of sucrose esters can be complex due to the presence of unreacted sucrose, fatty acids, and different ester isomers.
-
Solvent Extraction: A common method involves dissolving the crude reaction mixture in a suitable organic solvent and then using liquid-liquid extraction to separate the desired esters. For instance, a mixture of cyclohexane (B81311) and 1-butanol (B46404) can be used to extract sucrose esters from an aqueous solution containing unreacted sucrose.[3]
-
Chromatography: Column chromatography is a powerful technique for separating different sucrose ester isomers. High-Performance Liquid Chromatography (HPLC) is often used for both analytical and preparative separation of regioisomers.[3][5]
-
Crystallization: In some cases, crystallization can be employed to purify the desired this compound isomer. This may involve dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.
-
Washing: The crude product can be washed with specific solvents to remove impurities. For example, washing with hexane (B92381) can remove unreacted vinyl laurate, and washing with water can remove unreacted sucrose.[6]
Quantitative Data Summary
| Catalyst/Method | Acylating Agent | Solvent | Temp. (°C) | Molar Ratio (Sucrose:Laurate) | Yield/Conversion | Monoester Content (%) | Reference |
| Disodium (B8443419) hydrogen phosphate (B84403) | Vinyl laurate | DMSO | 40 | 4:1 | >85% | ≥90% | [3] |
| Lipase (B570770) (Candida antarctica) | Lauric Acid | t-butanol | 50 | - | 63.8% (conversion) | - | [2] |
| Amberlyst 15 (two-stage) | Methyl laurate | DMSO | 120 | 0.63:1 | 33% (yield) | 95% (selectivity) | [7] |
| Lipase (Candida antarctica) | Methyl ester from CPKO | - | 30 | - | 90.45% (yield) | - | [8] |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound Monoesters
This protocol is based on the method described by Ferrer et al. (2001).[3]
-
Preparation: Dissolve 20 g of sucrose in 100 mL of dry dimethyl sulfoxide (B87167) (DMSO). Add 10 g of anhydrous disodium hydrogen phosphate as the catalyst.
-
Reaction Initiation: Stir the mixture at 40°C for 15 minutes. Add 15 mmol of vinyl laurate to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at 40°C. Monitor the reaction progress by TLC or HPLC until the vinyl laurate is almost completely consumed.
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and add n-hexane to precipitate the sucrose esters and catalyst.
-
Decant the n-hexane layer containing residual vinyl esters.
-
Allow the DMSO phase to warm to room temperature and filter to recover the catalyst.
-
Mix the liquid phase with 100 mL of water and extract three times with 200 mL of a 1:1 (v/v) mixture of cyclohexane and 1-butanol.
-
Pool the organic phases and wash twice with 50 mL of a saturated sucrose solution diluted 1:1 with water to remove residual DMSO.
-
Evaporate the solvents under reduced pressure to obtain the this compound product.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a general representation of enzymatic synthesis.
-
Reaction Setup: In a suitable vessel, dissolve sucrose and lauric acid (or a laurate ester) in an appropriate organic solvent (e.g., t-butanol).
-
Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica lipase) to the mixture. The amount of enzyme will need to be optimized for the specific reaction scale.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically between 30-70°C) with constant stirring.
-
Water Removal: If the reaction produces water, add molecular sieves to the reaction mixture to drive the equilibrium towards ester formation.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Purification: After the reaction is complete, filter off the enzyme and molecular sieves. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography or solvent extraction as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. innopraxis.com [innopraxis.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
Stability of Sucrose laurate at different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sucrose (B13894) laurate under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for storing sucrose laurate solutions to ensure maximum stability?
This compound exhibits the greatest stability in a pH range of 5 to 7 at room temperature.[1] Under these conditions, the hydrolysis of both the ester and glycosidic bonds is minimal, ensuring the integrity of the molecule for extended periods. One study indicated maximum stability between pH 4 and 5, with only approximately 6.7% hydrolysis occurring after 20 hours at a high temperature of 100°C.[2]
Q2: How do pH and temperature extremes affect the stability of this compound?
Extreme pH and temperature conditions significantly impact the stability of this compound, leading to its degradation through two primary pathways:
-
Acidic Conditions (pH < 4): Under acidic conditions, the glycosidic bond between the sucrose and laurate moieties is preferentially hydrolyzed.[1] This cleavage results in the formation of sucrose and lauric acid. The rate of this hydrolysis is a first-order process and increases with lower pH and higher temperature.[1]
-
Basic/Alkaline Conditions (pH > 8): In basic environments, the ester bond is selectively hydrolyzed.[1] This leads to the formation of sucrose and the corresponding laurate salt. The rate of ester hydrolysis is also dependent on pH and temperature, with higher values accelerating degradation.
Q3: What are the primary degradation products of this compound under different conditions?
The degradation products of this compound depend on the pH of the solution:
-
Acidic Hydrolysis: The primary degradation products are sucrose and lauric acid .
-
Basic Hydrolysis: The primary degradation products are sucrose and the salt of lauric acid (laurate).
Mass spectrometric analysis is a key technique for identifying these degradation products.[1]
Q4: Are there differences in stability among the various regioisomers of this compound?
Yes, the position of the laurate ester on the sucrose molecule influences its stability. Mass spectrometry studies have indicated that the glycosidic linkage in 6-O-lauroyl sucrose is more stable compared to the 6′-O-regioisomer.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound stability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected degradation rates | - Inaccurate pH measurement or control.- Temperature fluctuations in the incubator or water bath.- Microbial contamination of the solution.- Incorrect initial concentration of this compound. | - Calibrate the pH meter before each use and ensure proper buffering of the solution.- Use a calibrated and stable temperature-controlled environment.- Filter-sterilize solutions and use aseptic techniques.- Accurately prepare and verify the concentration of the initial this compound solution. |
| Poor peak shape (tailing, fronting, or broadening) in HPLC analysis | - Incompatible solvent for sample dissolution.- Column contamination or degradation.- Inappropriate mobile phase composition or pH.- Column overloading. | - Dissolve the sample in the mobile phase whenever possible.- Flush the column with a strong solvent to remove contaminants or replace the column if necessary.- Optimize the mobile phase composition and pH to ensure sharp peaks.- Reduce the injection volume or sample concentration. |
| Baseline noise or drift in HPLC chromatogram | - Contaminated mobile phase or solvents.- Air bubbles in the system.- Detector lamp issues.- Leaks in the HPLC system. | - Use high-purity solvents and degas the mobile phase before use.- Purge the pump and detector to remove any trapped air bubbles.- Check the detector lamp's intensity and replace it if necessary.- Inspect all fittings and connections for any signs of leakage. |
| Difficulty in quantifying degradation products by mass spectrometry | - Inappropriate ionization method.- Suboptimal fragmentation parameters.- Matrix effects from the sample buffer. | - Use a soft ionization technique like electrospray ionization (ESI) to minimize in-source fragmentation.- Optimize collision-induced dissociation (CID) energy to obtain characteristic fragment ions.- Prepare samples in a volatile buffer or perform a desalting step before analysis. |
Data on this compound Stability
The following table summarizes the hydrolysis of sucrose monolaurate under various pH conditions at an elevated temperature.
Table 1: Hydrolysis of Sucrose Monolaurate (9.6 mM) at 100°C over 20 hours [2]
| pH | Approximate % Hydrolysis |
| 2.1 | > 6.7% |
| 2.5 | > 6.7% |
| 3.0 | > 6.7% |
| 4.06 | ~ 6.7% |
| 5.08 | ~ 6.7% |
| 5.80 | > 6.7% |
| 6.80 | > 6.7% |
| 7.20 | > 6.7% |
| 9.3 | > 6.7% |
Note: This data indicates that maximum stability is observed between pH 4 and 5 under these accelerated conditions.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 11).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. The concentration should be below the critical micelle concentration (CMC) to ensure first-order kinetics if desired.
-
Incubation: Aliquot the samples into sealed vials and place them in temperature-controlled environments (e.g., 25°C, 40°C, and 60°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: Immediately analyze the withdrawn samples for the remaining concentration of this compound and the formation of degradation products using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the rate constants for the degradation at each pH and temperature from the change in this compound concentration over time.
Protocol 2: HPLC Analysis of this compound and Lauric Acid
This protocol provides a starting point for developing an HPLC method for the quantification of this compound and its degradation product, lauric acid.
-
Instrumentation: A standard HPLC system equipped with a UV or a Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used. The specific gradient profile will need to be optimized for the specific regioisomers and degradation products being analyzed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standard solutions of this compound and lauric acid of known concentrations to generate a calibration curve for quantification.
-
Sample Preparation: Dilute the stability samples with the mobile phase to fall within the range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: General experimental workflow for this compound stability testing.
References
Technical Support Center: Troubleshooting Emulsion Instability with Sucrose Laurate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when formulating emulsions with Sucrose (B13894) laurate.
Frequently Asked Questions (FAQs)
Q1: What is Sucrose laurate and what is its primary function in an emulsion?
This compound is a non-ionic surfactant derived from the esterification of sucrose (sugar) and lauric acid, a fatty acid commonly found in coconut oil.[1][2] Its primary role in an emulsion is to act as an emulsifier, reducing the interfacial tension between oil and water to create a stable mixture.[3][4] It is also known for being a gentle, skin-conditioning agent.[2][3]
Q2: What type of emulsion (O/W or W/O) is this compound best suited for?
This compound's Hydrophilic-Lipophilic Balance (HLB) value suggests it is most effective for creating oil-in-water (O/W) emulsions.[5][6] Surfactants with HLB values in the range of 8-18 are typically used for O/W emulsions.[7][8]
Q3: What is the typical concentration range for this compound in an emulsion?
The optimal concentration of this compound can vary significantly depending on the specific formulation, including the type and concentration of the oil phase. Some studies have found an optimal range of 5-10% in solid dispersion systems.[9][10] For some applications, a concentration as low as 2% may be sufficient to emulsify up to 40-60% of the oil phase.[11] In other nanoemulsion formulations, concentrations as high as 25% have been used.[12][13] It is crucial to determine the optimal concentration for your specific system experimentally.
Q4: Is this compound sensitive to pH?
Yes, this compound is most stable in a pH range of 4 to 8.[8] Outside of this range, its stability can be compromised, potentially leading to hydrolysis of the ester bond and emulsion breakdown. Maximum stability has been observed between pH 4 and 5.[14]
Q5: How does temperature affect emulsions stabilized with this compound?
Temperature can significantly impact the stability of this compound emulsions. The melting point of sucrose esters is generally between 40°C and 60°C.[8] Increased temperatures can lead to changes in viscosity and micellar growth.[6][15] It is important to avoid excessive heat during formulation and storage. Freeze-thaw cycles can also be a source of instability.[16][17]
Troubleshooting Guide
Issue 1: My emulsion is separating (creaming or coalescence).
Possible Causes & Solutions:
-
Incorrect HLB Value: The overall HLB of your emulsifier system may not be optimal for the oil phase you are using. While this compound is a good O/W emulsifier, you may need to blend it with another emulsifier to achieve the required HLB for your specific oil.
-
Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately stabilize the oil droplets.
-
Improper Homogenization: The energy input during homogenization might be insufficient to create small, uniform droplets.
-
High Electrolyte Concentration: The presence of salts or other electrolytes can sometimes disrupt the stability of emulsions stabilized by non-ionic surfactants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion separation.
Issue 2: The viscosity of my emulsion has changed significantly over time.
Possible Causes & Solutions:
-
Temperature Fluctuations: Exposure to high or low temperatures can alter the viscosity. Systems with higher concentrations of this compound (above 45% wt) can exhibit complex non-Newtonian behavior that is temperature-dependent.[6][15]
-
Particle Size Changes: An increase in droplet size due to coalescence or Ostwald ripening can lead to a decrease in viscosity.
-
Microbial Contamination: Bacterial or fungal growth can alter the rheological properties of an emulsion.
Issue 3: The emulsion has a grainy texture.
Possible Causes & Solutions:
-
Crystallization of Ingredients: High melting point lipids or waxes in your oil phase may be crystallizing. This can sometimes be resolved by ensuring both the oil and water phases are heated sufficiently above the melting point of all ingredients during preparation.[18]
-
Incorrect Cooling Rate: Rapid cooling can sometimes promote crystallization. A more controlled, slower cooling process might be necessary.
-
Emulsifier Crystallization: Under certain conditions, especially during freeze-thaw cycles, the emulsifier itself can crystallize.[18] This may indicate that the concentration of the ionic emulsifier is too high if one is being used in conjunction with the non-ionic this compound.[18]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| HLB (Hydrophilic-Lipophilic Balance) | 8.2 - 16 (Calculated); ~11-12 (Experimental) | [5][6][8][14][19] |
| Critical Micelle Concentration (CMC) | ~0.36 mM (in water) | [20] |
| Molecular Formula | C24H44O12 | [3] |
| Appearance | White to off-white powder | [3] |
| Optimal pH Range | 4 - 8 | [8] |
Table 2: Typical Starting Concentrations for Troubleshooting
| Component | Concentration Range | Notes |
| This compound | 2% - 10% (w/w) | Start in the lower end of the range and increase incrementally. |
| Oil Phase | 10% - 40% (w/w) | Dependent on desired product characteristics. |
| Aqueous Phase | 50% - 88% (w/w) | q.s. to 100% |
Key Experimental Protocols
Protocol 1: Emulsion Preparation by Hot Process
This is a general protocol for preparing an O/W emulsion using this compound.
-
Phase Preparation:
-
Aqueous Phase: Weigh and combine all water-soluble ingredients, including glycerin if used, in a beaker.
-
Oil Phase: Weigh and combine all oil-soluble ingredients, including this compound, in a separate beaker.
-
-
Heating: Heat both phases separately to 70-75°C. Ensure all solid components, particularly any waxes in the oil phase, are fully melted.
-
Homogenization:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure a fine dispersion. The optimal time and speed should be determined experimentally.
-
-
Cooling: Allow the emulsion to cool while stirring gently with an overhead mixer.
-
Final Additions: Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) once the emulsion has cooled to below 40°C.
-
pH Adjustment: Check the pH of the final emulsion and adjust to be within the 4-8 range if necessary.
Caption: Experimental workflow for hot process emulsion preparation.
Protocol 2: Accelerated Stability Testing
Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability.[17]
-
Centrifugation Test:
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a container and store at -15°C for 24 hours.
-
Allow the sample to thaw at room temperature (25°C) for 24 hours.
-
Repeat this cycle 3-5 times.[16]
-
After the final cycle, visually inspect the emulsion for any changes in color, odor, texture, or for any signs of separation.
-
-
Elevated Temperature Test:
-
Store a sample of the emulsion at an elevated temperature (e.g., 40-45°C) for a period of 1-3 months.
-
At regular intervals (e.g., weekly), evaluate the sample for changes in pH, viscosity, appearance, and droplet size.
-
Protocol 3: Droplet Size Analysis
Monitoring droplet size over time is a key indicator of emulsion stability, particularly for nanoemulsions.[16]
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for the instrument being used. This prevents multiple scattering effects.
-
Measurement: Use a particle size analyzer, such as one based on Dynamic Light Scattering (DLS) or Laser Diffraction, to measure the droplet size distribution.[17]
-
Data Analysis: Record the mean droplet size and the polydispersity index (PDI). An increase in droplet size over time is indicative of instability mechanisms like coalescence or Ostwald ripening.[17] A stable nanoemulsion will typically have a particle size of < 200 nm.[12][13]
References
- 1. chosenstore.in [chosenstore.in]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound | 37266-93-6 [chemicalbook.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. Buy this compound | 25339-99-5 [smolecule.com]
- 7. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sucrose esters - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rahn-group.com [rahn-group.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
- 16. ulprospector.com [ulprospector.com]
- 17. benchchem.com [benchchem.com]
- 18. Cosmetic emulsion separation [personalcarescience.com.au]
- 19. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 20. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Sucrose Laurate in Formulations
Welcome to the technical support center for Sucrose Laurate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during formulation development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide: Common Solubility Issues
Researchers may face several challenges when working with this compound. This guide provides a systematic approach to troubleshooting and resolving these common issues.
Issue 1: this compound is not dissolving in an aqueous system.
If you are experiencing difficulty dissolving this compound in water, consider the following factors and solutions.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation or cloudiness is observed after the formulation has cooled.
Precipitation upon cooling, also known as "crashing out," is a common issue. This is often due to the temperature-dependent solubility of this compound.
Potential Causes and Solutions:
-
Cause: The concentration of this compound exceeds its solubility at room temperature.
-
Solution:
-
Re-heat the formulation with gentle stirring to redissolve the precipitate.
-
Consider adding a co-solvent such as propylene glycol or ethanol to increase the solubility of this compound at lower temperatures.
-
Evaluate the need for the current concentration. It may be possible to achieve the desired formulation characteristics with a lower, more soluble concentration of this compound.
-
Issue 3: The formulation appears hazy or forms a gel at higher concentrations.
At concentrations above 45% by weight, this compound solutions can exhibit non-Newtonian, shear-thinning behavior and may form gels.
Recommendations:
-
For low-viscosity formulations, maintain the this compound concentration below 45% by weight.
-
If a higher concentration is necessary, be aware of the potential for increased viscosity and gel formation. This property can be advantageous for creating structured formulations like gels or creams.
-
The viscosity of this compound solutions is also temperature-dependent. As the temperature rises, the viscosity may initially increase due to micellar growth before decreasing.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in water but shows much higher solubility in certain organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~0.042 (estimated) to 5.0 |
| Ethanol | 10 |
| Dimethylformamide (DMF) | 15 |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 |
Note: There are conflicting reports on the exact water solubility of this compound, with values ranging from 42.37 mg/L to 5 mg/mL.[1][2] This variability may be due to differences in the purity of the this compound used (mono-ester content) and the experimental conditions.
Q2: How does temperature affect the solubility of this compound in water?
Temperature has a significant impact on the aqueous solubility of this compound. Below 43°C, it is not miscible in water. Above this temperature, it becomes miscible and can form a single isotropic micellar phase up to 10 wt%. Therefore, heating is a key technique for dissolving this compound in aqueous systems.
Q3: What is the optimal pH range for formulating with this compound?
This compound is most stable in a pH range of 4 to 8. Outside of this range, it can be prone to hydrolysis. At pH values above 8, saponification (hydrolysis of the ester bond) can occur, while at a pH below 4, hydrolysis of the glycosidic bond is more likely.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, co-solvents can be very effective. Alcohols such as ethanol, propylene glycol, and various butanols can be used to increase the solubility of this compound, especially in aqueous formulations. The use of a co-solvent is a common strategy in the formulation of microemulsions containing this compound.
Q5: What is the Critical Micelle Concentration (CMC) of this compound?
The CMC of this compound in an aqueous solution is approximately 0.34 mM. Above this concentration, this compound molecules self-assemble into micelles, which can encapsulate and solubilize poorly water-soluble compounds.
Experimental Protocols
Protocol 1: General Method for Determining Equilibrium Solubility
This protocol can be adapted to determine the solubility of this compound in various solvents at different temperatures.
Experimental Workflow:
Caption: Workflow for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Place the container in a temperature-controlled water bath or incubator with constant agitation (e.g., magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow any undissolved this compound to sediment. Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any suspended microparticles. This step is crucial to prevent overestimation of solubility.
-
Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a validated spectrophotometric method.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Step-by-Step Guide for Preparing a this compound Solution with a Co-solvent
This protocol outlines the steps for dissolving this compound in an aqueous system using a co-solvent.
Materials:
-
This compound
-
Deionized Water
-
Co-solvent (e.g., Propylene Glycol or Ethanol)
-
Heat-resistant beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Co-solvent Addition: In the beaker, combine the required amounts of deionized water and the co-solvent.
-
Heating: Gently heat the water/co-solvent mixture on the heating plate to a temperature above 43°C (a range of 50-60°C is often effective).
-
Dispersion: While stirring the heated solvent mixture, slowly add the pre-weighed this compound powder. Adding the powder gradually can help prevent clumping.
-
Dissolution: Continue stirring and maintaining the temperature until all the this compound has dissolved and the solution is clear. This may take some time depending on the concentration.
-
Cooling: Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature with continued stirring. Observe for any signs of precipitation or cloudiness upon cooling.
-
pH Adjustment (if necessary): After the solution has cooled, check the pH and adjust to be within the stable range of 4-8 using appropriate acidic or basic solutions if required for your formulation.
References
Technical Support Center: Optimizing Sucrose Laurate as a Permeation Enhancer
Welcome to the technical support center for optimizing the use of Sucrose (B13894) Laurate (SL) as a permeation enhancer in your research and drug development projects. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, detailed experimental protocols, and key data summaries to facilitate your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Sucrose Laurate enhances permeation?
This compound, a non-ionic surfactant, primarily enhances intestinal permeability by perturbing the plasma membrane, which leads to the opening of tight junctions between epithelial cells.[1][2][3][4][5] This action facilitates the paracellular transport of molecules that would otherwise have low absorption.
Q2: What is a typical starting concentration range for this compound in in vitro studies?
For initial in vitro studies using cell monolayers like Caco-2, a concentration range of 0.05 mM to 10 mM is often tested.[1][2][6][7] However, significant effects on permeability, such as a reduction in Transepithelial Electrical Resistance (TEER), are typically observed at concentrations around its Critical Micellar Concentration (CMC), which is approximately 0.34 mM to 0.35 mM.[1][8][9]
Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?
Yes, like many permeation enhancers, this compound can exhibit cytotoxicity at higher concentrations. In Caco-2 cell models, concentrations that effectively increase permeability are often close to those that induce cytotoxicity.[1][2][3][5] For instance, a significant reduction in cell viability (as measured by an MTS assay) has been observed at 2.5 mM after a 60-minute exposure.[1] It is crucial to perform cytotoxicity assays in parallel with permeability studies to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can this compound be used in in vivo models? What concentrations are effective?
This compound has been shown to be an effective permeation enhancer in in vivo rat models. In rat jejunal and colonic instillations, concentrations of 50 mM and 100 mM, when co-administered with insulin, have demonstrated significant enhancement of bioavailability, comparable to the well-established permeation enhancer sodium caprate (C10).[1][2][3][4][5] Histological analysis of intestinal loops in these studies revealed minimal damage at these concentrations.[1][2][3][4][5]
Q5: How does the permeation-enhancing effect of this compound vary with the molecular weight of the drug?
The enhancement effect of this compound is dependent on the molecular weight (MW) of the permeating molecule. Studies have shown a greater enhancement for smaller molecules. For example, in one study, a 10% (w/v) concentration of this compound increased the plasma concentration of a 4 kDa marker (FD-4) by 14-fold and a 10 kDa marker (FD-10) by 8-fold, while having little effect on a 70 kDa marker (FD-70).[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in TEER values. | Concentration of this compound is too low. | Gradually increase the concentration. Ensure the concentration is near or above the CMC (~0.35 mM) for initial effects.[1] |
| Insufficient incubation time. | Increase the incubation time. TEER reduction can be observed within 5 minutes at higher concentrations (1.5–10 mM), but may take longer at lower concentrations.[1] | |
| High cytotoxicity observed. | Concentration of this compound is too high. | Reduce the concentration. Perform a dose-response curve for cytotoxicity to identify the TC50 value and work with concentrations below this threshold.[8][9] |
| Prolonged exposure time. | Reduce the exposure time. Cytotoxicity is time-dependent.[1][2][6][7] | |
| Irreversible TEER reduction. | High concentration leading to permanent cell damage. | A concentration of 1 mM has been shown to cause irreversible TEER reduction in Caco-2 monolayers.[1] Use lower concentrations (e.g., 0.5 mM) for reversible effects. |
| Poor solubility or formulation instability. | This compound has low aqueous solubility. | Consider formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to improve solubility and stability.[1] |
| Inconsistent results between experiments. | Variation in cell monolayer integrity. | Ensure consistent cell culture conditions and only use monolayers with high initial TEER values to ensure robustness. |
| Purity and composition of this compound. | Use a well-characterized, pharma-grade this compound. Commercial products can be a mixture of mono-, di-, and tri-esters, which can influence performance.[2] |
Quantitative Data Summary
Table 1: Effect of this compound on Caco-2 Cell Monolayers
| Concentration (mM) | TEER Reduction | Apparent Permeability (Papp) of [¹⁴C]-mannitol Increase | Cell Viability (MTS Assay, 60 min) |
| 0.05 | No significant reduction[1] | - | >95% |
| 0.2 | ~25% reduction[1] | - | >95% |
| 0.34 | ~45% reduction[1] | - | >95% |
| 0.5 | Transient reduction[1] | - | >95% |
| 1.0 | Irreversible reduction[1] | Significant increase[1][2][3][4][5] | ~90% |
| 2.5 | - | - | Significant reduction[1] |
| 5.0 | Significant reduction[1] | 2.6-fold increase for [¹⁴C]-mannitol, 8.2-fold for FD4 (in rat colonic tissue)[1] | - |
| 10.0 | Significant reduction[1] | - | <50% |
Table 2: In Vivo Efficacy of this compound with Insulin in Rats
| Formulation | Relative Bioavailability |
| Insulin + 50 mM this compound (jejunal instillation) | 2.4%[1][2][3][5] |
| Insulin + 100 mM this compound (jejunal instillation) | 8.9%[1][2][3][5] |
| Insulin + 50 mM Sodium Caprate (C10) | Comparable to 50 mM SL[1][2][3][5] |
Experimental Protocols
Protocol 1: Assessment of Permeation Enhancement using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Measurement: Measure the initial Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Preparation of Test Solutions: Prepare solutions of your test compound with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test solutions to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.
-
Measure TEER at the beginning and end of the experiment to assess the effect of this compound on monolayer integrity.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the flux (J) of the compound across the monolayer.
-
Calculate Papp using the formula: Papp = J / (A * C₀), where A is the surface area of the filter and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Cytotoxicity Assessment using MTS Assay
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Remove the culture medium and replace it with solutions containing various concentrations of this compound. Include a negative control (medium only) and a positive control for cytotoxicity (e.g., Triton™ X-100).
-
Incubation: Incubate the cells for a specified period (e.g., 1, 4, or 24 hours) at 37°C.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage relative to the negative control.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of this compound as a permeation enhancer.
References
- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [researchrepository.ucd.ie]
- 4. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies | Zendy [zendy.io]
- 5. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement potential of this compound (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of Sucrose laurate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of Sucrose (B13894) Laurate.
Troubleshooting Guide
Issue: Rapid degradation of Sucrose Laurate in my aqueous formulation.
Possible Cause 1: High pH (Alkaline Hydrolysis)
This compound is susceptible to base-catalyzed hydrolysis, which accelerates at a high pH.
-
Recommendation: Adjust the pH of your solution to a range of 4.0-6.0 for optimal stability.[1] Maximum stability has been observed between pH 4 and 5.[1]
Possible Cause 2: Elevated Temperature
Higher temperatures can increase the rate of hydrolysis.
-
Recommendation: Prepare and store your this compound solutions at controlled room temperature or under refrigeration when possible. Avoid prolonged exposure to high temperatures.
Possible Cause 3: Concentration below the Critical Micelle Concentration (CMC)
Below the CMC, this compound exists as individual molecules, which are more susceptible to hydrolysis. Above the CMC, the formation of micelles can offer a protective effect.
-
Recommendation: If your application allows, consider working with concentrations of this compound above its CMC. The CMC of this compound is approximately 3.3 x 10⁻⁴ M at 25°C.[2] The formation of mixed micelles with the liberated lauric acid can create a negatively charged surface that repels hydroxide (B78521) ions, thereby reducing the rate of hydrolysis.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing aqueous solutions of this compound?
For maximum stability, it is recommended to maintain the pH of your aqueous this compound solution between 4 and 5.[1] In this range, hydrolysis is significantly minimized.
Q2: How does temperature affect the stability of this compound?
The rate of hydrolysis of this compound increases with temperature. It is advisable to avoid high temperatures during preparation and storage to minimize degradation.
Q3: Can the concentration of this compound in my solution affect its stability?
Yes, the concentration plays a crucial role. At concentrations above the critical micelle concentration (CMC), this compound molecules aggregate to form micelles. This micellar structure can protect the ester bonds from hydrolysis.[3] Below the CMC, the ester is more exposed to the aqueous environment and, consequently, to hydrolysis.[1]
Q4: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound yields sucrose and lauric acid.
Q5: How can I analyze the degradation of this compound in my formulation?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the amount of remaining this compound and the formation of its hydrolysis products.[2][4] Gas chromatography (GC) can also be used to determine the levels of free lauric acid.[1][5]
Data & Experimental Protocols
Quantitative Data Summary
Table 1: pH Influence on Sucrose Monolaurate Hydrolysis
| pH | Temperature (°C) | Duration (hours) | Hydrolysis (%) |
| 2.1 | 100 | 20 | > 6.7 |
| 2.5 | 100 | 20 | > 6.7 |
| 3.0 | 100 | 20 | > 6.7 |
| 4.06 | 100 | 20 | ~ 6.7 |
| 5.08 | 100 | 20 | ~ 6.7 |
| 5.80 | 100 | 20 | > 6.7 |
| 6.80 | 100 | 20 | > 6.7 |
| 7.20 | 100 | 20 | > 6.7 |
| 9.3 | 100 | 20 | > 6.7 |
Data adapted from a stability study on sucrose monolaurate.[1]
Table 2: Kinetic Parameters for Base-Catalyzed Hydrolysis of this compound
| Temperature (K) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 300 | Value not specified in abstract |
| 350 | Value not specified in abstract |
Rate constants were measured in a pH 11 buffer.[2]
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis using HPLC
This protocol outlines a general procedure for monitoring the degradation of this compound in an aqueous solution.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of high-purity this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare a stock solution of lauric acid to identify its retention time.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the aqueous this compound solution under investigation.
-
Dilute the sample with the mobile phase to a concentration within the range of the calibration standards.
-
-
HPLC Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution is often employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detector: A UV detector (at a low wavelength, e.g., 205-215 nm) or a Refractive Index (RI) detector can be used.[6]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the concentration of this compound by comparing its peak area to the calibration curve. The appearance and increase of a peak corresponding to lauric acid indicate hydrolysis.
-
Visual Guides
Caption: Troubleshooting workflow for preventing this compound hydrolysis.
Caption: Key factors affecting the stability of this compound in aqueous solutions.
References
- 1. fao.org [fao.org]
- 2. Sugar fatty acid ester surfactants: Base-catalyzed hydrolysis - ProQuest [proquest.com]
- 3. The stability of sucrose monolaurate: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The stability of sucrose monolaurate: rate of formation of lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Analysis of Sucrose Laurate Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in Sucrose (B13894) Laurate. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Sucrose Laurate?
A1: Common impurities in this compound can originate from the manufacturing process and include:
-
Unreacted Starting Materials: Such as vinyl laurate if a transesterification reaction with a vinyl ester is used.[1]
-
Reaction Byproducts: Acetaldehyde (B116499) can be formed as a byproduct during the transesterification process.[1]
-
Residual Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and isobutanol are often used in the manufacturing process and may remain in the final product.[1][2]
-
Diesters and Higher Esters: Besides the desired monoester, the reaction can produce di-, tri-, and other higher-order esters of sucrose and lauric acid.[1][5]
-
Degradation Products: Free lauric acid can be present due to hydrolysis of the ester bond.
Q2: Which analytical technique is most suitable for quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
-
HPLC with detectors like Evaporative Light Scattering Detector (ELSD) or UV is effective for separating and quantifying sucrose esters (mono-, di-, higher esters), and non-volatile impurities.[5]
-
GC coupled with a Flame Ionization Detector (FID) is the preferred method for analyzing volatile impurities such as residual solvents and certain reaction byproducts after appropriate sample preparation like headspace analysis or derivatization.[2][4][6]
Q3: How can I identify the different regioisomers of this compound?
A3: The identification of regioisomers (isomers with the fatty acid ester at different positions on the sucrose molecule) is challenging. Advanced analytical techniques are typically required:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used to differentiate between regioisomers by analyzing their fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, allowing for the confirmation of ester substitution positions.[9][10][11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Mono-, Di-, and Higher Esters | Improper mobile phase composition. | Optimize the gradient elution program. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[5][12] |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it with a new one of the same type.[13][14] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups). | Use a mobile phase with an appropriate pH to suppress silanol ionization. Add a buffer or an ion-pairing agent.[12][15] |
| Column overload. | Reduce the sample concentration or injection volume.[12] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector instability. | Filter and degas the mobile phase. Ensure the detector lamp is functioning correctly and the system is properly equilibrated.[12][13] |
| Leaks in the system. | Check all fittings and connections for leaks.[13] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure precise mobile phase preparation and a stable pump performance. Use a column oven to maintain a constant temperature.[13][14] |
| Column equilibration issues. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[14] |
GC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | Contamination in the carrier gas, syringe, or injection port. | Use high-purity carrier gas. Clean the injection port liner and syringe regularly. Run blank injections to identify the source of contamination.[15] |
| Poor Peak Shape (Fronting or Tailing) | Inappropriate injection technique or temperature. | Optimize the injection speed and temperature. Ensure the sample is vaporized efficiently. |
| Column degradation. | Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column. | |
| Baseline Irregularities | Bleed from the column stationary phase. | Use a column with low bleed characteristics. Ensure the oven temperature does not exceed the column's maximum limit. |
| Detector contamination. | Clean the Flame Ionization Detector (FID) jet according to the instrument manual. |
Quantitative Data Summary
The following tables summarize typical specifications and analytical limits for impurities in this compound.
Table 1: Purity Specifications for Sucrose Esters of Lauric Acid
| Parameter | Specification | Reference |
| Total Sucrose Esters | Not less than 85% | [3] |
| Monoesters Content | Not less than 90% of total sucrose esters | [3] |
| Free Sucrose | Not more than 5% | [3] |
| Sulfated Ash | Not more than 2% | [2] |
| Acid Value | Not more than 6 | [3] |
Table 2: Limits for Residual Solvents and Byproducts
| Impurity | Typical Limit (mg/kg) | Analytical Method | Reference |
| Vinyl Laurate | < 10 | GC-FID | [1] |
| Acetaldehyde | Varies | HPLC-UV (after derivatization) | [2] |
| Dimethyl Sulfoxide (DMSO) | 2 | GC-FID | [4] |
| Isobutanol | 10 | Headspace GC-FID | [6] |
Experimental Protocols
Protocol 1: Determination of Free Sucrose by Gas Chromatography (GC)
This method is based on the JECFA monograph for sucrose monoesters.[2][3]
1. Principle: Free sucrose in the sample is silylated to increase its volatility and then quantified by GC with Flame Ionization Detection (FID). Octacosane is used as an internal standard.
2. Reagents and Materials:
-
N,N-Dimethylformamide (DMF)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Trimethylchlorosilane (TMCS)
-
Octacosane (Internal Standard)
-
Sucrose reference standard
-
Helium (carrier gas)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | 100%-Dimethylpolysiloxane (30 m x 0.32 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium at 1.5 ml/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Hold at 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 45 min |
| Detector | Flame Ionization Detector (FID) at 320°C |
4. Sample Preparation:
-
Accurately weigh 20-50 mg of the this compound sample into a centrifugation tube.
-
Add 1 ml of the internal standard solution (Octacosane in tetrahydrofuran).
-
Add 1 ml of N,N-dimethylformamide.
-
Add 0.4 ml of BSA and 0.2 ml of TMCS.
-
Seal the tube, shake, and let it stand for 5 minutes at room temperature for derivatization.
-
Inject 1 µl into the GC.
5. Quantification: Prepare a calibration curve using standard solutions of sucrose with a fixed concentration of the internal standard. Calculate the concentration of free sucrose in the sample based on the peak area ratio of sucrose to the internal standard.
Protocol 2: Analysis of Vinyl Laurate by Gas Chromatography (GC)
This protocol is adapted from the JECFA monograph.[2]
1. Principle: Residual vinyl laurate is determined by GC-FID.
2. Reagents and Materials:
-
Vinyl laurate reference standard
-
Nitrogen (carrier gas)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Nitroterephthalic acid modified polyethylene (B3416737) glycol (e.g., DB-FFAP) (30 m x 0.32 mm i.d., 0.5 µm film) |
| Carrier Gas | Nitrogen |
| Injector Temperature | 230°C |
| Oven Temperature Program | Hold at 100°C for 4 min, then ramp to 230°C at 45°C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) at 250°C |
| Split Ratio | 10:1 |
4. Sample Preparation:
-
Accurately weigh 0.5 g of the sample into a 5-ml volumetric flask.
-
Dilute to volume with methanol and mix using a vortex until the sample dissolves.
-
Inject 1 µl of the sample solution into the chromatograph.
5. Quantification: Create a calibration curve with standard solutions of vinyl laurate in methanol. Calculate the concentration of vinyl laurate in the sample from this curve.
Protocol 3: Determination of Acetaldehyde by HPLC
This method involves derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV analysis, as described in the JECFA monograph.[2]
1. Principle: Volatile acetaldehyde is converted to a stable derivative, acetaldehyde-2,4-dinitrophenylhydrazone (ADNPH), which absorbs UV light and can be quantified by HPLC.
2. Reagents and Materials:
-
Methanol
-
Acetonitrile
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
Acetaldehyde-2,4-dinitrophenylhydrazone (ADNPH) standard
-
Lithium chloride (LiCl)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., NUCLEOSIL 100-5 C18, 250 mm x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol : 1.0mM LiCl solution (80:20) |
| Flow Rate | 1.0 ml/min |
| Detector | UV at 360 nm |
| Column Temperature | 40°C |
4. Sample Preparation:
-
Accurately weigh 0.5 g of the sample into a 5-ml volumetric flask.
-
Add 1.5 mL of methanol to dissolve the sample.
-
Add 0.5 ml of DNPH reagent and make up to volume with acetonitrile.
-
Stir the mixture for 10 minutes.
-
Centrifuge and filter the liquid layer through a 0.45 µm membrane filter.
-
Inject 20 µl of the sample solution into the HPLC.
5. Quantification: Prepare a calibration curve using standard solutions of ADNPH. Determine the concentration of acetaldehyde in the sample from the calibration curve.
Visualizations
Caption: General workflow for GC-based impurity analysis.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. tandfonline.com [tandfonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. hplc.eu [hplc.eu]
Scale-up considerations for industrial production of Sucrose laurate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the industrial scale-up of sucrose (B13894) laurate production. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during synthesis, purification, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for sucrose laurate?
A1: The most prevalent industrial method is a two-stage process.[1][2] The first stage involves the esterification of lauric acid with an alcohol, typically methanol (B129727), to form methyl laurate. This is followed by the transesterification of the methyl laurate with sucrose to produce this compound. This method is favored for its efficiency and the ability to achieve a high yield of the desired monoester.
Q2: What are the critical process parameters to monitor during the transesterification step?
A2: To ensure optimal yield and purity, it is crucial to monitor and control the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. The reaction is often carried out under vacuum to remove the methanol byproduct, which drives the equilibrium towards product formation.
Q3: Which catalyst is recommended for the esterification of lauric acid, and what are the typical reaction conditions?
A3: Amberlyst 15, a solid acid catalyst, is highly effective for the esterification of lauric acid with methanol.[1][2] It is favored for its high catalytic activity and ease of separation from the reaction mixture. Optimal conditions for this stage have been reported to be a temperature of 110°C, a residence time of 5 minutes, and a lauric acid concentration of 94 g/L, which can achieve a methyl laurate yield of up to 98% with 99% purity.[1]
Q4: What are the main impurities in industrially produced this compound?
A4: Common impurities include unreacted sucrose, residual fatty acid esters (like methyl laurate), and byproducts such as di- and tri-esters of sucrose.[3] Residual solvents used in the reaction or purification process, such as dimethyl sulfoxide (B87167) (DMSO) or isobutanol, can also be present.[4][5]
Q5: How can the final product be purified to meet quality standards?
A5: A multi-step purification process is typically employed. This can include distillation to remove volatile impurities and solvents, solvent extraction to separate unreacted starting materials, and filtration.[4] For industrial-scale purification, ultrafiltration has been shown to be an effective method for removing unreacted sucrose, salts from the catalyst, and residual solvents without the need for large volumes of organic solvents.[1][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Action |
| Suboptimal Molar Ratio | Verify the molar ratio of sucrose to methyl laurate. An excess of sucrose can favor monoester formation, but an inappropriate ratio can lead to incomplete reaction. |
| Inefficient Methanol Removal | Ensure the vacuum system is functioning correctly to effectively remove methanol produced during the transesterification. Incomplete removal can inhibit the forward reaction. |
| Catalyst Deactivation | The catalyst may have lost activity. Refer to the "Catalyst Deactivation" troubleshooting section below. |
| Incorrect Reaction Temperature | Check and calibrate temperature sensors. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to thermal degradation of sucrose.[7] |
| Poor Mixing/Mass Transfer | Inadequate agitation can lead to poor contact between the reactants, especially in a heterogeneous mixture. Evaluate and optimize the mixing speed and impeller design for the reactor scale. |
Issue 2: High Levels of Di- and Tri-esters
The presence of a high proportion of di- and tri-esters can affect the product's performance. Here's how to troubleshoot this issue:
| Potential Cause | Troubleshooting Action |
| Incorrect Molar Ratio | A lower sucrose to fatty acid ester ratio can promote the formation of higher esters. Adjust the molar ratio to favor mono-substitution. |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of di- and tri-esters. Optimize the reaction time by monitoring the reaction progress using in-process controls. |
| High Reaction Temperature | Elevated temperatures can sometimes favor the formation of higher esters. Experiment with slightly lower reaction temperatures. |
Issue 3: Catalyst Deactivation (Amberlyst 15)
Catalyst deactivation is a common issue in industrial processes. Here are the primary causes and recommended actions:
| Cause of Deactivation | Description | Regeneration/Mitigation Strategy |
| Poisoning | Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[8] | Pre-treat the feedstock to remove impurities. If poisoning has occurred, a specific chemical wash may be required to remove the poison. |
| Coking/Fouling | Carbonaceous deposits can form on the catalyst surface, blocking the pores and active sites.[8][9] | Wash the catalyst with a suitable solvent to remove the deposits. For severe coking, a controlled oxidation (burn-off) procedure may be necessary. |
| Thermal Degradation | Exposure to excessively high temperatures can cause irreversible damage to the catalyst structure.[8][9] | Ensure strict temperature control of the reaction. Once thermally degraded, the catalyst typically needs to be replaced. |
| Mechanical Stress | Vigorous stirring or abrasion can cause the catalyst beads to break down, leading to a loss of activity and potential contamination of the product.[10] | Optimize the agitation speed and reactor design to minimize mechanical stress on the catalyst. |
A general regeneration procedure for Amberlyst-15 involves washing with an ethanolic sulfuric acid solution, which has been shown to restore catalytic activity for multiple cycles.[7]
Issue 4: Batch-to-Batch Inconsistency
Maintaining consistency across different batches is crucial for product quality. If you are facing variability, consider these points:
| Potential Cause of Inconsistency | Recommended Action |
| Raw Material Variability | The quality and purity of raw materials such as sucrose and lauric acid can vary between suppliers or batches. |
| Process Parameter Deviations | Even small variations in temperature, pressure, or reaction time can impact the final product. |
| Inconsistent Mixing | Variations in agitation speed or efficiency can lead to differences in reaction rates and product composition. |
| Operator Error | Manual operations can introduce variability. |
Experimental Protocols
Protocol 1: GC-FID Analysis of Residual Solvents
This method is suitable for the quantification of residual solvents such as methanol, isobutanol, and ethyl acetate (B1210297) in the final this compound product.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Headspace Sampler
GC Conditions:
-
Column: SH-1 (0.53 mm I.D. × 30 m, d.f. = 1.5 µm) or equivalent[4][11]
-
Carrier Gas: Nitrogen at a constant linear velocity of 30 cm/sec[4][11]
-
Injector Temperature: 200°C
Headspace Conditions:
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the target residual solvents in a suitable solvent (e.g., water) at known concentrations.
-
Sample Preparation: Accurately weigh about 1 g of the this compound sample into a headspace vial.
-
Standard Addition: For quantitative analysis, the standard addition method is recommended. Add a known volume of the standard solutions to the sample vials.[4][11][12]
-
Analysis: Place the vials in the headspace autosampler and run the GC-FID analysis.
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the residual solvents in the sample.
Protocol 2: HPLC Analysis of this compound Composition
This method can be used to determine the relative amounts of mono-, di-, and tri-esters in the this compound product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
HPLC Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with a higher water concentration and gradually increasing the methanol concentration.[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 40°C[13]
Procedure:
-
Standard Preparation: If available, prepare standard solutions of purified sucrose mono-, di-, and tri-laurate in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample into the HPLC system and run the gradient program.
-
Quantification: The relative percentage of each ester can be determined from the peak areas in the chromatogram. If standards are available, a calibration curve can be used for absolute quantification.
Visualizations
Caption: Workflow for the two-stage industrial production of this compound.
Caption: Decision tree for troubleshooting common issues in this compound production.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0338464A2 - Process for purifying sucrose fatty acid esters - Google Patents [patents.google.com]
- 7. REGENERASI KATALIS AMBERLYST-15 DENGAN LARUTAN ASAM SULFAT ETANOLIK DAN PENGARUHNYA TERHADAP SINTESIS ETIL OLEAT [etd.repository.ugm.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Analyzing Residual Solvents in Sucrose Fatty Acid Esters by HS-GC-FID Analysis (FCC11) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Impact of fatty acid chain length on Sucrose ester performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fatty acid chain length on the performance of sucrose (B13894) esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does the fatty acid chain length of a sucrose ester affect its emulsifying properties?
A1: The fatty acid chain length is a critical factor in determining the emulsifying performance of a sucrose ester. It directly influences the Hydrophilic-Lipophilic Balance (HLB) value of the surfactant.[1][2][3] Generally, for sucrose monoesters, shorter fatty acid chains (e.g., lauric acid, C12) result in a more hydrophilic molecule with a higher HLB value, making them suitable for oil-in-water (O/W) emulsions.[3][4] Conversely, longer fatty acid chains (e.g., stearic acid, C18) increase the lipophilicity, leading to a lower HLB value, which is more appropriate for water-in-oil (W/O) emulsions.[1][2] Longer chains can also lead to stronger van der Waals interactions at the oil-water interface, potentially creating a more stable emulsion.[2]
Q2: My O/W emulsion is showing instability (creaming, coalescence). Could the fatty acid chain length of my sucrose ester be the issue?
A2: Yes, the fatty acid chain length is a likely contributor. For O/W emulsions, a sucrose ester with a sufficiently high HLB value is necessary to properly stabilize the oil droplets in the water phase.[2][5] If you are observing instability, consider the following:
-
Incorrect HLB Value: The sucrose ester you are using may have a fatty acid chain that is too long, resulting in an HLB value that is too low for your specific oil phase. Shorter, saturated fatty acid chains like lauric acid tend to produce O/W emulsions with smaller initial droplet sizes, which can improve stability.[2]
-
Solubility Issues: Longer chain fatty acid sucrose esters have lower water solubility. Ensure the sucrose ester is fully dissolved in the water phase during preparation to be effective.[6]
-
Processing Temperature: The melting point of sucrose esters is typically between 40 °C and 60 °C.[1] Ensure your processing temperature is adequate to melt the sucrose ester for proper dispersion and emulsification. For hot processing, it is recommended to heat both oil and water phases separately to around 70-75°C before mixing.[7]
Q3: I am trying to formulate a water-in-oil (W/O) emulsion and it keeps separating. What should I consider regarding the fatty acid chain length?
A3: For W/O emulsions, you need a sucrose ester with a lower HLB value (typically in the range of 3.5-6.0).[1] This is achieved by using sucrose esters with longer fatty acid chains (e.g., stearate, palmitate) and/or a higher degree of esterification (more fatty acid chains per sucrose molecule).[8][9] If your W/O emulsion is unstable, your sucrose ester may be too hydrophilic (fatty acid chain is too short).
Q4: How does fatty acid chain length impact the Critical Micelle Concentration (CMC) of sucrose esters?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For sucrose esters, the CMC is significantly influenced by the fatty acid chain length. Increasing the length of the hydrophobic fatty acid chain leads to a decrease in the CMC value.[8][10] This means that sucrose esters with longer fatty acid chains are more efficient at forming micelles at lower concentrations.[10]
Q5: In our drug delivery system, the drug solubility is lower than expected when using a sucrose ester. Can the fatty acid chain length play a role?
A5: Absolutely. Sucrose esters are used to enhance the solubility of poorly soluble drugs by encapsulating them in micelles.[11][12] The size and properties of these micelles are dependent on the fatty acid chain length.[10][13]
-
Shorter Chains: Sucrose esters with shorter fatty acid chains will have a higher CMC.[10] You may need to use a higher concentration of the sucrose ester to ensure micelle formation and subsequent drug solubilization.
-
Longer Chains: While they have a lower CMC, the larger, more lipophilic core of micelles from longer-chain sucrose esters might be more suitable for highly lipophilic drugs.
The optimal fatty acid chain length will depend on the specific physicochemical properties of your active pharmaceutical ingredient (API).
Q6: We are observing batch-to-batch variability in our formulation. Could the purity of the sucrose ester in terms of fatty acid chain length be a cause?
A6: Yes, commercial sucrose esters are often mixtures of mono-, di-, and tri-esters with a distribution of fatty acids.[3] The composition of these mixtures can vary, leading to differences in performance. It is crucial to source sucrose esters from a reputable supplier and, if necessary, perform analytical characterization to ensure consistency in the fatty acid profile and degree of esterification.
Quantitative Data Summary
Table 1: Influence of Fatty Acid Chain Length on the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Esters
| Fatty Acid | Carbon Chain Length | Typical HLB Value (Monoester) | Emulsion Type Preference |
| Lauric Acid | C12 | ~11-12[1] | Oil-in-Water (O/W)[3] |
| Myristic Acid | C14 | ~10-11[1] | Oil-in-Water (O/W) |
| Palmitic Acid | C16 | ~10-11[1] | Oil-in-Water (O/W) |
| Stearic Acid | C18 | ~10-11[1] | Oil-in-Water (O/W) / Water-in-Oil (W/O) |
| Oleic Acid | C18 (unsaturated) | ~3.6 (as oléate)[14] | Water-in-Oil (W/O) |
Note: HLB values are approximate and can vary based on the degree of esterification and the purity of the sucrose ester.[1]
Table 2: Effect of Fatty Acid Chain Length on the Critical Micelle Concentration (CMC) of 6-O-Sucrose Monoesters
| Fatty Acid Moiety | Number of Methylene Units | Approximate CMC (mM) |
| Octyl | 7 | ~2.3 - 30 |
| Capric | 9 | ~0.3 |
| Lauryl | 11 | ~0.02 |
| Myristyl | 13 | Not specified |
| Palmityl | 15 | Not specified |
| Stearyl | 17 | Not specified |
Data adapted from literature.[15] Note the wide range for the octyl derivative, which may be due to different measurement techniques and purities.
Experimental Protocols
Protocol 1: Determination of Emulsion Stability
This protocol provides a general workflow for comparing the stability of emulsions formed with sucrose esters of different fatty acid chain lengths.
-
Preparation of Oil and Water Phases:
-
Prepare the aqueous phase by dissolving the sucrose ester in deionized water. For sucrose esters with higher melting points, heating may be required.
-
Prepare the oil phase (e.g., mineral oil, vegetable oil).
-
-
Emulsification:
-
Cooling:
-
Cool the emulsion to room temperature under gentle agitation.
-
-
Characterization of Fresh Emulsion:
-
Droplet Size Analysis: Measure the initial droplet size distribution using laser diffraction or dynamic light scattering.
-
Microscopy: Visually inspect the emulsion under a microscope to observe the droplet morphology.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes) and measure the volume of any separated phases.
-
Thermal Cycling: Subject the emulsion to multiple temperature cycles (e.g., 4°C to 45°C) and observe for phase separation, creaming, or coalescence.
-
-
Long-Term Stability Assessment:
-
Store the emulsion at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Periodically measure the droplet size and visually inspect for signs of instability over several weeks or months.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC of sucrose esters can be determined using various methods, with surface tension and fluorescence probe techniques being common.
-
Surface Tensiometry:
-
Prepare a series of aqueous solutions of the sucrose ester with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).[10]
-
Plot the surface tension as a function of the logarithm of the sucrose ester concentration.
-
The CMC is the concentration at which the surface tension plateaus.[10]
-
-
Fluorescence Probe Method (using Pyrene):
-
Prepare a series of aqueous solutions of the sucrose ester with varying concentrations, each containing a constant, low concentration of pyrene (B120774).
-
Excite the solutions at the appropriate wavelength for pyrene (e.g., 334 nm) and measure the emission spectrum.
-
Calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio as a function of the sucrose ester concentration.
-
The CMC is determined from the inflection point of this plot, indicating the partitioning of pyrene into the hydrophobic micellar core.
-
Visualizations
Caption: Workflow for Emulsion Stability Testing.
Caption: Impact of Fatty Acid Chain Length on Sucrose Ester Properties.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 4. researchgate.net [researchgate.net]
- 5. newfoodmagazine.com [newfoodmagazine.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Sugar fatty acid esters as emulsifiers | in-cosmetics Connect [connect.in-cosmetics.com]
- 9. foodadditives.net [foodadditives.net]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rahn-group.com [rahn-group.com]
Controlling the degree of esterification in Sucrose laurate synthesis
Welcome to the technical support center for sucrose (B13894) laurate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to controlling the degree of esterification in sucrose laurate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the transesterification of sucrose with a laurate ester, such as methyl laurate or vinyl laurate, in the presence of a basic catalyst like potassium carbonate.[1][2] Enzymatic synthesis utilizes enzymes like lipases or proteases to catalyze the esterification reaction between sucrose and lauric acid or its esters, often conducted in organic solvents.[3][4][5]
Q2: How can I control the degree of esterification to favor the production of sucrose monolaurate?
A2: Controlling the degree of esterification is crucial for obtaining the desired product characteristics. To favor the formation of sucrose monolaurate, a high molar ratio of sucrose to the laurate donor is recommended.[6][7] For instance, a 4:1 molar ratio of sucrose to vinyl laurate has been shown to yield a high percentage of monoesters.[6][7] Other key factors include using mild reaction temperatures (e.g., 40-45°C) and carefully controlling the reaction time to prevent the formation of di- and triesters.[6]
Q3: What is the role of the solvent in this compound synthesis?
A3: The solvent plays a critical role in dissolving sucrose, which is notoriously insoluble in many common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for sucrose and is frequently used in chemical synthesis. In enzymatic synthesis, hydrophilic aprotic solvents like N,N-dimethylformamide (DMF) can be used.[4] The choice of solvent can significantly impact reaction rates and product distribution.
Q4: What analytical techniques are used to determine the degree of esterification?
A4: Several analytical techniques are employed to monitor the reaction progress and characterize the final product. Thin-layer chromatography (TLC) is a common method for monitoring the reaction.[6][7] High-performance liquid chromatography (HPLC) is used for quantitative analysis of the composition of mono-, di-, and triesters.[3][6][8] Gas chromatography (GC) can also be used, often after silylation of the sucrose esters.[9] Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the formation of the ester bond and to characterize the structure of the synthesized this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction using TLC or HPLC to determine the optimal reaction time.- Optimize the reaction temperature. For chemical synthesis in DMSO, a range of 40-45°C is often effective.[6] For enzymatic reactions, the optimal temperature can vary (e.g., 30-50°C).[3][10] |
| Poor solubility of sucrose: Sucrose may not be fully dissolved in the reaction medium. | - Ensure sucrose is completely dissolved before initiating the reaction. Using a suitable solvent like DMSO is crucial.- The addition of surfactants can sometimes improve the solubility of sucrose in the reaction medium. | |
| Catalyst deactivation: The catalyst may be inactive or used in an insufficient amount. | - Use a fresh, active catalyst.[11]- Optimize the catalyst concentration. | |
| High Proportion of Di- and Triesters | Incorrect molar ratio: The molar ratio of the laurate donor to sucrose is too high. | - Use a molar excess of sucrose to the laurate donor. A 4:1 ratio of sucrose to vinyl laurate is recommended for high monoester content.[7] |
| Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the formation of higher esters. | - Monitor the reaction progress closely and stop the reaction once the desired monoester concentration is reached.[6] | |
| Sucrose Degradation (Charring/Browning) | Excessive reaction temperature: High temperatures can cause sucrose to caramelize or decompose. | - Maintain the reaction temperature within the optimal range. Avoid temperatures above 140-150°C in most solvent-based systems.[12] |
| Difficulty in Product Purification | Complex product mixture: The final product contains unreacted starting materials, catalyst, and a mixture of mono-, di-, and triesters. | - After the reaction, the solvent is typically removed by distillation.[1]- The residue can be dissolved in a biphasic system (e.g., n-butanol and 25% NaCl solution) to separate the sucrose esters from unreacted sucrose and salts.[1]- Further purification to separate monoesters from higher esters can be achieved through column chromatography or selective solvent extraction.[9][13] |
| Inconsistent Results | Presence of moisture: Water can hydrolyze the ester product and affect the reaction equilibrium. | - Use anhydrous solvents and reagents. Drying solvents over molecular sieves before use is recommended.[6][11] |
Quantitative Data Summary
The degree of esterification is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Molar Ratio on this compound Composition
| Sucrose:Vinyl Laurate Molar Ratio | Reaction Time (h) | Monoester Content (%) | Diester Content (%) | Reference |
| 4:1 | 5 | ~100 | 0 | [6] |
| 1:1 | 5 | < 50 | > 50 | [6] |
| 1:4 | 5 | < 20 | > 80 | [6] |
Table 2: Typical Reaction Conditions for High Monoester Selectivity
| Synthesis Method | Acyl Donor | Catalyst | Solvent | Temperature (°C) | Sucrose:Acyl Donor Molar Ratio | Monoester Selectivity (%) | Reference |
| Chemical | Vinyl Laurate | Disodium (B8443419) hydrogen phosphate (B84403) | DMSO | 40 | 4:1 | ≥90 | [6][7] |
| Chemical (Two-stage) | Methyl Laurate | - | - | 120 | 0.63:1 | 95 | [14][15] |
| Enzymatic | Lauric Acid | Candida rugosa lipase (B570770) | n-hexane | 30 | 1:40 (Sucrose:Fatty Acid) | - (Product is a mix of mono- and diesters) | [3] |
| Enzymatic (Microwave) | Lauric Acid | Novozym 435 lipase | tert-butanol | 50 | 1:7.5 (Sucrose:Lauric Acid) | - (Single product spot on TLC) | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis of High-Monoester this compound[6][7]
-
Preparation: Dry dimethyl sulfoxide (DMSO) over 3 Å molecular sieves for at least 24 hours before use.
-
Dissolution: In a round-bottom flask, dissolve 20 g of sucrose in 100 mL of anhydrous DMSO with stirring at 40°C.
-
Catalyst Addition: Add 10 g of anhydrous disodium hydrogen phosphate to the sucrose solution and stir for 15 minutes at 40°C.
-
Reaction: Add 15 mmol of vinyl laurate to the mixture. Maintain the reaction at 40°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) using a chloroform:methanol (4:1 v/v) eluent.
-
Work-up: Once the vinyl laurate is consumed (typically within 5 hours for high monoester content), stop the reaction. The product can be purified by removing the DMSO under vacuum and then using solvent extraction techniques to separate the this compound from unreacted sucrose and the catalyst.
Protocol 2: Enzymatic Synthesis of this compound[3]
-
Reaction Setup: In a suitable reaction vessel, combine sucrose and fatty acids from coconut or palm oil in n-hexane.
-
Enzyme Addition: Add Candida rugosa lipase to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C with agitation. The optimal incubation time may vary (e.g., 12-18 hours).
-
Monitoring: The reaction can be monitored by measuring the consumption of fatty acids or the formation of sucrose esters using appropriate analytical methods like HPLC.
-
Product Recovery: After the reaction, the enzyme can be filtered off. The solvent is then evaporated to yield the crude this compound product, which can be further purified.
Visualizations
Caption: Workflow for the chemical synthesis of sucrose monolaurate.
Caption: Key parameters influencing the degree of esterification.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 9. Purification of sucrose esters - Patent 0065390 [data.epo.org]
- 10. innopraxis.com [innopraxis.com]
- 11. benchchem.com [benchchem.com]
- 12. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
- 13. JPH051090A - Method for separating and purifying sucrose ester of fatty acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Sucrose Laurate and Polysorbate 80 as Emulsifiers in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. The choice between established excipients like Polysorbate 80 and alternative, sugar-based surfactants such as Sucrose (B13894) Laurate can significantly impact a product's stability, bioavailability, and safety profile. This guide provides an objective comparison of these two widely used emulsifiers, supported by experimental data, to aid in making informed formulation decisions.
Executive Summary
Both Sucrose Laurate and Polysorbate 80 are effective non-ionic emulsifiers capable of forming stable oil-in-water emulsions. Polysorbate 80, a polysorbate derived from polyethoxylated sorbitan (B8754009) and oleic acid, has a long history of use in a vast array of pharmaceutical products, including injectable and oral dosage forms.[1] It is well-characterized for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
This compound, a sucrose ester derived from sucrose and lauric acid, is gaining traction as a biocompatible and biodegradable alternative.[2] It has shown promise in various formulations, including nanoemulsions and solid dispersions, and is also recognized for its potential as a permeation enhancer.[3][4]
This guide will delve into a detailed comparison of their physicochemical properties, emulsification performance based on experimental data, biological interactions, and safety profiles.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its performance. The Hydrophilic-Lipophilic Balance (HLB) value, for instance, indicates the emulsifier's solubility in water and oil, and thus its suitability for forming oil-in-water (O/W) or water-in-oil (W/O) emulsions. Emulsifiers with HLB values between 8 and 18 are generally suitable for O/W emulsions.[5]
| Property | This compound | Polysorbate 80 | References |
| Chemical Structure | Sucrose ester with a lauric acid fatty acid chain | Polyoxyethylene sorbitan monooleate | [6][7] |
| HLB Value | ~15-16 | ~15 | [8][9] |
| Critical Micelle Concentration (CMC) | 0.2-0.5 mM | 7-16 µM | [1][10] |
| Regulatory Status | US Drug Master File; Inactive ingredient in FDA-approved oral products | Widely used in FDA-approved injectable and oral formulations | [11][12] |
Emulsification Performance: A Comparative Analysis
A study by Anarjan et al. (2013) provides a direct comparison of this compound (L-1695) and Polysorbate 80 in the formation of astaxanthin (B1665798) nanodispersions. The results highlight key differences in their performance.
| Parameter | This compound (L-1695) | Polysorbate 80 |
| Mean Particle Size (nm) | 85.2 ± 2.0 | 160.3 ± 10.0 |
| Polydispersity Index (PDI) | 0.281 ± 0.022 | 0.474 ± 0.092 |
| Astaxanthin Loss (%) | 14.93 ± 0.96 | 17.89 ± 0.64 |
| Data from Anarjan et al., 2013[13] |
The data indicates that under the experimental conditions, This compound produced significantly smaller and more uniform nanoparticles (lower PDI) compared to Polysorbate 80 .[14] The study attributes the smaller PDI of sucrose ester-stabilized nanodispersions to their higher critical micelle concentrations compared to polysorbates.[14] While both emulsifiers resulted in some loss of the active ingredient, the difference was not statistically significant.[14]
Another study highlighted that this compound produced nanoemulsions with good droplet size (below 200 nm), low polydispersity (below 0.2), and good stability, particularly at 4°C.[9]
Experimental Protocol: Preparation of Astaxanthin Nanodispersions
The following protocol was adapted from Anarjan et al. (2013).[14]
Biological Interactions and Safety Profile
The interaction of emulsifiers with biological systems is a critical consideration in drug development. Both this compound and Polysorbate 80 have been studied for their biological effects.
This compound: Permeation Enhancement
This compound has been identified as an intestinal permeation enhancer.[1] Studies on Caco-2 cell monolayers have shown that this compound can increase the permeability of macromolecules by altering the expression of the tight junction protein ZO-1.[1] This suggests a mechanism involving the opening of paracellular pathways.[1]
In terms of safety, studies on Caco-2 cells have shown that the concentrations of this compound that enhance permeation are close to those that induce cytotoxicity.[1] However, at concentrations effective for improving drug dissolution in solid dispersions (5-10%), this compound was found to be non-toxic to Caco-2 cells.[11] this compound has a US Drug Master File and is used as an inactive ingredient in FDA-approved oral products.[11][12]
Polysorbate 80: Biological Activity and Safety Considerations
Polysorbate 80 is not an inert excipient and can exhibit biological activity. It has been implicated in hypersensitivity reactions and can activate the complement system.[15] It may also influence the distribution and elimination of some intravenously administered drugs.[15] In terms of its effect on intestinal permeability, a study in humans found that Polysorbate 80 did not alter intestinal membrane fluidity or cause intestinal membrane disruption.[16]
Polysorbate 80 is widely used in numerous pharmaceutical formulations and is generally considered safe at the concentrations used.[17]
Cytotoxicity Comparison
Direct comparative cytotoxicity studies are limited. However, data from separate studies can provide some insight.
| Cell Line | Emulsifier | Assay | TC50 / Effect | Reference |
| Caco-2 | This compound | MTS | TC50: 0.28 mM (24h exposure) | [5] |
| Caco-2 | This compound | LDH Release | TC50: 0.27 mM (24h exposure) | [5] |
| Human Fibroblasts | Polysorbate 80 | Neutral Red, MTT, LDH Release | Ranked as the least cytotoxic among six tested surfactants | Not Found in Search |
It is important to note that these values are from different studies and direct comparison should be made with caution. The study on this compound indicates that its cytotoxicity is concentration-dependent.[1][5]
Applications in Drug Delivery
Both emulsifiers have been successfully used in various drug delivery systems.
This compound:
-
Nanoemulsions: Has been shown to produce stable nanoemulsions with small droplet sizes.[9][18]
-
Solid Dispersions: Can significantly improve the dissolution of poorly soluble drugs when incorporated into solid dispersions.[11][19]
-
Permeation Enhancer: Its ability to modulate tight junctions makes it a candidate for enhancing the oral absorption of macromolecules.[1][4]
Polysorbate 80:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A common component in SEDDS formulations to improve the oral bioavailability of lipophilic drugs.[2][20]
-
Parenteral Formulations: Widely used as a stabilizer for therapeutic proteins and in vaccine formulations.[17]
-
Targeted Drug Delivery: Coating nanoparticles with Polysorbate 80 has been investigated as a strategy for brain-targeted drug delivery.[15]
Conclusion
The choice between this compound and Polysorbate 80 will depend on the specific requirements of the formulation.
This compound presents a compelling option for formulators seeking a biocompatible and biodegradable emulsifier, particularly for oral formulations where permeation enhancement is desired. Its ability to form small, uniform nanoparticles makes it attractive for advanced drug delivery systems. However, careful consideration of its concentration-dependent cytotoxicity is necessary.
Polysorbate 80 remains a versatile and well-established emulsifier with a proven track record in a wide range of pharmaceutical applications. Its extensive safety and performance data provide a high degree of confidence for formulators. While it may not always produce the smallest particle sizes compared to this compound, its efficacy in solubilization and stabilization is undeniable.
Ultimately, the optimal emulsifier can only be determined through formulation-specific experimental studies that evaluate stability, drug release, and biocompatibility. This guide provides a foundational understanding to inform the initial stages of this critical selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.stifar.ac.id [repository.stifar.ac.id]
- 4. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youwish.nl [youwish.nl]
- 7. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]
- 8. rahn-group.com [rahn-group.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lack of an Effect of Polysorbate 80 on Intestinal Drug Permeability in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Sucrose Laurate as a Permeation Enhancer: A Comparative Analysis Using the Caco-2 Cell Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sucrose (B13894) laurate's efficacy as a permeation enhancer against other alternatives, with a focus on data generated from the industry-standard Caco-2 cell model. We present key experimental data, detailed protocols, and visual representations of mechanisms to facilitate informed decisions in formulation development.
Executive Summary
Sucrose laurate, a sucrose ester of lauric acid, is a non-ionic surfactant that has demonstrated significant potential as a permeation enhancer for improving the oral bioavailability of poorly permeable drugs. Its mechanism of action primarily involves the perturbation of the cell membrane, leading to the reversible opening of tight junctions between intestinal epithelial cells. This guide consolidates data from various studies to offer a clear comparison of this compound with other permeation enhancers, particularly the well-characterized sodium caprate.
Data Presentation: Comparative Efficacy of Permeation Enhancers
The following tables summarize the effects of this compound and other permeation enhancers on the integrity and permeability of Caco-2 cell monolayers. Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the tight junctions, with a decrease indicating an opening of the paracellular pathway. The Apparent Permeability Coefficient (Papp) quantifies the rate at which a compound crosses the cell monolayer; a higher Papp value for a paracellular marker like mannitol (B672) or FD4 indicates increased permeability.
Table 1: Effect of this compound and Sodium Caprate on TEER in Caco-2 Monolayers
| Permeation Enhancer | Concentration (mM) | Incubation Time (min) | TEER Reduction | Reversibility | Reference |
| This compound | 0.5 | 120 | Significant | Transient | [1] |
| 1.0 | 120 | Significant | Irreversible | [1] | |
| Sodium Caprate (C10) | 8.5 | Not Specified | Significant | Reversible | [2][3] |
| 10.0 | Not Specified | Significant | Not Specified |
Table 2: Effect of this compound and Sodium Caprate on the Apparent Permeability (Papp) of Paracellular Markers in Caco-2 Monolayers
| Permeation Enhancer | Concentration (mM) | Marker Molecule | Control Papp (x 10⁻⁶ cm/s) | Treated Papp (x 10⁻⁶ cm/s) | Fold Increase | Reference |
| This compound | 1.0 | [¹⁴C]-Mannitol | ~0.37 | Not specified, but significantly increased | - | [1] |
| Sodium Caprate (C10) | 8.5 | FD4 | Not specified | Significantly increased | - | [2][3] |
Note: Direct quantitative comparison of Papp values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized yet detailed protocols for the key experiments cited in this guide.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Line: Caco-2 cells (passage number 20-40) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 1.12 cm² polycarbonate membrane with 0.4 µm pores) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically used for experiments.[4]
Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: An epithelial voltohmmeter (e.g., Millicell® ERS-2) with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the culture plates to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell® insert.
-
Record the resistance reading.
-
The final TEER value (Ω·cm²) is calculated by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.
-
Permeability Assay
-
Preparation:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Incubate the monolayers with the transport buffer for 30 minutes at 37°C to stabilize them.
-
-
Treatment:
-
Remove the buffer from the apical chamber and replace it with the transport buffer containing the test compound (e.g., a poorly permeable drug) and the permeation enhancer (e.g., this compound) at the desired concentration.
-
The basolateral chamber is filled with fresh transport buffer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.
-
-
Analysis:
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µg/mL).
-
-
Mechanism of Action and Signaling Pathways
This compound primarily enhances paracellular transport by modulating the tight junctions between epithelial cells. The proposed mechanism involves the following steps:
-
Membrane Perturbation: As a surfactant, this compound inserts into the lipid bilayer of the apical cell membrane, causing a transient fluidization and disruption of the membrane integrity.
-
Tight Junction Opening: This membrane perturbation is believed to trigger a cascade of intracellular events that lead to the opening of the tight junctions.
-
ZO-1 Redistribution: Studies have shown that treatment with this compound leads to the redistribution of Zonula Occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex.[1] This redistribution is indicative of a disruption of the tight junction barrier.
While the precise signaling pathway for this compound is not fully elucidated, it is hypothesized to involve changes in intracellular calcium levels and protein kinase C (PKC) activation, similar to other permeation enhancers. For comparison, the mechanism of sodium caprate has been more extensively studied and is thought to involve the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent contraction of the actin cytoskeleton, which pulls on the tight junctions, causing them to open.
Visualizing the Experimental Workflow and Mechanism
Comparison with Other Permeation Enhancers
This compound offers a promising alternative to other permeation enhancers, each with its own advantages and disadvantages.
-
Sodium Caprate (C10): A medium-chain fatty acid that is considered a "gold standard" permeation enhancer. It has a well-documented mechanism of action and has been used in clinical trials.[2][3] However, it can sometimes be associated with transient mucosal irritation.
-
Other Sucrose Esters: The length of the fatty acid chain in sucrose esters can influence their efficacy and toxicity. For example, sucrose palmitate and myristate have also been investigated as permeation enhancers.
-
Non-ionic Surfactants (e.g., Tween 80, Cremophor RH40): These are commonly used as solubilizing agents but can also exhibit permeation-enhancing effects, typically through membrane fluidization. Their effects on tight junctions are generally less pronounced than dedicated permeation enhancers.
Conclusion
This compound is an effective permeation enhancer that increases the paracellular transport of poorly permeable compounds across Caco-2 cell monolayers. Its primary mechanism of action involves membrane perturbation and the subsequent opening of tight junctions, as evidenced by reductions in TEER and the redistribution of ZO-1. When compared to sodium caprate, this compound demonstrates comparable efficacy in enhancing permeability.
For researchers and drug development professionals, this compound represents a viable excipient for improving the oral delivery of challenging drug candidates. However, as with any permeation enhancer, careful optimization of its concentration is necessary to maximize efficacy while minimizing potential cytotoxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation and formulation development.
References
Sucrose Laurate: An In Vivo Evaluation for Enhanced Oral Drug Absorption
A Comparative Guide for Researchers and Drug Development Professionals
The oral delivery of many promising drug candidates, particularly macromolecules and poorly soluble small molecules, is often hampered by low and variable absorption in the gastrointestinal tract. Intestinal permeation enhancers (PEs) are a key strategy to overcome this barrier. This guide provides an objective, data-driven comparison of sucrose (B13894) laurate, a food-grade surfactant, as an in vivo oral drug absorption enhancer. We will delve into its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental evaluation.
Mechanism of Action: A Reversible Modulation of Intestinal Barrier Function
Sucrose laurate (SL), a non-ionic surfactant, primarily enhances oral drug absorption by transiently and reversibly increasing the permeability of the intestinal epithelium.[1][2][3][4][5] Its principal mechanism involves the perturbation of the plasma membrane of enterocytes. This leads to a cascade of events, most notably the opening of tight junctions (TJs), the protein complexes that regulate the paracellular pathway (the space between adjacent cells).[1][2][3][4][5] Studies have shown that SL can alter the expression of key tight junction proteins like Zonula Occludens-1 (ZO-1).[1][2][5] This modulation of the paracellular route allows for increased passage of drug molecules that would otherwise be poorly absorbed.[1][2][3][4][5] Some evidence also suggests that SL may contribute to increased transcellular flux (passage through the cells themselves).[1][6]
Comparative Performance: In Vitro and In Vivo Data
The efficacy of this compound has been evaluated in various models, from cell cultures to animal studies. Below is a summary of key quantitative data comparing its performance with a well-established permeation enhancer, sodium caprate (C10).
In Vitro/Ex Vivo Performance
| Model System | Parameter | This compound (SL) | Sodium Caprate (C10) | Reference |
| Caco-2 Monolayers | TEER Reduction | 1 mM SL caused an irreversible reduction in Transepithelial Electrical Resistance (TEER).[1][5] | 10 mM C10 produced a similar rate and efficacy of TEER reduction as 1.5 mM and 5 mM SL.[1] | [1][5] |
| Caco-2 Monolayers | Permeability (Papp) of [¹⁴C]-mannitol | 1 mM SL significantly increased the apparent permeability coefficient (Papp).[1][2][5] | - | [1][2][5] |
| Isolated Rat Colonic Mucosa | Permeability (Papp) of [¹⁴C]-mannitol | 10 mM SL caused a 2.6-fold increase in Papp.[1] | 10 mM C10 caused a 3.5-fold increase in Papp.[1] | [1] |
| Isolated Rat Colonic Mucosa | Permeability (Papp) of FD4 | 10 mM SL caused an 8.2-fold increase in Papp.[1] | 10 mM C10 caused an 8.4-fold increase in Papp.[1] | [1] |
In Vivo Performance in Rats
| Drug/Marker | This compound (SL) Concentration | Achieved Relative Bioavailability | Comparison with Sodium Caprate (C10) | Reference |
| Insulin | 50 mM (Jejunal instillation) | 2.4% | On par with C10.[1][2][3] | [1][2][3] |
| Insulin | 100 mM (Colonic instillation) | 8.9% | On par with C10.[1][2][3] | [1][2][3] |
| FD-4 (MW 4,000) | 10% (w/v) (Duodenal administration) | 14-fold increase in AUC | Similar enhancement to 10% (w/v) C10.[7] | [7] |
| FD-10 (MW 10,000) | 10% (w/v) (Duodenal administration) | 8-fold increase in AUC | - | [7] |
| Alendronate | - | Increased absorption in a concentration-dependent manner.[1] | - | [1] |
AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Situ Intestinal Instillation in Rats
This in vivo model is used to assess the absorption-enhancing effect of excipients on a specific drug in a defined segment of the intestine.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the procedure. A midline abdominal incision is made to expose the small intestine.
-
Intestinal Loop Formation: A specific segment of the intestine (e.g., jejunum or colon) is identified and cannulated at both ends to create a closed loop.
-
Dosing: The drug solution, with or without this compound at a specified concentration (e.g., 50-100 mM), is instilled into the looped segment.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-instillation.
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated analytical method (e.g., ELISA for insulin, HPLC for small molecules). Blood glucose levels are also monitored in the case of insulin.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated. The relative bioavailability is determined by comparing the AUC of the oral formulation with that of a subcutaneous or intravenous administration.
-
Histology: At the end of the experiment, the intestinal loop is excised, fixed in formalin, and processed for histological examination to assess any potential tissue damage.
Caco-2 Cell Monolayer Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of drugs and the effects of permeation enhancers.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Permeability Study:
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport medium (e.g., HBSS).
-
The test compound (e.g., a marker molecule like [¹⁴C]-mannitol) with or without this compound is added to the apical side.
-
Samples are collected from the basolateral side at various time points, and the volume is replaced with fresh transport medium.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Cytotoxicity Assessment: Following the permeability study, cell viability can be assessed using assays such as the MTS assay to determine if the concentration of this compound used was cytotoxic.[1][8]
Conclusion
The available in vivo and in vitro data demonstrate that this compound is a promising oral drug absorption enhancer.[1][7] Its performance is comparable to the "gold standard" permeation enhancer, sodium caprate, particularly for macromolecules like insulin.[1][2][3] The primary mechanism of action involves a reversible opening of tight junctions, facilitating paracellular drug transport.[1][2][3][4][5] Importantly, studies have shown that at effective concentrations, this compound causes minimal and reversible damage to the intestinal mucosa.[1][2][3] Its status as a food-grade additive further enhances its appeal for pharmaceutical formulations.[1] For researchers and drug development professionals, this compound represents a viable and effective excipient to explore for improving the oral bioavailability of challenging drug candidates, especially within emulsion-based delivery systems.[1][2][3]
References
- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [researchrepository.ucd.ie]
- 3. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
- 6. Application of this compound, a new pharmaceutical excipient, in peroral formulations of cyclosporin A | Semantic Scholar [semanticscholar.org]
- 7. Enhancement potential of this compound (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Sucrose Laurate and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Excipients with Optimal Safety Profiles
The selection of non-ionic surfactants as excipients is a critical step in the development of safe and effective drug delivery systems. While these molecules are indispensable for enhancing the solubility and permeability of active pharmaceutical ingredients, their potential for cellular toxicity necessitates a thorough evaluation. This guide provides a comparative analysis of the cytotoxicity of sucrose (B13894) laurate, a sugar-based surfactant, with other commonly used non-ionic surfactants, supported by experimental data to aid in the selection of the most appropriate excipient for your formulation needs.
Quantitative Comparison of Cytotoxicity
| Surfactant | Cell Line | Assay | Incubation Time | IC50 / Cytotoxicity | Source |
| Sucrose Laurate | Caco-2 | MTS | 1 hour | > 2.5 mM (viability ~39%) | [1] |
| Caco-2 | MTS | 24 hours | ~1 mM (viability ~31%) | [1] | |
| Polysorbate 20 (Tween® 20) | Caco-2 | MTT | 4 hours | ~0.02% (v/v) | [2] |
| Polysorbate 60 (Tween® 60) | Caco-2 | MTT | 4 hours | ~0.05% (v/v) | [2] |
| Polysorbate 80 (Tween® 80) | Caco-2 | WST-1 | Not Specified | > 0.125% (v/v) | [3] |
| Polysorbate 85 (Tween® 85) | Caco-2 | MTT | 4 hours | ~0.03% (v/v) | [2] |
Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental methodologies. The concentrations for Polysorbates are given in % (v/v), while for this compound it is in mM. For a rough comparison, 0.1% (v/v) of a surfactant with a molecular weight similar to Polysorbate 80 (approx. 1310 g/mol ) would be in the millimolar range.
From the available data, this compound appears to exhibit a comparatively lower cytotoxicity profile, particularly in short-term exposure (1 hour), when compared to the polysorbates tested under their respective experimental conditions. However, at 24 hours, the cytotoxicity of this compound increases significantly.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key cytotoxicity assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Cell Seeding: Plate Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 21 days to form a differentiated monolayer.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the non-ionic surfactants diluted in a suitable buffer or medium for the desired incubation period (e.g., 4 or 24 hours).
-
MTT Addition: After incubation, remove the treatment solution and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the absorbance of untreated control cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided by a commercial kit, according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the absorbance and is an indicator of cytotoxicity.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in assessing cytotoxicity and the potential mechanisms of surfactant-induced cell damage, the following diagrams are provided.
Caption: A typical experimental workflow for assessing surfactant cytotoxicity.
Caption: Proposed signaling pathway for non-ionic surfactant-induced apoptosis.
Mechanism of Cytotoxicity
Non-ionic surfactants are thought to induce cytotoxicity primarily through the disruption of the cell membrane. This interaction can lead to an increase in membrane fluidity, a phenomenon that has been linked to the initiation of a cellular stress response akin to heat shock.[4] This initial perturbation can trigger a cascade of intracellular events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, the activation of apoptotic pathways involving caspases.[4] The severity of these effects is generally dependent on the concentration of the surfactant and the duration of exposure.
Conclusion
The selection of a non-ionic surfactant for a pharmaceutical formulation requires a careful balance between its efficacy as a solubilizer or permeation enhancer and its potential for cytotoxicity. Based on the available, albeit limited, comparative data, this compound presents a promising profile with potentially lower short-term cytotoxicity compared to some commonly used polysorbates. However, the increase in its cytotoxicity over longer exposure times highlights the importance of considering the specific application and desired release profile of the final drug product.
Researchers and formulation scientists are encouraged to conduct their own head-to-head cytotoxicity studies using the specific cell lines and conditions relevant to their intended application to make the most informed decision. The experimental protocols and mechanistic insights provided in this guide serve as a valuable starting point for such evaluations.
References
Sucrose Laurate Synthesis: A Comparative Analysis of Enzymatic and Chemical Approaches
For researchers, scientists, and drug development professionals, the synthesis method of an excipient like sucrose (B13894) laurate can significantly impact its performance and applicability. This guide provides a detailed comparison of enzymatically and chemically synthesized sucrose laurate, supported by experimental data, to aid in the selection of the most suitable option for specific research and formulation needs.
This compound, a non-ionic surfactant composed of sucrose and lauric acid, is widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and penetration-enhancing properties. The efficacy of this compound is intrinsically linked to its purity and the isomeric composition of its monoesters, which are in turn dictated by the synthesis method. This comparison delves into the nuances of enzymatic and chemical synthesis routes, highlighting key differences in yield, product purity, and biological performance.
Synthesis Methodologies: A Tale of Two Routes
The production of this compound primarily follows two distinct pathways: enzymatic synthesis, a biocatalytic approach, and chemical synthesis, a conventional organic chemistry method.
Enzymatic synthesis typically employs lipases (e.g., from Candida antarctica) to catalyze the esterification of sucrose with lauric acid or its vinyl or methyl esters. This method is lauded for its high selectivity, leading to a greater proportion of desired monoesters and fewer by-products.[1] The milder reaction conditions, such as lower temperatures and the use of less toxic solvents, position enzymatic synthesis as a "greener" and more environmentally friendly alternative.[2]
Chemical synthesis , on the other hand, often involves the transesterification of sucrose with a lauric acid ester (e.g., methyl laurate or vinyl laurate) in the presence of a base catalyst (e.g., potassium carbonate, sodium hydroxide) and a solvent like dimethyl sulfoxide (B87167) (DMSO).[3][4] While capable of producing high yields, chemical synthesis is generally less selective, resulting in a mixture of mono-, di-, and sometimes tri-esters.[5] The process can also require more stringent conditions, such as elevated temperatures and the use of potentially toxic solvents, which may necessitate extensive purification of the final product.[6]
Comparative Analysis of Synthesis Outcomes
The choice between enzymatic and chemical synthesis has a direct bearing on the final product's characteristics. The following tables summarize the quantitative data on yield and purity, drawing from various studies.
Table 1: Comparison of Yield and Purity of this compound
| Synthesis Method | Typical Yield | Purity/Composition | Reference |
| Enzymatic | 63.8% - 90.45% | Predominantly monoesters; single product spot on TLC.[7] | [1][7] |
| Chemical | >85% | Mixture of monoesters (≥90% of total esters) and diesters. | [4] |
Table 2: Purity Comparison of a Commercial this compound with Enzymatically Synthesized Sugar Esters
| Product | Free Fatty Acid Content | Saccharide Content | Monoester Content (among esters) | Reference |
| Commercial this compound | 0.1% | Not detectable | 86% | [8] |
| Enzymatic Fructose Oleate | 3.4% | 0.5% - 1.0% | 65% - 69% | [8] |
| Enzymatic Sucrose Oleate | 10.0% | 0.5% - 1.0% | 65% - 69% | [8] |
Note: This table provides an indirect comparison, as the commercial this compound is likely produced via chemical synthesis.
Efficacy in Biological Applications
The synthesis method's influence extends to the biological efficacy of this compound, particularly its antimicrobial activity and its role as an intestinal permeation enhancer.
Antimicrobial Activity
Enzymatically synthesized sucrose monolaurate has demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for several pathogenic strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Enzymatically Synthesized Sucrose Monolaurate
| Bacterial Strain | MIC (mM) | Reference |
| Listeria monocytogenes | 2.5 | [9] |
| Bacillus subtilis | 2.5 | [9] |
| Staphylococcus aureus | 10 | [9] |
| Escherichia coli | >80 | [9] |
Intestinal Permeation Enhancement
This compound is recognized for its ability to enhance the absorption of poorly permeable drugs across the intestinal epithelium. This effect is primarily attributed to its interaction with the cell membrane and the modulation of tight junctions, the protein complexes that regulate paracellular transport. While direct comparative studies on the permeation-enhancing effects of enzymatically versus chemically synthesized this compound are limited, studies on commercially available this compound (likely of chemical origin) provide valuable insights into its efficacy.
Table 4: Effect of Commercial this compound on Intestinal Permeability Markers
| Parameter | Concentration | Effect | Cell/Tissue Model | Reference |
| Transepithelial Electrical Resistance (TEER) | 1 mM | Irreversible reduction | Caco-2 monolayers | |
| Apparent Permeability Coefficient (Papp) of [¹⁴C]-mannitol | 1 mM | Increased | Caco-2 monolayers |
The mechanism of permeation enhancement involves the disruption of tight junction integrity. This compound has been shown to alter the expression and localization of key tight junction proteins such as Zonula Occludens-1 (ZO-1).
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of protocols for the synthesis and analysis of this compound.
Enzymatic Synthesis of this compound
Objective: To synthesize sucrose monolaurate using a lipase (B570770) catalyst.
Materials:
-
Sucrose
-
Vinyl laurate
-
Lipase from Candida antarctica (immobilized)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Dimethyl sulfoxide (DMSO)
-
Molecular sieves (3 Å)
Procedure:
-
Dry powdered sucrose and molecular sieves.
-
Dissolve sucrose in a mixture of DMSO and tert-amyl alcohol.
-
Add vinyl laurate and the immobilized lipase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with shaking for a specified duration (e.g., 36 hours).[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the this compound from the reaction mixture.
Chemical Synthesis of this compound (Transesterification)
Objective: To synthesize this compound via base-catalyzed transesterification.
Materials:
-
Sucrose
-
Methyl laurate or vinyl laurate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (catalyst)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve sucrose in DMSO.
-
Add the laurate ester and the base catalyst to the solution.
-
Heat the reaction mixture to a specific temperature (e.g., 40-65°C) and stir for a defined period (e.g., 120 minutes).[3]
-
Monitor the reaction's progress via TLC or HPLC.
-
After the reaction, distill the solvent under vacuum.
-
Purify the resulting this compound.
Quantification of this compound Purity by HPLC
Objective: To determine the purity and composition of this compound samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase C18 column
-
UV or Evaporative Light Scattering Detector (ELSD)
Mobile Phase (example):
-
A gradient of methanol (B129727) and water.[4]
Procedure:
-
Prepare standard solutions of sucrose and this compound.
-
Dissolve the this compound sample in a suitable solvent.
-
Inject the sample and standards into the HPLC system.
-
Separate the components based on their retention times.
-
Quantify the monoester, diester, and free sucrose content by comparing peak areas to the standard curves.[10]
Conclusion
The choice between enzymatically and chemically synthesized this compound hinges on the specific requirements of the application. Enzymatic synthesis offers the advantage of producing a purer, more selective monoester product under milder, more environmentally friendly conditions. This high purity may be particularly beneficial for pharmaceutical applications where excipient consistency and a well-defined composition are paramount. Chemical synthesis, while potentially offering higher initial yields, often results in a less defined mixture of esters that may require more rigorous purification. For applications where a broader range of ester compositions is acceptable or even desirable for certain emulsifying properties, and where cost is a primary driver, chemical synthesis remains a viable option. Researchers and drug developers should carefully consider these factors to select the this compound that best aligns with their formulation goals and regulatory considerations.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innopraxis.com [innopraxis.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
Sucrose Laurate: A Comparative Analysis of its Performance in O/W and W/O Emulsions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
Sucrose (B13894) laurate, a non-ionic surfactant derived from sugar and lauric acid, has garnered significant interest across the pharmaceutical, cosmetic, and food industries due to its biocompatibility, biodegradability, and emulsifying capabilities. Its performance, however, is critically dependent on the type of emulsion—oil-in-water (O/W) or water-in-oil (W/O)—it is employed to stabilize. This guide provides a comprehensive comparison of sucrose laurate's efficacy in both systems, supported by experimental data and detailed protocols to aid in formulation development.
Performance in Oil-in-Water (O/W) Emulsions
This compound, particularly grades with a high hydrophilic-lipophilic balance (HLB), is an effective emulsifier for O/W emulsions. Its molecular structure, featuring a hydrophilic sucrose head and a lipophilic laurate tail, allows it to reduce interfacial tension between oil and water, facilitating the formation of stable oil droplets within an aqueous continuous phase.
Quantitative Performance Data for O/W Emulsions
The following table summarizes key performance indicators of this compound in O/W emulsions, including comparisons with other commonly used emulsifiers.
| Performance Metric | This compound | Polysorbate 80 | Lecithin | Triglycerol Monolaurate | Test Conditions / Notes |
| Droplet Size (nm) | 164.6 - 173.7[1] | ~150 (for Polysorbate 20)[2] | - | ~260[3] | Olive oil nanoemulsions. Smaller droplet sizes generally indicate better emulsification. |
| Zeta Potential (mV) | -64.4 to -67.2[1] | - | - | - | High negative zeta potential (> -30 mV) indicates good colloidal stability due to electrostatic repulsion.[1] |
| Stability | Good stability at 4°C and room temperature.[2] | - | - | Stable during 60 days of storage.[3] | Visual observation of phase separation and changes in droplet size over time. |
| Viscosity | Low viscosity in some formulations, which can lead to creaming over time if not addressed.[4] | - | - | - | Viscosity is dependent on the concentration of the emulsifier and the oil phase. |
Performance in Water-in-Oil (W/O) Emulsions
The use of this compound in W/O emulsions is less straightforward. Lower HLB sucrose esters are generally required for this type of emulsion. Often, sucrose esters are used in combination with other lipophilic emulsifiers or stabilizers, such as beeswax, to achieve stable W/O systems.
Quantitative Performance Data for W/O Emulsions
The table below presents data on the performance of sucrose esters in W/O emulsions, highlighting the synergistic effects with beeswax.
| Performance Metric | Sucrose Ester (SE) | SE + Beeswax (BW) | Sorbitan Monooleate (Span 80) | Test Conditions / Notes |
| Droplet Size (µm) | Larger, irregular droplets[5] | 1 - 2[5][6] | - | The combination of SE and BW leads to smaller, more uniform droplets. |
| Stability | Prone to oil leakage at lower concentrations.[5] | Stable for over 30 days with up to 60 wt% water.[5][6] | Effective W/O emulsifier.[7] | The crystalline network formed by beeswax enhances long-term stability. |
| Viscosity (Pa·s) | Lower | 400 - 2500[5][6] | - | Viscosity increases with the addition of beeswax and a higher internal water phase, indicating a stronger emulsion structure. |
| Rheological Behavior | Viscoelastic solid properties.[5] | Improved viscoelasticity and resistance to deformation.[5][6] | - | The synergistic system exhibits enhanced structural strength. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for the preparation and characterization of both O/W and W/O emulsions stabilized by this compound.
Preparation of O/W Nanoemulsion
This protocol is based on the low-energy emulsification method for creating olive oil nanoemulsions.
Materials:
-
This compound
-
Olive Oil
-
Glycerin
-
Deionized Water
Procedure:
-
Prepare a nanophase gel (NPG) by mixing varying ratios of olive oil, this compound, and glycerin.
-
Heat the mixture to facilitate the dissolution of this compound in glycerin, then add the hot olive oil to the surfactant mixture with continuous stirring.
-
To form the nanoemulsion, mix the prepared NPG with deionized water at a specific ratio (e.g., 40:60 NPG to water) under gentle agitation.[1]
Preparation of W/O Emulsion
This protocol describes the preparation of a W/O emulsion stabilized by a synergistic mixture of sucrose ester and beeswax.
Materials:
-
Sucrose Ester (low HLB)
-
Beeswax
-
Rapeseed Oil (or other suitable oil)
-
Deionized Water
Procedure:
-
Prepare the oil phase by dispersing the desired ratio of sucrose ester and beeswax in the oil.
-
Heat the oil phase to a temperature sufficient to melt the beeswax and fully dissolve the sucrose ester, with continuous stirring.
-
Separately, heat the aqueous phase (deionized water) to the same temperature.
-
Slowly add the aqueous phase to the oil phase while homogenizing at high speed to form the W/O emulsion.
-
Continue homogenization for a set period to ensure uniform droplet size.
-
Cool the emulsion to room temperature while stirring gently.[5][6]
Emulsion Characterization Methods
Droplet Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Procedure: Dilute the emulsion sample with deionized water to an appropriate concentration. For droplet size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. For zeta potential, the electrophoretic mobility of the droplets is measured under an applied electric field.[1][8][9]
Stability Assessment:
-
Method: Visual observation and Turbidity Ratio Measurements.
-
Procedure:
-
Visual Observation: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, or phase separation over a period of time (e.g., 30 days).[2]
-
Turbidity: Measure the turbidity of the emulsion at different time points. A stable emulsion will maintain its initial turbidity.
-
Rheological Analysis:
-
Method: Rotational Rheometer.
-
Procedure:
-
Flow Sweep: Measure the viscosity of the emulsion over a range of shear rates to determine its flow behavior (e.g., Newtonian, shear-thinning).
-
Oscillatory Sweep: Perform frequency and amplitude sweeps to determine the viscoelastic properties, including the storage modulus (G') and loss modulus (G'').[5][10]
-
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Emulsion types stabilized by this compound.
Caption: Experimental workflow for emulsion preparation and characterization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rahn-group.com [rahn-group.com]
- 5. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorbitan Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Different Grades of Sucrose Laurate for Researchers and Drug Development Professionals
Sucrose (B13894) laurate, a non-ionic surfactant synthesized from sucrose and lauric acid, is a versatile excipient in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and wide range of Hydrophilic-Lipophilic Balance (HLB) values make it an attractive choice for various applications, including emulsification, solubilization, and permeation enhancement. For researchers and drug development professionals, understanding the nuances between different grades of sucrose laurate is critical for formulation optimization and achieving desired product performance. This guide provides a comparative analysis of various grades of this compound, supported by experimental data and detailed methodologies.
Understanding this compound Grades
The performance of this compound is largely dictated by its composition, specifically the degree of esterification. Commercial this compound is typically a mixture of mono-, di-, and triesters. The ratio of these esters, particularly the monoester content, significantly influences the HLB value and, consequently, its functional properties. Higher monoester content generally leads to a higher HLB, indicating greater hydrophilicity.
Grades of this compound can be broadly categorized as:
-
Pharmaceutical Grade: These grades are characterized by high purity, typically with a this compound assay of 97% or minimum, and stringent limits on impurities such as heavy metals.[1] They are manufactured under Good Manufacturing Practices (GMP) and often come with a Drug Master File (DMF) for regulatory submissions.[1]
-
Food Grade: While also safe for consumption, food-grade this compound may have slightly different specifications regarding purity and impurity levels compared to pharmaceutical grades. It is widely used as an emulsifier and stabilizer in food products.[2][3]
-
Cosmetic Grade: Used in a variety of personal care products, these grades are valued for their mildness and skin-conditioning properties.[4]
-
Technical/Industrial Grade: These grades are used in non-pharmaceutical and non-food applications and may have a wider range of specifications.
Beyond these general classifications, specific commercial grades are available, often distinguished by their monoester content and designated by codes from manufacturers. For instance, grades like D1216 and L-1695 are frequently cited in scientific literature for their application in drug delivery.
Comparative Data of this compound Grades
Table 1: Physicochemical Properties of Different this compound Grades
| Grade | Type | Monoester Content (%) | HLB Value | Key Characteristics |
| Pharmaceutical Grade (Typical) | Pharmaceutical | ≥ 90% of total sucrose esters[5] | High (typically 12-16)[6] | High purity, low impurity profile.[1] |
| Food Grade (Typical) | Food | Varies, can be lower than pharm. grade | Wide range available | Meets food safety standards.[2] |
| This compound D1216 | Commercial | Not explicitly stated, but used in pharma research | Not explicitly stated | Investigated as a surfactant in solid dispersions.[7] |
| This compound L-1695 | Commercial | Approx. 80%[8] | Approx. 16[8] | High water-solubility, potent intestinal absorption enhancer.[9] |
Table 2: Performance in Drug Delivery Applications
| Grade | Application | Experimental System | Key Findings | Reference |
| This compound D1216 | Dissolution Enhancement | Solid dispersion of Gemfibrozil with PEG 6000 | Markedly improved dissolution of gemfibrozil. Optimal concentration range of 5-10%. Non-toxic to Caco-2 cells at effective concentrations. | [7] |
| This compound L-1695 | Intestinal Permeation Enhancement | In situ rat intestinal loop model with FD-4 (model drug) | Significantly enhanced absorption of FD-4. Enhancement effect was concentration-dependent. | [10] |
| This compound (Food Grade - D1216) | Intestinal Permeation Enhancement | Caco-2 monolayers, rat intestinal tissue mucosae, and in vivo rat instillations with insulin (B600854) | Increased apparent permeability of mannitol (B672) and reduced TEER in Caco-2 cells. Co-administration with insulin in vivo led to significant blood glucose reduction. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the analysis of this compound performance.
Determination of Sucrose Ester Composition by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the content of mono-, di-, and triesters in a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index (RI) Detector
-
Column: Styrene-divinylbenzene copolymer for gel permeation chromatography (e.g., TSK-GEL G1000HXL, G2000HXL, G3000HXL, G4000HXL in series)[1]
Reagents:
-
Tetrahydrofuran (THF), HPLC grade, degassed[1]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 250 mg of the this compound sample into a 50-ml volumetric flask.[1]
-
Dissolve the sample in and dilute to volume with THF. Mix thoroughly.[1]
-
Filter the solution through a 0.45 μm membrane filter.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution into the chromatograph and record the chromatogram for about 50 minutes. The different esters (mono-, di-, etc.) will elute at different times, allowing for their quantification based on peak area.[1]
In Vitro Drug Permeability Assay using Caco-2 Cell Monolayers
This assay is a standard method to predict the intestinal absorption of drugs and to evaluate the effect of permeation enhancers like this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test drug and this compound grade to be tested
-
Lucifer yellow (a marker for monolayer integrity)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the transport buffer containing the test drug and the specific grade of this compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
Sample Analysis: Quantify the concentration of the test drug in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the apical chamber (μg/mL)
-
Visualizations
Signaling Pathway for Permeation Enhancement
This compound is thought to enhance paracellular drug transport by modulating the tight junctions between intestinal epithelial cells. This can involve interactions with proteins that regulate the permeability of these junctions.
Caption: Proposed mechanism of this compound-mediated paracellular permeation enhancement.
Experimental Workflow for Comparing this compound Grades
The following workflow outlines a systematic approach to comparing the performance of different this compound grades in a drug delivery context.
References
- 1. fao.org [fao.org]
- 2. growthmarketreports.com [growthmarketreports.com]
- 3. This compound | 37266-93-6 [chemicalbook.com]
- 4. fao.org [fao.org]
- 5. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Product Information [mfc.co.jp]
- 8. specialchem.com [specialchem.com]
- 9. This compound, 25339-99-5 [thegoodscentscompany.com]
- 10. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the safety and biocompatibility of Sucrose laurate for pharmaceutical use
A Comparative Guide to the Safety and Biocompatibility of Sucrose (B13894) Laurate for Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of pharmaceutical sciences, the selection of excipients is a critical determinant of a drug product's safety, stability, and efficacy. Sucrose laurate, a non-ionic surfactant derived from renewable resources, is gaining prominence as a versatile and biocompatible excipient. This guide provides an objective comparison of this compound's performance against common alternatives such as polysorbates, sorbitan (B8754009) esters, and polyethylene (B3416737) glycol (PEG) derivatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a favorable safety and biocompatibility profile for pharmaceutical use. It is listed as an inactive ingredient in FDA-approved drug products and is generally recognized for its low toxicity.[1] Experimental data indicates that its cytotoxicity is concentration and time-dependent, with concentrations up to 1 mM showing minimal impact on Caco-2 cell viability over short exposure periods. While specific hemolytic data for this compound is limited, related sucrose esters exhibit low hemolytic potential. Skin irritation studies classify this compound as a non-irritant to a mild irritant. This guide will delve into the quantitative data and experimental protocols that substantiate these findings, offering a comprehensive resource for formulation scientists.
Data Presentation: Comparative Safety and Biocompatibility
The following tables summarize the quantitative data gathered from various in vitro and in vivo studies to facilitate a direct comparison of this compound with other commonly used pharmaceutical excipients.
Table 1: In Vitro Cytotoxicity Data on Caco-2 Cells
| Excipient | Concentration | Exposure Time | Cell Viability (%) | IC50 Value | Source(s) |
| This compound | 1 mM | 1 hour | ~100% | - | [2] |
| 2.5 mM | 1 hour | 39% | - | [2] | |
| 1 mM | 24 hours | 31% | - | [2] | |
| 5% and 10% (w/w) | Not Specified | Non-toxic | - | [3] | |
| Polysorbate 80 (Tween 80) | 0.01% (w/v) | Not Specified | Non-toxic | - | |
| Sorbitan Monooleate (Span 80) | Not Specified | Not Specified | Lower toxicity among sorbitan esters | - | [4] |
| Polyethylene Glycol 400 (PEG 400) | 4% (w/v) | 24 hours | 45% | - | [5] |
Table 2: Hemolytic Activity
| Excipient | Concentration | Hemolysis (%) | Source(s) |
| Sucrose Esters (surrogate for this compound) | Not Specified | Low hemolytic potential reported | [6] |
| Polysorbate 80 (Tween 80) | Not Specified | Can induce hemolysis | [7][8] |
| Sorbitan Esters (Span 20, 40, 60, 80) | 1 mM (37°C) | 7-17% (Span 80 showing the lowest) | [4] |
| Polyethylene Glycol (PEG) derivatives | Not Specified | Generally considered safe | [9][10] |
Table 3: In Vivo Skin Irritation Data (Draize Test/OECD 404)
| Excipient | Species | Concentration | Result | Primary Irritation Index (P.I.I.) | Source(s) |
| This compound | Mouse | Not Specified (in hydrogel) | Non-irritating | - | [1][11] |
| Guinea Pig | 2% | Non-irritating | - | [1][11] | |
| Rabbit | 5% and 15% (in hydrogel) | Some irritation potential | - | [1][11] | |
| Rabbit (Eye) | 10% | MDES Score: 21 (mild) | - | [1][11] | |
| Polysorbate 80 (Tween 80) | Human | Not Specified | Non-irritating | - | [12] |
| Sorbitan Monooleate (Span 80) | Rabbit | Up to 100% | Minimal to mild irritant | - | [13][14] |
| Polyethylene Glycol 400 (PEG 400) | Rabbit | Not Specified | Negligible | 0 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test excipient (e.g., this compound) and control substances. Cells are then incubated for a specified period (e.g., 1, 4, or 24 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Hemolysis Assay (ASTM F756)
This practice provides a protocol for the assessment of the hemolytic properties of materials used in the fabrication of medical devices that will contact blood.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn human or rabbit blood is collected in tubes containing an anticoagulant. The RBCs are washed three times with PBS by centrifugation and resuspended to a 2% (v/v) solution.
-
Sample Incubation: The test material (e.g., this compound solution) is incubated with the RBC suspension at a 1:1 volume ratio at 37°C for 4 hours with gentle agitation. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 540 nm.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Acute Dermal Irritation/Corrosion (OECD 404)
This test, often referred to as the Draize skin irritation test, evaluates the potential of a substance to cause skin irritation.[16]
Protocol:
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.[16] After exposure, the residual test substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale (0 for no reaction to 4 for severe reaction).
-
Calculation of Primary Irritation Index (P.I.I.): The P.I.I. is calculated by averaging the scores for erythema and edema at the 24 and 72-hour readings. The P.I.I. is used to classify the substance's irritation potential (e.g., negligible, slight, moderate, or severe).[17][18]
Mandatory Visualizations
Experimental Workflow for Biocompatibility Testing
The following diagram illustrates a typical workflow for assessing the biocompatibility of a pharmaceutical excipient.
Signaling Pathway: Excipient-Induced Mitochondrial Apoptosis
Some excipients, at certain concentrations, can induce apoptosis by affecting the mitochondrial membrane potential. The diagram below illustrates the intrinsic pathway of apoptosis that can be initiated by such cellular stress. A study has shown that this compound can decrease the mitochondrial membrane potential in Caco-2 cells, which is a key event in this pathway.[19]
Conclusion
This compound presents a compelling profile as a safe and biocompatible excipient for a wide range of pharmaceutical applications. Its performance in cytotoxicity, hemolysis, and skin irritation assays is comparable or superior to several traditional surfactants. The data and protocols provided in this guide are intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in their formulations. As with any excipient, it is crucial to conduct formulation-specific testing to ensure the overall safety and efficacy of the final drug product.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Sucrose esters and sucrose glycerides: hemolysis tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 8. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Polyoxyethylene sorbitan monooleate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. Final report on the safety assessment of sorbitan caprylate, sorbitan cocoate, sorbitan diisostearate, sorbitan dioleate, sorbitan distearate, sorbitan isostearate, sorbitan olivate, sorbitan sesquiisostearate, sorbitan sesquistearate, and sorbitan triisostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. greenmillennium.com [greenmillennium.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nano-Realm: A Comparative Guide to Sucrose Esters in Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in the design of effective nanoformulations. Among the diverse array of surfactants available, sucrose (B13894) esters (SEs) have garnered significant attention due to their biocompatibility, biodegradability, and tunable hydrophilic-lipophilic balance (HLB). This guide provides an objective comparison of sucrose esters with varying fatty acid chains, supported by experimental data, to aid in the rational design of nano-based drug delivery systems.
Sucrose esters are non-ionic surfactants synthesized from sucrose and fatty acids.[1][2] Their versatility stems from the ability to vary the length of the fatty acid chain and the degree of esterification, which in turn modulates their HLB value.[1][3] This property is crucial in the formation and stabilization of various nanoformulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.[4][5][6]
Performance Comparison of Sucrose Esters in Nanoformulations
The choice of the fatty acid moiety in a sucrose ester significantly impacts the physicochemical properties of the resulting nanoformulation. Key performance indicators such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE) are directly influenced by the carbon chain length of the fatty acid.
Generally, sucrose esters with shorter fatty acid chains (e.g., laurate, C12) tend to have higher HLB values, making them more hydrophilic.[7] Conversely, those with longer chains (e.g., stearate (B1226849), C18) exhibit lower HLB values and are more lipophilic.[7] This fundamental difference governs their performance as stabilizers in oil-in-water nanoformulations.
Impact on Particle Size and Polydispersity Index
Studies have shown that sucrose laurate (C12), with its higher HLB, can be more effective at producing smaller nanoparticles compared to its longer-chain counterparts like palmitate (C16), stearate (C18), and oleate (B1233923) (C18:1).[7] For instance, in the preparation of phytosterol nanodispersions, this compound was found to be superior in creating particles with a mean size below 100 nm.[7] The smaller particle size is often attributed to the more efficient emulsification and stabilization of the oil droplets by the more hydrophilic surfactant.
| Sucrose Ester (Fatty Acid Chain) | Nanoformulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| This compound (C12) | Phytosterol Nanodispersion | < 100 | Not specified | [7] |
| Sucrose Palmitate (C16) | Phytosterol Nanodispersion | > 100 | Not specified | [7] |
| Sucrose Stearate (C18:0) | Phytosterol Nanodispersion | > 100 | Not specified | [7] |
| Sucrose Oleate (C18:1) | Phytosterol Nanodispersion | > 100 | Not specified | [7] |
| Sucrose Ester D-1216 | Solid Lipid Nanoparticles (SLN) | ~120 | ~0.23 | [4] |
| Sucrose Ester D-1216 | Nanostructured Lipid Carriers (NLC) | ~160 | 0.15 | [8] |
Note: The specific composition of "D-1216" was not detailed in the abstract, but it was found to be the most suitable among the tested sucrose esters for SLNs and NLCs.
Influence on Encapsulation Efficiency and Drug Loading
The fatty acid chain length can also influence the encapsulation efficiency (EE) of a drug within a nanoformulation. While a direct correlation is not always straightforward and can be drug-dependent, the interplay between the lipophilicity of the drug and the surfactant is a key factor. For lipophilic drugs, sucrose esters with longer, more lipophilic fatty acid chains might offer better compatibility with the lipid core of SLNs and NLCs, potentially leading to higher encapsulation efficiencies.
In a study on clotrimazole-loaded SLNs and NLCs, a sucrose ester designated as D-1216 resulted in high encapsulation efficiencies of approximately 87% for SLNs and 88% for NLCs.[4][8]
| Sucrose Ester | Nanoformulation Type | Drug | Encapsulation Efficiency (%) | Reference |
| Sucrose Ester D-1216 | Solid Lipid Nanoparticles (SLN) | Clotrimazole | ~87 | [4] |
| Sucrose Ester D-1216 | Nanostructured Lipid Carriers (NLC) | Clotrimazole | ~88 | [8] |
Stability and Zeta Potential
The stability of a nanoformulation is paramount for its therapeutic efficacy. Zeta potential is a key indicator of the stability of colloidal dispersions; values further from zero (either positive or negative) generally indicate better stability due to electrostatic repulsion between particles. The use of sucrose ester D-1216 in both SLNs and NLCs resulted in a zeta potential of approximately -26 mV, suggesting good colloidal stability.[4][8]
Experimental Methodologies
The following are generalized protocols for the preparation and characterization of sucrose ester-based nanoformulations, synthesized from the methodologies described in the cited literature.
Preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
A common method for preparing SLNs and NLCs is the hot homogenization technique followed by ultrasonication.
-
Lipid Phase Preparation: The solid lipid (e.g., glyceryl monostearate) and, for NLCs, the liquid lipid (e.g., oleic acid) are melted at a temperature approximately 5-10°C above the melting point of the solid lipid. The lipophilic drug is then dissolved in this molten lipid mixture.
-
Aqueous Phase Preparation: The sucrose ester is dispersed in double-distilled water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization for a defined period (e.g., 10-15 minutes) to form a coarse pre-emulsion.
-
Homogenization/Sonication: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow for the recrystallization of the lipid, leading to the formation of SLNs or NLCs.
Characterization of Nanoformulations
-
Particle Size, PDI, and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Samples are appropriately diluted with deionized water before measurement.
-
Encapsulation Efficiency (EE): The EE is determined by separating the unencapsulated drug from the nanoformulation. This is often achieved by ultracentrifugation. The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). The EE is calculated using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Morphology: The shape and surface morphology of the nanoparticles can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-Scanning Electron Microscopy (Cryo-SEM).[4][8]
Visualizing the Process: From Formulation to Characterization
The following diagrams illustrate the generalized structure of a sucrose ester-stabilized nanoformulation and the typical workflow for its preparation and characterization.
Caption: Generalized structure of a sucrose ester-stabilized nanoformulation.
Caption: Typical workflow for nanoformulation preparation and analysis.
Conclusion
The selection of a sucrose ester's fatty acid chain is a critical parameter in the design of nanoformulations. Shorter, more hydrophilic chains like laurate are often advantageous for achieving smaller particle sizes, while longer, more lipophilic chains may be beneficial for encapsulating certain drugs. The data suggests that a systematic evaluation of a homologous series of sucrose esters is warranted for each new drug and nanoformulation type to optimize its performance. This guide provides a foundational understanding and practical methodologies to assist researchers in making informed decisions for their drug delivery research.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the impact of Sucrose laurate on the stability of active pharmaceutical ingredients (APIs)
For researchers, scientists, and drug development professionals, selecting the right excipient is paramount to ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Sucrose (B13894) laurate with other commonly used excipients, supported by experimental data, to demonstrate its potential in preserving API integrity.
Sucrose laurate, a non-ionic surfactant, is emerging as a compelling alternative to traditional excipients. Its unique chemical structure not only aids in solubilization and improving dissolution rates of poorly soluble drugs but also offers significant advantages in maintaining the physical and chemical stability of APIs.
Physical Stability Assessment
The physical stability of an API, particularly its crystalline form, is crucial for its bioavailability and shelf-life. Changes in the crystalline structure can lead to altered dissolution profiles and reduced therapeutic efficacy.
One key advantage of this compound is its minimal impact on the crystalline structure of APIs. Studies utilizing hot-melt technology with the poorly water-soluble drug gemfibrosil have shown that this compound does not significantly affect the drug's crystallization degree, a critical factor for stability.[1][2] This is a significant benefit compared to some other excipients that can induce polymorphic changes in the API.
Comparative Data: Impact on API Crystallinity
| Excipient | API | Method | Observation | Reference |
| This compound | Gemfibrosil | Hot-Melt Extrusion, XRPD | No significant effect on the crystallization degree of the drug. | [1][2] |
| Polysorbate 80 | Various | Formulation | Can interact with hydrophobic patches on protein surfaces, potentially preventing aggregation but may also be protein-specific in its stabilizing effect. | [3] |
| Poloxamer 188 | Various | Formulation | Can be used to stabilize biologics and has shown to be stable for up to 6 months under certain buffer conditions at 40°C. | [4][5] |
Chemical Stability Assessment
APIs are susceptible to various chemical degradation pathways, including hydrolysis and oxidation. The choice of excipient can either mitigate or exacerbate these degradation processes.
Sucrose esters, including this compound, have demonstrated a protective effect against the oxidation of sensitive APIs. In a study on astaxanthin (B1665798) nanodispersions, formulations stabilized with sucrose esters showed lower astaxanthin losses compared to those stabilized with polysorbates.[6] This suggests that the sucrose ester structure may provide a more effective protective barrier against oxidative degradation.[6]
While sucrose esters themselves can be prone to hydrolysis, this property can be influenced by formulation factors.[1] It is important to note that common excipients like polysorbates are also susceptible to both hydrolytic and oxidative degradation, which can lead to the formation of reactive impurities that may compromise API stability.[3][7]
Comparative Data: Protection Against API Degradation
| Excipient | API/Molecule | Degradation Pathway | Observation | Reference |
| This compound | Astaxanthin | Oxidation | Higher astaxanthin content in final product compared to Polysorbate 80, suggesting better protection against oxidation. | [6] |
| Polysorbate 80 | Astaxanthin | Oxidation | Higher astaxanthin losses observed. | [6] |
| Polysorbate 20 & 80 | General | Oxidation & Hydrolysis | Prone to degradation, which can affect the quality and stability of protein formulations. | [3][7] |
Experimental Protocols
To rigorously assess the impact of this compound on API stability, standardized experimental protocols are essential. The following methodologies are based on regulatory guidelines and established scientific practices.
API-Excipient Compatibility Study (Forced Degradation)
This study is designed to identify potential chemical interactions between the API and the excipient under stress conditions.
Protocol:
-
Sample Preparation: Prepare physical mixtures of the API and this compound (and comparative excipients) in various ratios (e.g., 1:1, 1:5). A control sample of the API alone should also be prepared.
-
Stress Conditions: Expose the samples to the following conditions as per ICH Q1A(R2) guidelines:[8][9][10][11][12][13]
-
Thermal: 60°C for 4 weeks.
-
Humidity: 40°C / 75% RH for 4 weeks.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining API and detect the formation of any degradation products.[14][15][16][17]
Solid-State Stability Assessment (X-Ray Powder Diffraction)
XRPD is a powerful technique to evaluate the physical stability of the API in the presence of an excipient.[18][19][20][21][22]
Protocol:
-
Sample Preparation: Prepare solid dispersions of the API with this compound (and comparative excipients) at different concentrations using a suitable method like hot-melt extrusion or spray drying.
-
Initial Characterization: Obtain the initial XRPD pattern of the pure API, pure excipient, and the prepared solid dispersions.
-
Stability Storage: Store the solid dispersions under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 3, and 6 months).
-
XRPD Analysis: At each time point, acquire the XRPD pattern of the stored samples.
-
Data Comparison: Compare the XRPD patterns over time to the initial patterns to identify any changes in the crystalline form of the API (e.g., appearance of new peaks, disappearance of existing peaks, or changes in the amorphous halo).
In Vitro Dissolution Testing
This test evaluates the impact of the excipient on the release profile of the API, which is an indicator of bioavailability.
Protocol:
-
Apparatus: Use a USP Apparatus 2 (paddle) or Apparatus 1 (basket).[23][24][25][26]
-
Dissolution Medium: Select a medium that is relevant to the physiological conditions of the intended site of drug release (e.g., simulated gastric fluid, simulated intestinal fluid). The volume should ensure sink conditions.[24]
-
Procedure:
-
Place a defined dose of the API formulation (with this compound or other excipients) into the dissolution vessel.
-
Stir at a specified speed (e.g., 50 or 75 rpm) and maintain the temperature at 37°C ± 0.5°C.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for the amount of dissolved API using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of excipient choice on API stability outcomes.
Caption: Experimental workflow for assessing excipient impact on API stability.
References
- 1. researchgate.net [researchgate.net]
- 2. [The applicability of this compound in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of X-ray powder diffraction and solid-state nuclear magnetic resonance in estimating crystalline fraction of tacrolimus in sustained-release amorphous solid dispersion and development of discriminating dissolution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is X-Ray Powder Diffraction analysis- XRPD? [xrpd.eu]
- 23. fip.org [fip.org]
- 24. drug-dev.com [drug-dev.com]
- 25. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of Sucrose Laurate: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of sucrose (B13894) laurate is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper handling and disposal of sucrose laurate, designed for researchers, scientists, and drug development professionals.
This compound, a non-ionic surfactant, is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area and take measures to prevent dust formation.
Personal Protective Equipment (PPE) & Handling Summary
| Protection Type | Requirement | Details |
| Eye/Face Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with the powder. |
| Skin Protection | Wear protective gloves and protective clothing | Chemical-resistant gloves are recommended. |
| Respiratory Protection | Generally not required with adequate ventilation | If dust is generated, a NIOSH/MSHA approved respirator should be worn. |
| General Hygiene | Good industrial hygiene and safety practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste handler. Avoid discharging the chemical into the sewer system.
Experimental Protocol: Standard Disposal of Solid this compound
-
Containment: Carefully collect waste this compound in a suitable, clearly labeled, and sealable container.
-
Labeling: Clearly label the container with "Non-hazardous Chemical Waste" and specify the contents as "this compound."
-
Storage: Store the sealed container in a designated chemical waste accumulation area. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Licensed Disposal: Arrange for collection and disposal by a licensed chemical waste disposal service. Always follow all federal, state, and local regulations.
In some instances, it may be permissible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be performed by qualified personnel in a properly equipped facility and in full compliance with all applicable regulations.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] If irritation persists, seek medical attention.[2][4]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[5] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][5]
-
Ingestion: If swallowed, give plenty of water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2]
Spill Containment and Cleanup
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill: Use a spill kit to contain the material.
-
Collect the material: Carefully sweep or scoop up the spilled solid, minimizing dust generation.[3]
-
Place in a labeled container: Transfer the collected material into a labeled container for disposal.
-
Clean the area: Clean the spill area with soap and water.
-
Dispose of waste: Dispose of the contaminated materials and collected waste according to the procedures outlined above.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling Sucrose laurate
Essential Safety and Handling Guide for Sucrose (B13894) Laurate
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Sucrose laurate, a non-ionic surfactant utilized in pharmaceutical and cosmetic applications. Adherence to these procedures is vital for ensuring personnel safety and proper material management.
Hazard Identification and Personal Protective Equipment
This compound is classified as causing serious eye irritation.[1] While not considered hazardous under the 2012 OSHA Hazard Communication Standard, proper protective measures are necessary to minimize exposure and ensure safe handling.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times when handling this compound to prevent eye contact and irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Wear compatible gloves to prevent skin exposure.[1] |
| Protective clothing/Lab coat | Wear protective clothing to prevent skin contact.[1][2] | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Recommended when handling powder to minimize dust inhalation, especially if exposure limits are exceeded or irritation is experienced.[1][2] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and management of this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2°C and 8°C.[1] Protect from moisture.[2]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2]
Handling and Use
-
Engineering Controls: Handle in an area with adequate ventilation, such as a chemical fume hood, especially when working with the powder form to minimize dust generation.[1][3] A safety shower and eyewash station should be readily accessible.[1]
-
Safe Handling Practices:
Emergency Procedures
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Wash skin with soap and water.[1][2] Remove contaminated clothing and wash before reuse.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms persist. |
| Ingestion | Clean mouth with water.[2] Do not induce vomiting. Seek medical advice. |
Spill Response:
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area and alert personnel.
-
If the spill is large or in a confined space, contact your institution's environmental health and safety (EHS) department or emergency responders.[5]
-
Control personal contact by wearing appropriate protective clothing.[5]
-
Prevent the spillage from entering drains or water courses.[5]
-
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials from spill clean-up, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of in regular trash.[6]
-
Institutional Procedures: Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures. Non-hazardous chemicals like sucrose often require special handling and cannot be disposed of as regular trash.[6]
Process Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
